molecular formula C8H7ClN2 B1370667 4-Chloro-5-methyl-1H-pyrrolo[2,3-b]pyridine CAS No. 1020056-56-7

4-Chloro-5-methyl-1H-pyrrolo[2,3-b]pyridine

Cat. No.: B1370667
CAS No.: 1020056-56-7
M. Wt: 166.61 g/mol
InChI Key: LIMOUCQGJZDFKP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chloro-5-methyl-1H-pyrrolo[2,3-b]pyridine is a useful research compound. Its molecular formula is C8H7ClN2 and its molecular weight is 166.61 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-chloro-5-methyl-1H-pyrrolo[2,3-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClN2/c1-5-4-11-8-6(7(5)9)2-3-10-8/h2-4H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIMOUCQGJZDFKP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C2C(=C1Cl)C=CN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30649805
Record name 4-Chloro-5-methyl-1H-pyrrolo[2,3-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30649805
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1020056-56-7
Record name 4-Chloro-5-methyl-1H-pyrrolo[2,3-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30649805
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1020056-56-7
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

A Technical Guide to the Spectroscopic Characterization of 4-Chloro-5-methyl-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-Chloro-5-methyl-1H-pyrrolo[2,3-b]pyridine, a substituted 7-azaindole, represents a significant scaffold in medicinal chemistry and drug development. The 7-azaindole core is a prevalent motif in numerous biologically active compounds, including kinase inhibitors, antiviral agents, and central nervous system therapeutics.[1][2][3] The precise substitution of a chloro group at the 4-position and a methyl group at the 5-position of the pyridine ring can significantly influence the molecule's physicochemical properties, metabolic stability, and target-binding affinity. Consequently, unambiguous structural elucidation and purity assessment are paramount for advancing research and development efforts involving this compound.

This in-depth technical guide provides a comprehensive overview of the spectroscopic characterization of this compound, focusing on Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). This document is intended for researchers, scientists, and drug development professionals, offering both theoretical insights and practical, field-proven experimental protocols.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy: Unraveling the Molecular Framework

NMR spectroscopy is arguably the most powerful technique for the structural elucidation of organic molecules in solution.[4][5][6][7] It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For this compound, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments can provide an unambiguous assignment of all proton and carbon signals.

A. Theoretical Principles and Experimental Causality

The chemical shifts in ¹H and ¹³C NMR are highly sensitive to the electron density around the nuclei. In this compound, the electron-withdrawing chloro group and the electron-donating methyl group, along with the heteroaromatic ring system, create a unique electronic environment for each proton and carbon atom. The choice of solvent is critical, as it can influence the chemical shifts, particularly of the N-H proton. Deuterated chloroform (CDCl₃) is a common choice for initial analysis, while dimethyl sulfoxide (DMSO-d₆) can be useful for observing exchangeable protons like the pyrrole N-H.

Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are invaluable for establishing connectivity. COSY reveals proton-proton coupling networks, while HSQC correlates protons to their directly attached carbons.

B. Detailed Experimental Protocol for NMR Analysis
  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of this compound.

    • Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry 5 mm NMR tube.

    • Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

    • Cap the NMR tube and gently agitate to ensure complete dissolution.

  • Instrument Setup and Data Acquisition:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion.

    • Tune and shim the probe to ensure a homogeneous magnetic field.

    • Acquire a ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Acquire a broadband proton-decoupled ¹³C NMR spectrum.

    • If necessary, perform 2D NMR experiments (COSY, HSQC) to aid in signal assignment.

C. Predicted NMR Data and Interpretation

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound. These predictions are based on the analysis of related 7-azaindole structures and general principles of NMR spectroscopy.[8]

Table 1: Predicted ¹H NMR Data (400 MHz, CDCl₃)

Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment
~8.10s-H-6
~7.30d~3.0H-2
~6.50d~3.0H-3
~2.40s-CH₃
~9.0-11.0br s-N-H

Table 2: Predicted ¹³C NMR Data (100 MHz, CDCl₃)

Chemical Shift (δ, ppm)Assignment
~148.0C-7a
~145.0C-6
~142.0C-4
~128.0C-5
~125.0C-2
~115.0C-3a
~100.0C-3
~17.0CH₃

Interpretation of NMR Spectra:

  • ¹H NMR: The aromatic region is expected to show three signals corresponding to the protons on the pyrrolo[2,3-b]pyridine core. The singlet at the downfield region (~8.10 ppm) is assigned to H-6, which is adjacent to the nitrogen atom in the pyridine ring. The two doublets at ~7.30 ppm and ~6.50 ppm are assigned to the pyrrole protons H-2 and H-3, respectively, with a characteristic small coupling constant. The methyl group protons will appear as a singlet at around 2.40 ppm. The N-H proton of the pyrrole ring is expected to be a broad singlet at a downfield chemical shift, and its exact position can be concentration and solvent-dependent.

  • ¹³C NMR: The spectrum will show eight distinct signals. The quaternary carbons (C-4, C-5, C-3a, and C-7a) can be distinguished from the protonated carbons using a DEPT (Distortionless Enhancement by Polarization Transfer) experiment. The chemical shifts are influenced by the substituents and the heteroatoms. The carbon bearing the chloro group (C-4) is expected to be significantly downfield.

D. NMR Experimental Workflow

Caption: Workflow for NMR spectroscopic analysis.

II. Infrared (IR) Spectroscopy: Probing Functional Groups

IR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule.[9] The absorption of infrared radiation corresponds to the vibrational transitions within the molecule.

A. Theoretical Principles and Experimental Causality

The vibrational frequencies of different bonds (e.g., N-H, C-H, C=C, C=N) appear at characteristic wavenumbers in the IR spectrum. For this compound, we expect to observe characteristic absorptions for the N-H stretch of the pyrrole ring, aromatic C-H stretches, and skeletal vibrations of the heterocyclic rings. The choice of sampling technique is important; for a solid sample, the KBr pellet or Attenuated Total Reflectance (ATR) method is commonly employed.[10][11]

B. Detailed Experimental Protocol for FT-IR Analysis (KBr Pellet Method)
  • Sample Preparation:

    • Thoroughly grind 1-2 mg of this compound with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar and pestle.[11]

    • The mixture should be a fine, homogeneous powder.

  • Pellet Formation:

    • Transfer the powder to a pellet die.

    • Apply pressure using a hydraulic press to form a thin, transparent pellet.

  • Data Acquisition:

    • Place the KBr pellet in the sample holder of the FT-IR spectrometer.

    • Acquire a background spectrum of the empty sample compartment.

    • Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

C. Predicted IR Data and Interpretation

Table 3: Predicted FT-IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
~3400-3300Medium, SharpN-H Stretch (pyrrole)
~3100-3000MediumAromatic C-H Stretch
~2950-2850WeakAliphatic C-H Stretch (methyl)
~1600-1450Strong, Multiple BandsC=C and C=N Ring Stretching
~850-750StrongC-H Out-of-plane Bending
~700-600MediumC-Cl Stretch

Interpretation of IR Spectrum:

The IR spectrum will provide key information about the functional groups. The N-H stretching vibration of the pyrrole ring is expected as a medium to sharp band in the 3400-3300 cm⁻¹ region. The aromatic C-H stretching vibrations will appear just above 3000 cm⁻¹. The region between 1600 and 1450 cm⁻¹ will show a series of strong bands corresponding to the stretching vibrations of the C=C and C=N bonds within the aromatic rings. The C-Cl stretching vibration is expected in the fingerprint region, typically between 700 and 600 cm⁻¹.

D. FT-IR Experimental Workflow

Caption: Workflow for FT-IR spectroscopic analysis.

III. Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules.[12] It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

A. Theoretical Principles and Experimental Causality

Electrospray ionization (ESI) is a soft ionization technique that is well-suited for polar, thermally labile molecules like this compound.[13][14] In positive ion mode, the molecule will likely be observed as the protonated species [M+H]⁺. High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion, which can be used to determine the elemental composition. Tandem mass spectrometry (MS/MS) involves the fragmentation of the precursor ion to generate product ions, which can provide valuable structural information.[12]

B. Detailed Experimental Protocol for ESI-MS Analysis
  • Sample Preparation:

    • Prepare a dilute solution of this compound (approximately 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile.[12]

    • The solvent should be of high purity (LC-MS grade).

  • Instrument Setup and Data Acquisition:

    • Use an ESI-MS system, which can be coupled to a liquid chromatography (LC) system for sample introduction.

    • Optimize the ESI source parameters (e.g., capillary voltage, nebulizing gas flow, drying gas temperature) to maximize the signal of the analyte.

    • Acquire a full scan mass spectrum in positive ion mode to identify the protonated molecular ion [M+H]⁺.

    • If using HRMS, perform a mass calibration to ensure high mass accuracy.

    • For structural analysis, perform an MS/MS experiment by selecting the [M+H]⁺ ion as the precursor and inducing fragmentation.

C. Predicted Mass Spectrometry Data and Interpretation

Table 4: Predicted ESI-MS Data

IonCalculated m/zObserved m/z
[M+H]⁺ (C₈H₈ClN₂⁺)167.0371~167.0

Interpretation of Mass Spectrum:

  • Full Scan MS: The full scan ESI-MS spectrum in positive ion mode is expected to show a prominent peak at m/z 167.0, corresponding to the protonated molecule [M+H]⁺. The presence of a chlorine atom will result in an isotopic pattern, with a peak at m/z 169.0 that is approximately one-third the intensity of the peak at m/z 167.0, corresponding to the ³⁷Cl isotope.

  • MS/MS Fragmentation: The fragmentation of the [M+H]⁺ ion can provide structural information. Potential fragmentation pathways for pyridine and related heterocyclic compounds include the loss of small neutral molecules such as HCN.[15][16][17][18] For this compound, fragmentation could involve the loss of the methyl group or cleavage of the heterocyclic rings.

D. ESI-MS Experimental Workflow

Caption: Workflow for ESI-MS spectroscopic analysis.

IV. Conclusion

The comprehensive spectroscopic analysis of this compound using NMR, IR, and MS provides a self-validating system for its structural confirmation and purity assessment. Each technique offers complementary information, and together they form a robust analytical package for researchers in the field of drug discovery and development. The methodologies and interpretations presented in this guide are designed to be both scientifically rigorous and practically applicable, ensuring the generation of high-quality, reliable data.

References

Chemical reactivity of the pyrrolopyridine core in 4-Chloro-5-methyl-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Chemical Reactivity of the 4-Chloro-5-methyl-1H-pyrrolo[2,3-b]pyridine Core

Abstract

The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, represents a privileged heterocyclic scaffold in medicinal chemistry and drug discovery. Its structural similarity to indole allows it to function as a bioisostere, while the embedded pyridine ring offers unique opportunities for modifying its physicochemical and pharmacological properties.[1][2] This guide provides a detailed exploration of the chemical reactivity of a specifically substituted derivative, this compound (CAS No: 1020056-56-7, Molecular Formula: C₈H₇ClN₂).[3][4] We will dissect the electronic influences of the chloro and methyl substituents on the bicyclic core and delineate the primary pathways for its functionalization, including nucleophilic aromatic substitution, electrophilic substitution, metal-catalyzed cross-coupling, and reactions involving the pyrrole nitrogen. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile building block in the synthesis of novel bioactive compounds.[2][5]

Core Structure and Electronic Landscape

The reactivity of this compound is a direct consequence of the electronic interplay between the electron-rich pyrrole ring and the electron-deficient pyridine ring, further modulated by its substituents.

  • Pyrrole Ring (Positions 1, 2, 3): This five-membered ring is inherently electron-rich due to the delocalization of the nitrogen lone pair into the π-system, making it susceptible to electrophilic attack.[6]

  • Pyridine Ring (Positions 4, 5, 6, 7): The electronegative nitrogen atom (N7) withdraws electron density from the pyridine ring, rendering it electron-deficient and prone to nucleophilic attack, particularly at the positions ortho and para to it (C4 and C6).

  • 4-Chloro Substituent: As an electron-withdrawing group, the chlorine atom further decreases electron density on the pyridine ring, significantly activating the C4 position for nucleophilic aromatic substitution (SNAr).[7] It also serves as an excellent leaving group in this context and provides a handle for various metal-catalyzed cross-coupling reactions.

  • 5-Methyl Substituent: This electron-donating group provides a slight counter-balance to the electron-withdrawing effects on the pyridine ring, subtly influencing the overall reactivity.

  • Pyrrole Nitrogen (N1-H): The proton on the pyrrole nitrogen is moderately acidic (pKa of pyrrole is ~17.5), allowing for deprotonation with strong bases to generate a nucleophilic anion.[6] This site is a key point for introducing substituents or protecting groups to modulate solubility or prevent unwanted side reactions during subsequent synthetic steps.[1]

Key Synthetic Transformations

The unique electronic distribution across the this compound core allows for a range of selective chemical modifications.

Nucleophilic Aromatic Substitution (SₙAr) at the C4 Position

The most prominent reaction pathway for this scaffold is the displacement of the C4-chloro group by nucleophiles. The electron-deficient nature of the pyridine ring readily stabilizes the intermediate Meisenheimer complex, facilitating the substitution.

Common nucleophiles include amines, anilines, thiols, and alkoxides.[2][7] Acid-promoted amination in aqueous media has been shown to be an effective and environmentally conscious method for certain substrates.[8] For more complex or less reactive amines, palladium-catalyzed Buchwald-Hartwig amination is the method of choice.[1]

SNAr_Mechanism Start 4-Chloro-pyrrolopyridine Intermediate Meisenheimer Complex (Stabilized by Pyridine N) Start->Intermediate + Nu-H Nucleophile Nucleophile (Nu-H) Intermediate->Start Reversible Product 4-Substituted Product Intermediate->Product - Cl- HCl HCl

Caption: General mechanism for Nucleophilic Aromatic Substitution (SₙAr).

Table 1: Representative SₙAr Reactions at C4

NucleophileReagents & ConditionsProduct TypeReference
Primary/Secondary AminesDIPEA, n-BuOH, 120 °C4-Amino-pyrrolopyridine[9]
AnilinesHCl (cat.), Water, 100 °C4-Anilino-pyrrolopyridine[8]
ThiolsNaH, DMF, rt4-Thioether-pyrrolopyridine[2]
AlkoxidesNaOR, ROH, Reflux4-Alkoxy-pyrrolopyridine[7]

Protocol 2.1.1: Buchwald-Hartwig Amination at C4

  • Rationale: This protocol is chosen for its broad substrate scope and high efficiency, particularly for coupling secondary amines where thermal conditions might fail. The use of a palladium catalyst and a specialized ligand (e.g., RuPhos) allows the reaction to proceed under milder conditions by facilitating the oxidative addition and reductive elimination steps of the catalytic cycle.[1]

  • Step-by-Step Methodology:

    • To a dry reaction vessel under an inert atmosphere (e.g., Argon or Nitrogen), add this compound (1.0 eq).

    • Add the desired amine (1.2 eq), a palladium catalyst such as Pd₂(dba)₃ (0.02-0.05 eq), and a suitable phosphine ligand like RuPhos or XPhos (0.04-0.10 eq).

    • Add a base, typically a strong, non-nucleophilic one such as K₂CO₃ (2.5 eq) or Cs₂CO₃.

    • Add a degassed solvent system, commonly 1,4-dioxane/water or toluene.

    • Heat the reaction mixture, typically between 80-110 °C, and monitor by TLC or LC-MS until the starting material is consumed.

    • Upon completion, cool the mixture, dilute with an organic solvent (e.g., EtOAc), and wash with water and brine.

    • Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo.

    • Purify the crude product by flash column chromatography to yield the desired 4-amino derivative.

Metal-Catalyzed Cross-Coupling Reactions

The C4-Cl bond is an ideal handle for forming new carbon-carbon and carbon-heteroatom bonds through various palladium-catalyzed cross-coupling reactions.

Suzuki_Cycle cluster_oxadd cluster_transmetal cluster_redelim cluster_product Pd0 Pd(0)L₂ OxAdd Oxidative Addition ArPdCl Ar-Pd(II)-Cl(L)₂ Pd0->ArPdCl Ar-Cl Transmetal Transmetalation ArPdR Ar-Pd(II)-R(L)₂ ArPdCl->ArPdR R-B(OH)₂ ArPdR->Pd0 RedElim Reductive Elimination Product Ar-R RedElim->Product Start Ar-Cl Boronic R-B(OH)₂ + Base

Caption: Catalytic cycle for a Suzuki-Miyaura cross-coupling reaction.

Table 2: Common Cross-Coupling Reactions at C4

Reaction NameCoupling PartnerCatalyst System (Typical)Product TypeReference
Suzuki-Miyaura Aryl/Alkyl Boronic Acid or EsterPd(PPh₃)₄ or Pd₂(dba)₃ / Ligand, Base (K₂CO₃)4-Aryl/Alkyl-pyrrolopyridine[1]
Sonogashira Terminal AlkynePdCl₂(PPh₃)₂, CuI, Base (Et₃N)4-Alkynyl-pyrrolopyridine-
Heck AlkenePd(OAc)₂, PPh₃, Base (Et₃N)4-Alkenyl-pyrrolopyridine-
Stille OrganostannanePd(PPh₃)₄4-Aryl/Alkenyl-pyrrolopyridine-

Protocol 2.2.1: Suzuki-Miyaura Coupling at C4

  • Rationale: The Suzuki coupling is one of the most robust and widely used C-C bond-forming reactions due to the stability and low toxicity of boronic acid reagents. It offers a reliable method to introduce aryl or vinyl substituents at the C4 position.

  • Step-by-Step Methodology:

    • Combine this compound (1.0 eq), the corresponding boronic acid (1.2-1.5 eq), and a base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 eq) in a reaction flask.

    • Add a palladium catalyst, for instance, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq).

    • Introduce a degassed solvent mixture, typically 1,4-dioxane and water (e.g., 4:1 ratio).

    • Heat the mixture under an inert atmosphere to 80-100 °C for several hours, monitoring progress by LC-MS.

    • After cooling, perform an aqueous workup by diluting with ethyl acetate and washing with water.

    • Dry the organic phase, concentrate, and purify via column chromatography to obtain the 4-aryl derivative.[1]

Electrophilic Substitution on the Pyrrole Ring

While the pyridine ring is electron-deficient, the fused pyrrole ring remains electron-rich and is the primary site for electrophilic aromatic substitution. Due to directing effects, substitution generally occurs at the C3 or C2 positions.

  • Halogenation: Reagents like N-chlorosuccinimide (NCS) or N-bromosuccinimide (NBS) can be used to install halogen atoms, typically at C3.

  • Nitration: Strong nitrating agents (e.g., HNO₃/H₂SO₄) can introduce a nitro group, which can serve as a handle for further modifications.

  • Formylation: Vilsmeier-Haack conditions (POCl₃, DMF) can install a formyl group, usually at C3.

Causality: The choice of electrophile and reaction conditions is critical. For instance, direct halogenation of the pyrrole core is facile.[6] However, to control regioselectivity and prevent over-reaction, the N1 position is often protected first.

Modification at the N1-Pyrrole Nitrogen

The N1-H proton can be removed by a strong base (e.g., NaH) to form a nucleophilic pyrrolide anion.[6] This enables a variety of functionalizations at the nitrogen atom.

  • N-Alkylation/Arylation: Reaction with alkyl halides or aryl halides.

  • N-Acylation: Reaction with acyl chlorides or anhydrides.

  • N-Protection: Introduction of protecting groups is a crucial strategy in multi-step syntheses. This prevents the acidic N-H from interfering with subsequent base- or metal-catalyzed reactions and can improve the solubility of intermediates. Common protecting groups include tosyl (Ts), benzenesulfonyl, and trimethylsilylethoxymethyl (SEM).[1][10]

Protocol 2.4.1: N-Tosylation for Protection

  • Rationale: The tosyl group is a robust protecting group that is stable to a wide range of reaction conditions. It withdraws electron density from the pyrrole ring, deactivating it towards unwanted electrophilic substitution while subsequent reactions are performed elsewhere on the molecule.

  • Step-by-Step Methodology:

    • Dissolve this compound (1.0 eq) in a dry aprotic solvent like DMF or THF.

    • Cool the solution in an ice bath (0 °C).

    • Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise. Stir until hydrogen evolution ceases (~30 min).

    • Add p-toluenesulfonyl chloride (TsCl, 1.1 eq) to the solution.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours.

    • Quench the reaction carefully by slowly adding water.

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with water and brine, dry over Na₂SO₄, and concentrate.

    • Purify by recrystallization or column chromatography to yield 4-Chloro-5-methyl-1-(tosyl)-1H-pyrrolo[2,3-b]pyridine.[10]

Summary and Outlook

This compound is a highly versatile and synthetically tractable building block. Its reactivity is governed by a well-defined set of principles, allowing for selective functionalization at multiple positions. The C4-chloro group serves as an outstanding linchpin for introducing molecular diversity through nucleophilic substitution and cross-coupling reactions, while the pyrrole ring offers avenues for electrophilic substitution and N-functionalization. A thorough understanding of these reaction pathways empowers chemists to strategically design and execute synthetic routes toward complex molecular targets, particularly in the pursuit of novel kinase inhibitors and other therapeutics.

References

An In-depth Technical Guide to the Solubility and Stability of 4-Chloro-5-methyl-1H-pyrrolo[2,3-b]pyridine in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-Chloro-5-methyl-1H-pyrrolo[2,3-b]pyridine, a substituted 7-azaindole, is a heterocyclic compound of significant interest in medicinal chemistry and drug development.[1][2] Its structural motif is a key component in a variety of biologically active molecules, including kinase inhibitors and other therapeutic agents. The physicochemical properties of this compound, particularly its solubility and stability in organic solvents, are critical parameters that influence its suitability for various stages of drug discovery and development, from synthesis and purification to formulation and preclinical evaluation.

This technical guide provides a comprehensive overview of the solubility and stability of this compound in organic solvents. It is intended for researchers, scientists, and drug development professionals, offering both theoretical insights and practical, field-proven methodologies for the accurate assessment of these crucial properties.

Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is essential for interpreting its solubility and stability profiles.

PropertyValueSource
Molecular Formula C₈H₇ClN₂[2]
Molecular Weight 166.61 g/mol [2]
CAS Number 1020056-56-7[2]
Appearance Solid[2]
Melting Point 176-181 °C (for the related 4-Chloro-7-azaindole)

Part 1: Solubility in Organic Solvents

The solubility of an active pharmaceutical ingredient (API) in organic solvents is a critical factor that dictates its processability during synthesis, purification, and formulation. A comprehensive understanding of its solubility profile across a range of solvents with varying polarities is paramount for efficient process development.

Theoretical Considerations

The solubility of a solid in a liquid is governed by the principle of "like dissolves like," which relates to the polarity of the solute and the solvent. The pyrrolo[2,3-b]pyridine core possesses both hydrogen bond donor (the pyrrole N-H) and acceptor (the pyridine nitrogen) sites, as well as a lipophilic aromatic system. The chloro and methyl substituents further influence its polarity and potential for intermolecular interactions.

Computational models, such as those based on Quantitative Structure-Property Relationships (QSPR), can be employed for the initial prediction of solubility in various solvents.[3][4][5][6][7] These in silico methods offer a time- and cost-effective approach to screen a wide range of solvents and prioritize experimental studies.

Experimental Determination of Solubility

The "gold standard" for determining the equilibrium solubility of a compound is the shake-flask method . This method is reliable for both sparingly and highly soluble compounds.

Objective: To determine the equilibrium solubility of this compound in a selection of organic solvents at a controlled temperature.

Materials:

  • This compound (solid)

  • Selected organic solvents (e.g., Methanol, Ethanol, Isopropanol, Acetonitrile, Ethyl Acetate, Dichloromethane, Toluene, Heptane)

  • Scintillation vials or glass test tubes with screw caps

  • Orbital shaker with temperature control

  • Syringe filters (0.22 µm, compatible with the solvent)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of solid this compound to a series of vials, each containing a known volume of a specific organic solvent. The presence of undissolved solid is crucial to ensure that equilibrium is reached.

  • Equilibration:

    • Securely cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C).

    • Agitate the samples for a predetermined period (typically 24-48 hours) to ensure that equilibrium is reached. The agitation speed should be sufficient to keep the solid suspended without creating a vortex.

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

    • Carefully withdraw a sample from the supernatant using a syringe.

    • Immediately filter the sample through a 0.22 µm syringe filter into a clean vial to remove any undissolved solid particles.

  • Quantification:

    • Accurately dilute the filtered solution with a suitable solvent (usually the same solvent used for dissolution or the mobile phase of the HPLC) to a concentration within the calibrated range of the analytical method.

    • Analyze the diluted sample by a validated HPLC method to determine the concentration of the dissolved compound. A reverse-phase HPLC method with UV detection is commonly employed for such analyses.

  • Data Analysis:

    • Calculate the solubility as the concentration of the compound in the saturated solution, typically expressed in mg/mL or mol/L.

Self-Validation: The protocol's integrity is maintained by ensuring the presence of excess solid at the end of the equilibration period, validating the analytical method for accuracy and precision, and performing the experiment in triplicate to assess reproducibility.

Caption: Workflow for Equilibrium Solubility Determination.

Illustrative Solubility Data

While specific experimental data for this compound is not publicly available, the following table provides an illustrative solubility profile based on the expected behavior of a substituted 7-azaindole in common organic solvents.

SolventPolarity IndexExpected Solubility (mg/mL) at 25°C
Heptane0.1< 0.1
Toluene2.41 - 5
Dichloromethane3.110 - 50
Ethyl Acetate4.45 - 20
Isopropanol3.920 - 100
Ethanol4.350 - 200
Acetonitrile5.810 - 50
Methanol5.1> 200
Dimethyl Sulfoxide (DMSO)7.2> 200

Part 2: Stability in Organic Solvents

The chemical stability of a drug candidate is a critical attribute that can impact its safety and efficacy. Forced degradation studies are essential to identify potential degradation pathways and to develop stability-indicating analytical methods.[8][9][10][11]

Potential Degradation Pathways

Based on the structure of this compound, several degradation pathways can be anticipated under stress conditions:

  • Hydrolysis: The pyrrolo[2,3-b]pyridine ring system can be susceptible to hydrolysis under acidic or basic conditions, potentially leading to ring opening.[12]

  • Oxidation: The electron-rich pyrrole ring is prone to oxidation, which can be initiated by atmospheric oxygen, peroxides, or light.

  • Photodegradation: Exposure to light, particularly UV radiation, can lead to the formation of reactive species and subsequent degradation of the molecule. The chloro substituent may also be susceptible to photolytic cleavage.[12][13]

Forced Degradation Study Protocol

Objective: To investigate the stability of this compound under various stress conditions and to identify its primary degradation products.

Materials:

  • This compound

  • Organic solvents (e.g., Methanol, Acetonitrile)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • Photostability chamber with controlled light and UV exposure

  • Oven for thermal stress testing

  • HPLC or UPLC-MS system for analysis

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or methanol).

  • Stress Conditions:

    • Acidic Hydrolysis: Treat the stock solution with 0.1 M HCl and heat at a controlled temperature (e.g., 60°C) for a defined period.

    • Basic Hydrolysis: Treat the stock solution with 0.1 M NaOH at room temperature or a slightly elevated temperature.

    • Oxidative Degradation: Treat the stock solution with a solution of hydrogen peroxide (e.g., 3% H₂O₂) at room temperature.

    • Thermal Degradation: Expose a solid sample and a solution of the compound to elevated temperatures (e.g., 80°C) in an oven.

    • Photostability: Expose a solid sample and a solution of the compound to light in a photostability chamber according to ICH Q1B guidelines.[14][15] This typically involves exposure to an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

  • Sample Analysis:

    • At specified time points, withdraw samples from each stress condition.

    • Neutralize the acidic and basic samples before analysis.

    • Analyze all samples by a stability-indicating HPLC or UPLC-MS method. The method should be capable of separating the parent compound from its degradation products.

  • Data Analysis and Characterization:

    • Calculate the percentage of degradation of the parent compound.

    • Use the mass spectrometry data to tentatively identify the molecular weights of the degradation products. Further structural elucidation may require isolation and NMR analysis.

Caption: Workflow for Forced Degradation Study.

Anticipated Stability Profile

Based on the chemistry of related pyrrolopyridine compounds, this compound is expected to be:

  • Relatively stable in neutral and mildly acidic solutions at ambient temperature.

  • Susceptible to degradation under strong basic conditions, leading to hydrolysis of the pyrrole ring.

  • Prone to oxidation , especially in the presence of oxidizing agents or upon prolonged exposure to air and light.

  • Potentially photolabile , requiring protection from light during storage and handling.

Conclusion

The solubility and stability of this compound in organic solvents are critical parameters that must be thoroughly characterized during its development as a potential pharmaceutical agent. This guide has outlined the theoretical considerations and provided detailed, field-proven protocols for the experimental determination of these properties. By employing the shake-flask method for solubility assessment and conducting comprehensive forced degradation studies, researchers can gain the necessary insights to optimize synthetic processes, develop robust formulations, and ensure the quality and safety of this promising class of compounds.

References

X-ray crystal structure of 4-Chloro-5-methyl-1H-pyrrolo[2,3-b]pyridine derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Structural Chemistry of 4-Chloro-5-methyl-1H-pyrrolo[2,3-b]pyridine Derivatives for Drug Discovery Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive analysis of the structural characteristics of this compound, a substituted 7-azaindole, a scaffold of significant interest in modern medicinal chemistry. We will delve into the critical role of this heterocyclic system, the influence of its specific substituents on solid-state conformation and intermolecular interactions, and provide field-proven methodologies for its crystallographic analysis. This document is intended for researchers, medicinal chemists, and structural biologists actively engaged in drug design and development.

The Strategic Importance of the 7-Azaindole Scaffold in Medicinal Chemistry

The 1H-pyrrolo[2,3-b]pyridine core, commonly known as 7-azaindole, is a privileged heterocyclic scaffold in drug discovery. Its structure is isomeric with indole, but the substitution of a nitrogen atom at the 7-position fundamentally alters its electronic and hydrogen bonding properties. This unique arrangement allows it to act as a versatile bioisostere for other bicyclic systems, offering a distinct profile of hydrogen bond donor-acceptor capabilities.

The pyrrole nitrogen (N1) acts as a hydrogen bond donor, while the pyridine nitrogen (N7) serves as a hydrogen bond acceptor. This dual character enables 7-azaindole derivatives to form specific and robust interactions with biological targets, most notably the hinge region of protein kinases. A multitude of kinase inhibitors leverage this scaffold to anchor within the ATP-binding site, making it a cornerstone of modern oncology and immunology drug development.

Structural and Functional Impact of 4-Chloro and 5-Methyl Substitution

The decoration of the core 7-azaindole scaffold with specific substituents is a key strategy for modulating potency, selectivity, and physicochemical properties. The title compound, this compound, features two such critical substitutions.

  • The 4-Chloro Substituent: The introduction of a chlorine atom at the C4 position has profound effects. Electronegatively, it withdraws electron density from the aromatic system, influencing the pKa of the scaffold. More importantly, the chlorine atom can participate in halogen bonding—a highly directional, non-covalent interaction where the electropositive crown (σ-hole) on the chlorine interacts with a Lewis base (e.g., a carbonyl oxygen or a nitrogen atom on the protein backbone). This interaction has become an increasingly important tool in rational drug design for enhancing binding affinity and selectivity.

  • The 5-Methyl Substituent: The methyl group at the C5 position primarily provides a steric influence. It can engage in favorable van der Waals or hydrophobic interactions within a protein's binding pocket. Furthermore, its presence can help to orient the molecule and restrict its conformational freedom, which can be entropically favorable for binding. The methyl group can also serve to block metabolic attack at that position, potentially improving the pharmacokinetic profile of the molecule.

The combination of these substituents creates a derivative with a unique electronic and steric profile, primed for specific interactions within a target active site.

Experimental Protocol for Obtaining Single Crystals of Pyrrolo[2,3-b]pyridine Derivatives

Obtaining high-quality single crystals suitable for X-ray diffraction is the rate-limiting step in structural analysis. The following protocol is a robust, field-proven starting point for crystallizing small, relatively planar heterocyclic molecules like the title compound. This protocol is designed as a self-validating system, with clear decision points.

3.1. Material Purity and Initial Solubility Screening

  • Prerequisite: The compound must be of the highest possible purity (>98%), as impurities can significantly inhibit nucleation and crystal growth. Confirm purity by HPLC and NMR.

  • Protocol:

    • Screen for solubility in a range of common laboratory solvents (e.g., methanol, ethanol, isopropanol, acetonitrile, acetone, ethyl acetate, dichloromethane, and toluene) at both room temperature and at their boiling points.

    • Record the approximate solubility (e.g., soluble, sparingly soluble, insoluble).

    • Identify a solvent in which the compound is sparingly soluble at room temperature but readily soluble upon heating. This is an ideal candidate for slow cooling crystallization.

    • Identify a solvent in which the compound is highly soluble. This will be the "solvent" in vapor diffusion or solvent layering setups.

    • Identify a solvent in which the compound is poorly soluble (an "anti-solvent"). This will be the precipitant.

3.2. Crystallization Workflow: A Multi-Method Approach

It is crucial to run multiple crystallization experiments in parallel. A generalized workflow is presented below.

G cluster_prep Phase 1: Preparation & Screening cluster_crystallization Phase 2: Crystallization Experiments (Parallel) cluster_analysis Phase 3: Analysis purity Compound Purification (>98%) sol_screen Solubility Screening (Identify Solvent/Anti-solvent) purity->sol_screen slow_evap Slow Evaporation sol_screen->slow_evap vapor_diff Vapor Diffusion (Hanging/Sitting Drop) sol_screen->vapor_diff layering Solvent Layering (Solvent/Anti-solvent) sol_screen->layering harvest Crystal Harvesting & Mounting slow_evap->harvest vapor_diff->harvest layering->harvest xray X-ray Diffraction Data Collection harvest->xray solve Structure Solution & Refinement xray->solve

Caption: Workflow for small molecule crystallization and structure determination.

3.3. Detailed Methodologies

  • Slow Evaporation:

    • Prepare a nearly saturated solution of the compound in a suitable solvent in a clean vial.

    • Cover the vial with a cap or parafilm that has been pierced with a needle a few times. This slows the rate of evaporation.

    • Place the vial in a vibration-free location.

    • Causality: As the solvent slowly evaporates, the solution becomes supersaturated, driving nucleation and crystal growth. The slow rate is critical for forming large, well-ordered single crystals rather than polycrystalline powder.[1][2]

  • Vapor Diffusion (Hanging or Sitting Drop): This is often the most successful technique for small quantities of material.[1][3][4]

    • Prepare a concentrated solution of your compound in a suitable "solvent."

    • In a larger well or jar (the "reservoir"), place a larger volume of the "anti-solvent." The anti-solvent should be more volatile than the solvent.

    • Place a small drop (2-10 µL) of your compound's solution on a siliconized glass slide (hanging drop) or on a pedestal within the reservoir (sitting drop).

    • Seal the reservoir.

    • Causality: The vapor of the more volatile anti-solvent will slowly diffuse into the drop containing your compound. This gradually decreases the solubility of your compound in the drop, leading to a controlled supersaturation and subsequent crystallization.[3][4]

  • Solvent Layering:

    • Dissolve the compound in a small amount of a dense "solvent."

    • Carefully layer a less dense, miscible "anti-solvent" on top. A buffer layer can be used to slow diffusion.[1]

    • Causality: Crystals form at the interface between the two solvents as they slowly mix, again creating a localized region of supersaturation.[1][4]

Predicted Structural Features and Intermolecular Interactions

While a specific crystal structure for this compound is not publicly deposited, we can make authoritative predictions about its solid-state structure based on extensive data from related chloro-substituted 7-azaindoles.[5]

Quantitative Data (Predicted/Typical):

The following table summarizes expected geometric parameters based on published crystal structures of similar 7-azaindole derivatives.[5][6]

ParameterExpected Value RangeRationale & Significance
N1-H···N7 Hydrogen Bond (Å)2.8 - 3.1 Å (N···N distance)This is the canonical interaction for 7-azaindoles, leading to the formation of centrosymmetric dimers or catemers (chains).[5]
C4-Cl Bond Length (Å)1.72 - 1.75 ÅStandard C(sp²)-Cl bond length. Deviations could indicate electronic effects from the ring system.[5]
C-Cl···Acceptor Halogen Bond3.0 - 3.5 Å (Cl···O/N)The 4-chloro group is well-positioned to act as a halogen bond donor to a neighboring molecule's N7 atom or another acceptor.
Ring Planarity (RMSD)< 0.05 ÅThe fused bicyclic system is expected to be highly planar, facilitating π-π stacking interactions.

Key Intermolecular Interactions:

  • N-H···N Hydrogen Bonding: The most dominant interaction will be the hydrogen bond between the pyrrole N1-H (donor) of one molecule and the pyridine N7 (acceptor) of a neighboring molecule. This typically results in the formation of a highly stable, planar, centrosymmetric dimer. This motif is a hallmark of 7-azaindole crystal structures.[5]

  • Halogen Bonding: The chlorine at C4 can act as a halogen bond donor. It is plausible that the C4-Cl forms a halogen bond with the N7 atom of another molecule, competing with or complementing the primary N-H···N hydrogen bond. This can lead to more complex 2D or 3D supramolecular assemblies.

  • π-π Stacking: The planar 7-azaindole rings are expected to pack in a parallel-displaced or T-shaped arrangement to maximize favorable π-π interactions, contributing to the overall stability of the crystal lattice.

Caption: Predicted non-covalent interactions in the crystal lattice.

Implications for Structure-Based Drug Design

A high-resolution crystal structure of a this compound derivative, either as a standalone small molecule or in complex with its target, is invaluable for drug development.

  • Rationalizing SAR: Understanding the precise 3D arrangement of the chloro and methyl groups can explain structure-activity relationships (SAR). For example, a crystal structure might reveal that the 4-chloro group is forming a critical halogen bond with a backbone carbonyl in the kinase hinge region, explaining its contribution to potency.

  • Informing Analogue Design: The solid-state conformation provides a low-energy, experimentally-validated starting point for computational modeling and the design of new analogues. It reveals which vectors on the scaffold are solvent-exposed and amenable to further substitution to improve properties like solubility or metabolic stability.

  • Polymorph and Formulation Studies: Small molecules can often crystallize in multiple forms (polymorphs), each with different physical properties (e.g., solubility, stability, bioavailability). Solving the crystal structure is the definitive method for identifying the solid-state form and is a critical step in pharmaceutical development and patent protection.

References

A Technical Guide to the Biological Activity Screening of Novel 4-Chloro-5-methyl-1H-pyrrolo[2,3-b]pyridine Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Authored by a Senior Application Scientist

Introduction: The Therapeutic Potential of the Pyrrolo[2,3-b]pyridine Scaffold

The 1H-pyrrolo[2,3-b]pyridine, or 7-azaindole, scaffold is a privileged heterocyclic structure in medicinal chemistry.[1] As bioisosteres of indoles, these compounds have garnered significant interest due to their diverse and potent biological activities.[2] Derivatives of this core structure have been investigated for a range of therapeutic applications, including as kinase inhibitors for cancer therapy, antimicrobial agents, and as treatments for neurological disorders.[3][4][5] The introduction of a chloro group at the 4-position and a methyl group at the 5-position of the pyrrolo[2,3-b]pyridine core can significantly influence the molecule's electronic properties and steric interactions with biological targets, making this class of analogs a promising area for novel drug discovery.

This guide provides a comprehensive framework for the initial biological activity screening of novel 4-Chloro-5-methyl-1H-pyrrolo[2,3-b]pyridine analogs. The methodologies detailed herein are designed to be robust and self-validating, providing a clear path from newly synthesized compounds to the identification of promising "hit" molecules with potential for further development. We will delve into the rationale behind the selection of specific assays, provide detailed experimental protocols, and offer insights into data interpretation.

Rationale for Synthesis and a Multi-Pronged Screening Approach

The synthesis of a library of this compound analogs allows for the systematic exploration of the structure-activity relationship (SAR).[6] By varying substituents at different positions of the core scaffold, it is possible to modulate the compounds' physicochemical properties and, consequently, their biological activity. Synthetic strategies often involve the cyclization of appropriately substituted pyridine precursors.[2][7]

A multi-pronged screening approach is essential to efficiently assess the therapeutic potential of these novel analogs. This guide will focus on three key areas of biological activity that are frequently associated with the pyrrolo[2,3-b]pyridine scaffold:

  • Anticancer Activity: Many pyrrolo[2,3-b]pyridine derivatives have demonstrated potent cytotoxic effects against various cancer cell lines.[5]

  • Antimicrobial Activity: The nitrogen-containing heterocyclic structure is a common feature in many antimicrobial agents.

  • Kinase Inhibition: The 7-azaindole core is a well-established hinge-binding motif for many protein kinases, which are critical regulators of cellular processes and are often dysregulated in diseases like cancer.[8][9]

Methodology: A Step-by-Step Guide to Biological Activity Screening

This section provides detailed protocols for the primary screening of the synthesized this compound analogs.

I. In Vitro Cytotoxicity Screening Against Cancer Cell Lines

The initial assessment of anticancer potential is typically performed using in vitro cytotoxicity assays against a panel of human cancer cell lines.[10][11] The National Cancer Institute's NCI-60 panel, which represents nine different cancer types, provides a well-established platform for such screening.[12]

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.[13][14] Metabolically active cells reduce the yellow MTT to a purple formazan product, the amount of which is proportional to the number of viable cells.[15][16]

Materials:

  • Human cancer cell lines (e.g., MCF-7 [breast], A549 [lung], HCT116 [colon])

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • 96-well flat-bottom microplates

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, acidified isopropanol)

  • Multi-well spectrophotometer

Procedure:

  • Cell Seeding: Seed the cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the this compound analogs in the appropriate cell culture medium. Add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin). Incubate for 48-72 hours.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a multi-well spectrophotometer.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the half-maximal inhibitory concentration (IC50) value for each compound by plotting the percentage of cell viability against the compound concentration.

II. Antimicrobial Susceptibility Testing

To evaluate the antimicrobial potential of the novel analogs, standard methods such as the broth microdilution assay can be employed to determine the Minimum Inhibitory Concentration (MIC).[17][18][19]

This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[20]

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus [Gram-positive], Escherichia coli [Gram-negative])

  • Fungal strain (e.g., Candida albicans)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 for fungi

  • 96-well round-bottom microplates

  • Spectrophotometer

Procedure:

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism in the appropriate broth to a concentration of approximately 5 x 10^5 CFU/mL.

  • Compound Dilution: Prepare serial two-fold dilutions of the test compounds in the broth directly in the 96-well plates.

  • Inoculation: Add the prepared inoculum to each well containing the compound dilutions. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism. This can be determined visually or by measuring the optical density at 600 nm.[21]

III. Kinase Inhibition Assay

Given the prevalence of the pyrrolo[2,3-b]pyridine scaffold in kinase inhibitors, a primary screen against a representative kinase is warranted.[22][] A common and robust method is a radiometric assay that measures the transfer of a radiolabeled phosphate from ATP to a substrate.

This "gold-standard" assay directly measures the enzymatic activity of the kinase.[24]

Materials:

  • Recombinant protein kinase (e.g., a tyrosine kinase like EGFR or a serine/threonine kinase like BRAF)

  • Specific peptide or protein substrate for the chosen kinase

  • Kinase reaction buffer

  • [γ-32P]ATP

  • Test compounds

  • Phosphocellulose paper

  • Scintillation counter

Procedure:

  • Reaction Setup: In a microcentrifuge tube, combine the kinase, its substrate, and the test compound in the kinase reaction buffer.

  • Initiation of Reaction: Start the reaction by adding [γ-32P]ATP.

  • Incubation: Incubate the reaction mixture at 30°C for a specified period (e.g., 30 minutes).

  • Stopping the Reaction: Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.

  • Washing: Wash the phosphocellulose paper extensively with a suitable wash buffer (e.g., phosphoric acid) to remove unincorporated [γ-32P]ATP.

  • Quantification: Measure the amount of radioactivity incorporated into the substrate using a scintillation counter.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound relative to a control reaction without any inhibitor. Determine the IC50 value for active compounds.

Data Presentation and Interpretation

The quantitative data generated from these screening assays should be organized into clear and concise tables for easy comparison and interpretation.

Table 1: In Vitro Cytotoxicity of this compound Analogs

Compound IDMCF-7 IC50 (µM)A549 IC50 (µM)HCT116 IC50 (µM)
Analog 1>100>100>100
Analog 215.225.818.5
Analog 32.15.63.4
Doxorubicin0.50.80.6

Table 2: Antimicrobial Activity of this compound Analogs

Compound IDS. aureus MIC (µg/mL)E. coli MIC (µg/mL)C. albicans MIC (µg/mL)
Analog 1>128>128>128
Analog 23264128
Analog 381632
Ciprofloxacin0.50.25N/A
FluconazoleN/AN/A2

Table 3: Kinase Inhibitory Activity of this compound Analogs

Compound IDKinase X IC50 (nM)
Analog 1>10,000
Analog 2850
Analog 375
Staurosporine5

Visualizing the Screening Workflow

A clear understanding of the experimental workflow is crucial for reproducibility and for planning subsequent studies.

G cluster_synthesis Compound Synthesis cluster_screening Primary Biological Activity Screening cluster_analysis Data Analysis & Hit Identification Synthesis Synthesis of Novel This compound Analogs Cytotoxicity In Vitro Cytotoxicity (MTT Assay) Synthesis->Cytotoxicity Test Compounds Antimicrobial Antimicrobial Susceptibility (Broth Microdilution) Synthesis->Antimicrobial Kinase Kinase Inhibition (Radiometric Assay) Synthesis->Kinase Data IC50 / MIC Determination Cytotoxicity->Data Antimicrobial->Data Kinase->Data Hit Hit Compound Identification Data->Hit

Caption: Workflow for the biological activity screening of novel analogs.

Illustrative Signaling Pathway: A Potential Target

Many pyrrolo[2,3-b]pyridine analogs function as ATP-competitive kinase inhibitors, targeting signaling pathways crucial for cell proliferation and survival, such as the MAPK/ERK pathway.

G GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase (e.g., EGFR) GrowthFactor->Receptor RAS RAS Receptor->RAS RAF RAF (e.g., BRAF) RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TranscriptionFactors Transcription Factors ERK->TranscriptionFactors Proliferation Cell Proliferation, Survival, Differentiation TranscriptionFactors->Proliferation Inhibitor Pyrrolo[2,3-b]pyridine Analog (Inhibitor) Inhibitor->RAF

Caption: Inhibition of the RAF kinase in the MAPK/ERK signaling pathway.

Logical Framework: From Synthesis to Hit

The process of identifying a promising lead compound follows a logical progression from synthesis through a cascade of screening assays.

G node1 Synthesis of Analog Library A diverse set of this compound analogs is created. node2 Primary Screening Broad assessment of cytotoxicity, antimicrobial activity, and kinase inhibition. node1->node2 node3 Hit Identification Analogs with significant activity (low IC50 or MIC) are selected. node2->node3 node4 Secondary Screening & Lead Optimization Further characterization of hit compounds for potency, selectivity, and drug-like properties. node3->node4

Caption: Logical progression from compound synthesis to lead optimization.

Future Directions

Compounds identified as "hits" in this primary screening cascade will require further investigation. Subsequent steps should include:

  • Selectivity Profiling: Active kinase inhibitors should be screened against a broader panel of kinases to determine their selectivity profile.

  • Mechanism of Action Studies: Elucidating the precise molecular mechanism by which the active compounds exert their biological effects.

  • In Vivo Efficacy Studies: Promising candidates should be evaluated in relevant animal models of disease.

  • ADME/Tox Profiling: Assessment of the absorption, distribution, metabolism, excretion, and toxicity properties of the lead compounds.

This structured and comprehensive screening approach provides a solid foundation for the discovery and development of novel therapeutic agents based on the versatile this compound scaffold.

References

Unraveling the Mechanism of Action: A Technical Guide for 4-Chloro-5-methyl-1H-pyrrolo[2,3-b]pyridine Based Compounds

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Field Guide for Researchers, Scientists, and Drug Development Professionals

The 4-Chloro-5-methyl-1H-pyrrolo[2,3-b]pyridine scaffold, a derivative of 7-azaindole, represents a privileged structure in modern medicinal chemistry. Its unique electronic properties and structural features make it a versatile starting point for the synthesis of potent and selective inhibitors targeting a range of enzymes, particularly protein kinases. This guide provides an in-depth framework for elucidating the mechanism of action of novel compounds derived from this core, navigating the journey from a promising chemical entity to a well-characterized drug candidate. Our focus is on a logical, causality-driven experimental workflow, ensuring that each step provides a robust validation of the compound's biological activity.

Section 1: The First Interrogation - Identifying the Molecular Target

The initial and most critical step in characterizing a novel compound is to identify its direct molecular target(s). Given that the pyrrolo[2,3-b]pyridine scaffold is a well-established "hinge-binding" motif for ATP-competitive kinase inhibitors, our primary hypothesis is that novel derivatives will exhibit kinase inhibitory activity.[1][2]

Initial Broad Spectrum Kinase Profiling

The Rationale: Before diving into specific kinase families, a broad-spectrum biochemical screen provides an unbiased overview of the compound's selectivity profile. This initial screen against a panel of diverse kinases is crucial for identifying primary targets and potential off-target liabilities early in the drug discovery process. A highly selective compound is often desirable to minimize potential toxicity, though poly-pharmacology can be advantageous in certain therapeutic contexts.

Experimental Approach: Biochemical Kinase Assays

Biochemical assays measure the direct interaction of the compound with purified enzymes. Several robust platforms are available, with the ADP-Glo™ Kinase Assay being a widely used method due to its high sensitivity and broad applicability. This luminescent assay quantifies the amount of ADP produced during a kinase reaction, with a decrease in ADP production indicating enzymatic inhibition.

Protocol 1: ADP-Glo™ Kinase Assay for IC50 Determination

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a panel of purified kinases.

Materials:

  • Test compound (solubilized in DMSO)

  • Purified kinase enzymes

  • Kinase-specific substrates

  • ATP

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 96-well or 384-well plates

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in DMSO. A typical starting concentration is 10 mM, with 10-point, 3-fold serial dilutions.

  • Kinase Reaction Setup:

    • In each well of the assay plate, add the kinase reaction buffer.

    • Add the specific kinase and its corresponding substrate.

    • Add the serially diluted test compound. Include a positive control (no inhibitor) and a negative control (no enzyme).

    • Pre-incubate the plate at room temperature for 15-30 minutes to allow the compound to bind to the kinase.

  • Initiate Kinase Reaction: Add ATP to each well to start the reaction. The final ATP concentration should be at or near the Km for each specific kinase to ensure accurate IC50 determination. Incubate at the optimal temperature for the kinase (typically 30°C or 37°C) for a predetermined time (e.g., 60 minutes).

  • Terminate Reaction and Deplete ATP: Add ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

  • ADP to ATP Conversion and Signal Generation: Add Kinase Detection Reagent to each well. This reagent converts the ADP produced to ATP and contains luciferase and luciferin to generate a luminescent signal from the newly synthesized ATP. Incubate at room temperature for 30-60 minutes.

  • Data Acquisition: Measure the luminescence using a plate-reading luminometer.

  • Data Analysis:

    • Subtract the background luminescence (no enzyme control) from all other readings.

    • Normalize the data to the positive control (100% activity).

    • Plot the percent inhibition versus the log of the compound concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.

Data Presentation:

Kinase TargetCompound IC50 (nM)
Kinase A15
Kinase B250
Kinase C>10,000
Kinase D85

This table provides a clear and concise summary of the compound's potency and selectivity against the screened kinases.

Validating Target Engagement in a Cellular Context

The Rationale: While biochemical assays are essential for determining direct enzyme inhibition, they do not confirm that the compound can enter a cell and bind to its target in a complex intracellular environment. Therefore, validating target engagement in living cells is a critical next step.

Experimental Approaches: Cellular Target Engagement Assays

Two powerful techniques for confirming intracellular target binding are the NanoBRET™ Target Engagement Assay and the Cellular Thermal Shift Assay (CETSA) .

  • NanoBRET™ Target Engagement Assay: This is a bioluminescence resonance energy transfer (BRET)-based assay that provides a quantitative measure of compound binding to a specific target protein in live cells.[3] It relies on the energy transfer between a NanoLuc® luciferase-tagged target protein and a fluorescent tracer that binds to the same target. A test compound that engages the target will compete with the tracer, leading to a decrease in the BRET signal.

  • Cellular Thermal Shift Assay (CETSA): This method is based on the principle that a protein becomes more resistant to heat-induced denaturation when it is bound to a ligand.[4] By heating cells treated with a compound and then quantifying the amount of soluble target protein remaining, one can infer target engagement.

Protocol 2: NanoBRET™ Target Engagement Intracellular Kinase Assay

Objective: To quantify the binding affinity of a test compound to a specific kinase in living cells.

Materials:

  • HEK293 cells (or other suitable cell line)

  • Plasmid DNA encoding the kinase of interest fused to NanoLuc® luciferase

  • Transfection reagent

  • Opti-MEM™ I Reduced Serum Medium

  • NanoBRET™ tracer specific for the kinase family

  • Test compound

  • NanoBRET™ Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor

  • White, non-binding surface 96-well plates

Procedure:

  • Cell Transfection: Transfect HEK293 cells with the NanoLuc®-kinase fusion plasmid according to the manufacturer's protocol. Plate the transfected cells in the assay plate and incubate for 24 hours.

  • Compound and Tracer Addition:

    • Prepare serial dilutions of the test compound in Opti-MEM™.

    • Prepare the NanoBRET™ tracer at the recommended concentration in Opti-MEM™.

    • Add the tracer and the serially diluted compound to the wells containing the transfected cells. Include a "no compound" control.

    • Incubate the plate at 37°C in a CO2 incubator for 2 hours.

  • Substrate Addition and Signal Detection:

    • Prepare the NanoBRET™ Nano-Glo® Substrate solution containing the Extracellular NanoLuc® Inhibitor.

    • Add the substrate solution to all wells.

    • Read the plate on a luminometer equipped with two filters to measure the donor (NanoLuc®) and acceptor (tracer) emissions (e.g., 460 nm and 618 nm).

  • Data Analysis:

    • Calculate the BRET ratio (acceptor emission / donor emission) for each well.

    • Normalize the BRET ratios to the "no compound" control.

    • Plot the normalized BRET ratio versus the log of the compound concentration and fit the data to determine the IC50 value, which represents the intracellular target engagement potency.

Protocol 3: Cellular Thermal Shift Assay (CETSA) with Western Blot Detection

Objective: To demonstrate target engagement by observing the thermal stabilization of the target protein in the presence of the test compound.

Materials:

  • Cell line expressing the target kinase

  • Test compound

  • DMSO (vehicle control)

  • PBS with protease and phosphatase inhibitors

  • Lysis buffer (e.g., RIPA buffer)

  • Thermal cycler or heating block

  • Centrifuge

  • SDS-PAGE and Western blotting reagents

  • Primary antibody specific for the target protein

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Treatment: Treat cultured cells with the test compound at a desired concentration (e.g., 10x the biochemical IC50) or with DMSO as a vehicle control. Incubate for a specified time (e.g., 1-2 hours).

  • Heat Challenge:

    • Harvest the cells and resuspend them in PBS with inhibitors.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the aliquots at a range of temperatures (e.g., 40°C to 70°C in 3°C increments) for 3 minutes using a thermal cycler. Include an unheated control.

  • Cell Lysis and Protein Extraction:

    • Lyse the cells by freeze-thaw cycles or by adding lysis buffer.

    • Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.

  • Western Blot Analysis:

    • Collect the supernatant (soluble protein fraction).

    • Determine the protein concentration of each sample.

    • Perform SDS-PAGE and Western blotting using a primary antibody against the target protein.

  • Data Analysis:

    • Quantify the band intensity for the target protein at each temperature.

    • Normalize the band intensities to the unheated control.

    • Plot the percentage of soluble protein versus temperature for both the compound-treated and vehicle-treated samples to generate melt curves. A rightward shift in the melt curve for the compound-treated sample indicates target stabilization and engagement.

Section 2: Delineating the Downstream Consequences - Signaling Pathway Analysis

Once the direct target has been identified and cellular engagement confirmed, the next logical step is to investigate the compound's effect on the downstream signaling pathway regulated by that target. This provides a functional readout of the compound's activity within the cell.

Mapping the Signaling Cascade

The Rationale: Kinases are key nodes in complex signaling networks that control a multitude of cellular processes, including proliferation, survival, and differentiation. By inhibiting a specific kinase, a compound can modulate the activity of its downstream substrates and effector proteins. Analyzing these changes is crucial for understanding the compound's cellular mechanism of action.

Experimental Approach: Western Blotting for Phosphorylated Proteins

Western blotting is the gold standard for analyzing changes in protein expression and post-translational modifications, such as phosphorylation. By using antibodies specific to the phosphorylated forms of key signaling proteins, we can directly assess the impact of a kinase inhibitor on its pathway.

Protocol 4: Western Blot Analysis of Signaling Pathways

Objective: To determine the effect of a test compound on the phosphorylation status of key proteins in a specific signaling pathway.

Materials:

  • Cell line relevant to the target kinase's function

  • Test compound

  • Appropriate growth factors or stimuli to activate the pathway

  • Lysis buffer with protease and phosphatase inhibitors

  • Primary antibodies against total and phosphorylated forms of target pathway proteins (e.g., for the JAK/STAT pathway: p-STAT3, STAT3, p-JAK2, JAK2)

  • HRP-conjugated secondary antibodies

  • SDS-PAGE and Western blotting equipment and reagents

Procedure:

  • Cell Culture and Treatment:

    • Seed cells and grow to 70-80% confluency.

    • Serum-starve the cells for 4-24 hours to reduce basal signaling.

    • Pre-treat the cells with various concentrations of the test compound for a predetermined time (e.g., 1-2 hours).

    • Stimulate the cells with a relevant growth factor or cytokine (e.g., IL-6 for the JAK/STAT pathway) for a short period (e.g., 15-30 minutes) to induce pathway activation.

  • Protein Extraction: Lyse the cells on ice using a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Transfer:

    • Normalize the protein concentrations of all samples.

    • Prepare samples with Laemmli buffer and denature by boiling.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA or non-fat milk in TBST.

    • Incubate the membrane with the primary antibody (e.g., anti-p-STAT3) overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the chemiluminescent signal using an imaging system.

  • Stripping and Re-probing: To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against the total form of the protein (e.g., anti-STAT3) or a housekeeping protein (e.g., GAPDH or β-actin).

  • Data Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

Visualizing Signaling Pathways:

To illustrate the points of intervention for compounds based on the this compound core, we can visualize the targeted signaling pathways using Graphviz.

Example Signaling Pathway: JAK/STAT

Derivatives of the pyrrolo[2,3-b]pyridine scaffold have been identified as potent JAK1 inhibitors.[1] The JAK/STAT pathway is a critical signaling cascade in cytokine-mediated immune responses.

JAK_STAT_Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates Compound This compound Derivative (Inhibitor) Compound->JAK Inhibits pSTAT p-STAT (dimer) STAT->pSTAT Nucleus Nucleus pSTAT->Nucleus Translocates Gene Gene Expression (Inflammation, Proliferation) Nucleus->Gene

Caption: Inhibition of the JAK/STAT pathway by a this compound based compound.

Section 3: Assessing the Cellular Phenotype - The Ultimate Functional Readout

The culmination of target engagement and pathway modulation should manifest as a measurable cellular phenotype. For compounds developed as anti-cancer agents, this typically involves assessing their effects on cell viability, proliferation, and apoptosis.

Quantifying Cellular Viability and Proliferation

The Rationale: A key objective for many kinase inhibitors is to halt the uncontrolled proliferation of cancer cells. Therefore, it is essential to quantify the compound's effect on cell viability and growth.

Experimental Approach: Cell Viability Assays

Assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay are widely used to assess cell metabolic activity as a proxy for cell viability.[5][6] Metabolically active cells reduce the yellow MTT tetrazolium salt to purple formazan crystals, and the amount of formazan produced is proportional to the number of viable cells.

Protocol 5: MTT Cell Viability Assay

Objective: To determine the effect of a test compound on the viability of a cancer cell line.

Materials:

  • Cancer cell line of interest

  • Test compound

  • Complete cell culture medium

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well clear-bottom plates

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the test compound for a specified period (e.g., 72 hours). Include a vehicle control (DMSO).

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of a blank well (medium only) from all readings.

    • Normalize the data to the vehicle-treated cells (100% viability).

    • Plot the percent viability versus the log of the compound concentration to determine the GI50 (concentration for 50% growth inhibition).

Data Presentation:

Cell LineCompound GI50 (µM)
Cancer Cell Line X0.5
Cancer Cell Line Y2.1
Normal Cell Line Z>50

This table effectively summarizes the compound's cytotoxic or cytostatic potency and its selectivity for cancer cells over normal cells.

Conclusion: A Rigorous Path to Mechanistic Understanding

The journey to elucidate the mechanism of action of a novel compound based on the this compound scaffold is a systematic process of hypothesis testing and data integration. By following a logical progression from broad, unbiased screening to specific, hypothesis-driven cellular assays, researchers can build a comprehensive and robust understanding of their compound's biological activity. This guide provides a foundational framework, but it is the careful execution of these experiments and the insightful interpretation of the resulting data that will ultimately determine the therapeutic potential of these promising molecules.

References

An In-Depth Technical Guide to In Silico Modeling and Docking Studies of 4-Chloro-5-methyl-1H-pyrrolo[2,3-b]pyridine Derivatives as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 4-Chloro-5-methyl-1H-pyrrolo[2,3-b]pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors.[1][2][3] This technical guide provides a comprehensive, step-by-step workflow for the in silico modeling and molecular docking of derivatives based on this scaffold, with a focus on their potential as kinase inhibitors. We will delve into the rationale behind each step, from target selection and protein preparation to ligand design, docking simulations, and results analysis. This document is intended for researchers, scientists, and drug development professionals seeking to leverage computational methods to accelerate the discovery of novel therapeutics.

Introduction: The Significance of the Pyrrolo[2,3-b]pyridine Scaffold in Kinase Inhibition

Protein kinases are a large family of enzymes that play a critical role in cellular signaling pathways.[4] Their dysregulation is implicated in a wide range of diseases, most notably cancer.[4][5] Consequently, kinases have become one of the most important classes of drug targets.[4] The 1H-pyrrolo[2,3-b]pyridine core, a bioisostere of indole, has emerged as a key pharmacophore in the design of kinase inhibitors.[1][2][3] Its unique electronic and structural properties allow it to form crucial interactions within the ATP-binding pocket of various kinases.

Computer-Aided Drug Design (CADD) has revolutionized the process of drug discovery, offering a faster and more cost-effective approach to identifying and optimizing lead compounds.[4][6] Among the various CADD techniques, molecular docking is a powerful tool for predicting the binding mode and affinity of a small molecule (ligand) to a protein target.[6][7] This guide will provide a practical, hands-on approach to applying these techniques to the study of this compound derivatives.

The In Silico Drug Discovery Workflow

A typical in silico drug discovery project follows a structured workflow. The following diagram illustrates the key stages we will cover in this guide.

In Silico Workflow cluster_0 Setup & Preparation cluster_1 Simulation cluster_2 Analysis & Validation Target Selection Target Selection Protein Preparation Protein Preparation Target Selection->Protein Preparation Ligand Preparation Ligand Preparation Protein Preparation->Ligand Preparation Molecular Docking Molecular Docking Protein Preparation->Molecular Docking Ligand Preparation->Molecular Docking Results Analysis Results Analysis Molecular Docking->Results Analysis Data Visualization Data Visualization Results Analysis->Data Visualization

Caption: A generalized workflow for in silico drug discovery.

Target Selection: Identifying a Relevant Kinase

The first and most critical step is the selection of a relevant biological target. For the this compound scaffold, Janus kinases (JAKs) are a well-established and clinically significant target family.[8][9] JAKs are non-receptor tyrosine kinases that mediate signaling for numerous cytokines and growth factors.[8] In this guide, we will focus on Janus Kinase 1 (JAK1) as our target protein.

To proceed with our docking studies, we need a high-resolution 3D structure of JAK1. The Protein Data Bank (PDB) is the primary repository for such structures. A search of the PDB reveals several crystal structures of the human JAK1 kinase domain. For this guide, we will use PDB ID: 6BBU .[8][10] This structure represents the JAK1 kinase domain in complex with a pyrrolo[2,3-d]pyrimidine-based inhibitor, providing a well-defined active site for our docking simulations.[8]

Experimental Protocols: A Step-by-Step Guide

Protein Preparation

The raw PDB file needs to be carefully prepared before it can be used for docking. This process typically involves removing non-essential molecules, adding missing atoms, and assigning charges.

Protocol for Protein Preparation:

  • Download the PDB file: Obtain the PDB file for 6BBU from the RCSB PDB website.[8][10]

  • Remove Heteroatoms: The crystal structure contains water molecules, ions, and co-crystallized ligands that are not part of our study. These should be removed.[11][12] This can be accomplished using molecular visualization software like PyMOL or UCSF Chimera.[13]

  • Add Hydrogen Atoms: Crystal structures often lack hydrogen atoms. These must be added to ensure correct ionization and hydrogen bonding patterns.[11][14] Most molecular modeling software has built-in tools for this.[12]

  • Assign Partial Charges: Atoms in a protein have partial charges that contribute to electrostatic interactions. These need to be assigned using a force field, such as AMBER or CHARMm.[14]

  • Energy Minimization (Optional but Recommended): A short energy minimization can relieve any steric clashes or unfavorable geometries introduced during the preparation steps.

  • Save in PDBQT format: For use with AutoDock Vina, the prepared protein structure must be saved in the PDBQT file format, which includes partial charges and atom types.[15]

Ligand Preparation

For this guide, we will design a simple derivative of the this compound scaffold. Let's consider 4-Chloro-5-methyl-N-phenyl-1H-pyrrolo[2,3-b]pyridin-2-amine .

Protocol for Ligand Preparation:

  • Create a 2D Sketch: Draw the 2D structure of the ligand using a chemical drawing tool like ChemDraw or MarvinSketch.

  • Convert to 3D: Convert the 2D sketch into a 3D structure.[11]

  • Add Hydrogens: As with the protein, add hydrogen atoms to the ligand.[16]

  • Assign Partial Charges: Assign partial charges to the ligand atoms. Gasteiger charges are commonly used for small molecules.

  • Define Rotatable Bonds: Identify the rotatable bonds in the ligand. This is crucial for flexible docking, where the ligand's conformation is allowed to change.[17]

  • Energy Minimization: Perform an energy minimization of the 3D ligand structure to obtain a low-energy conformation.

  • Save in PDBQT format: Save the prepared ligand in the PDBQT format for use with AutoDock Vina.[18]

Molecular Docking with AutoDock Vina

AutoDock Vina is a widely used open-source program for molecular docking.[19] It predicts the binding pose of a ligand to a receptor and estimates the binding affinity.

Protocol for Molecular Docking:

  • Define the Grid Box: A grid box defines the search space for the docking simulation. This box should encompass the active site of the protein.[19] The coordinates of the co-crystallized ligand in 6BBU can be used to center the grid box.[15]

  • Create a Configuration File: Create a text file that specifies the paths to the prepared protein and ligand PDBQT files, the coordinates of the grid box, and other docking parameters.[15]

  • Run AutoDock Vina: Execute the Vina program from the command line, providing the configuration file as input.[20]

  • Output: Vina will generate an output file containing the predicted binding poses of the ligand, ranked by their binding affinities (in kcal/mol).[7]

Results Analysis and Interpretation

The output of a docking simulation provides a wealth of information that needs to be carefully analyzed.

Binding Affinity

The binding affinity, reported as a negative value in kcal/mol, is an estimate of the binding free energy. A more negative value indicates a stronger predicted binding affinity.[21][22] It's important to note that this is a scoring function-based prediction and not a direct measurement of experimental binding affinity.

Binding Pose and Interactions

The predicted binding pose shows how the ligand is oriented within the active site. This should be visually inspected using molecular graphics software.[21] Key interactions to look for include:

  • Hydrogen Bonds: These are strong, directional interactions that are critical for binding.

  • Hydrophobic Interactions: Interactions between nonpolar regions of the ligand and protein.

  • Pi-Stacking: Interactions between aromatic rings.

  • Salt Bridges: Electrostatic interactions between charged groups.

The following table summarizes the expected interactions between a pyrrolo[2,3-b]pyridine-based inhibitor and the JAK1 active site.

Interaction TypeLigand MoietyJAK1 Residue(s)
Hydrogen BondPyrrolopyridine N-HHinge Region Backbone
Hydrogen BondPyrrolopyridine NHinge Region Backbone
HydrophobicPhenyl GroupHydrophobic Pocket
HydrophobicMethyl GroupGatekeeper Residue
Root Mean Square Deviation (RMSD)

If a known inhibitor's crystal structure is available, the Root Mean Square Deviation (RMSD) between the docked pose and the crystallographic pose can be calculated. An RMSD value below 2.0 Å is generally considered a good prediction.[21][22]

Advanced Topics and Considerations

Virtual Screening

The workflow described above can be extended to screen large libraries of compounds against a target protein. This is a powerful approach for identifying novel hits.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations can be used to assess the stability of the predicted protein-ligand complex over time, providing a more dynamic and realistic view of the binding event.

Ligand-Based Drug Design

When a 3D structure of the target is not available, ligand-based methods such as pharmacophore modeling and Quantitative Structure-Activity Relationship (QSAR) can be employed.[6]

Conclusion

This technical guide has outlined a comprehensive workflow for the in silico modeling and molecular docking of this compound derivatives as potential JAK1 inhibitors. By following these protocols, researchers can leverage computational tools to accelerate the design and optimization of novel kinase inhibitors. It is crucial to remember that in silico predictions should always be validated through experimental testing.

References

Methodological & Application

Application Notes and Protocols for Suzuki-Miyaura Cross-Coupling of 4-Chloro-5-methyl-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Potential of a Privileged Scaffold

The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is a cornerstone structural motif in modern medicinal chemistry. Its unique arrangement of hydrogen bond donors and acceptors has made it a "privileged scaffold" in the design of highly selective kinase inhibitors and other therapeutic agents.[1][2][3] Molecules incorporating the 7-azaindole core, such as the BRAF inhibitor Vemurafenib, have demonstrated significant clinical success, driving further exploration of this versatile heterocycle.[2][3]

4-Chloro-5-methyl-1H-pyrrolo[2,3-b]pyridine is a key intermediate that allows for the strategic introduction of diverse molecular fragments at the C4 position. The Suzuki-Miyaura cross-coupling reaction stands as the preeminent method for this transformation, offering a robust and functional-group-tolerant pathway to forge new carbon-carbon bonds.[4][5][6] This Nobel Prize-winning reaction has revolutionized the synthesis of biaryl and heteroaryl structures that are central to drug discovery.

This guide provides a comprehensive technical overview and detailed protocols for successfully employing this compound in Suzuki-Miyaura cross-coupling reactions. It is designed for researchers, medicinal chemists, and process development scientists, offering insights that bridge fundamental mechanisms with practical laboratory execution.

Mechanistic Considerations: A Scientist's Guide to the "Why"

A successful Suzuki-Miyaura coupling is more than just mixing reagents; it's about controlling a delicate catalytic cycle. Understanding the mechanism allows for rational troubleshooting and optimization. The reaction proceeds through three primary steps: oxidative addition, transmetalation, and reductive elimination.[5][7][8]

Suzuki_Miyaura_Catalytic_Cycle cluster_main Pd(0)/Pd(II) Catalytic Cycle cluster_reactants Reactants & Base Activation Pd0 Pd(0)L₂ (Active Catalyst) OA_Complex R¹-Pd(II)L₂-X (Oxidative Addition Complex) Pd0->OA_Complex Oxidative Addition (R¹-X) TM_Complex R¹-Pd(II)L₂-R² (Transmetalation Complex) OA_Complex->TM_Complex Transmetalation (R²-B(OR)₃⁻) TM_Complex->Pd0 Reductive Elimination (R¹-R²) ArylHalide R¹-X (4-Chloro-5-methyl-azaindole) BoronicAcid R²-B(OH)₂ (Boronic Acid) Boronate [R²-B(OH)₃]⁻ (Activated Boronate) BoronicAcid->Boronate Activation Base Base (e.g., K₂CO₃) Base->Boronate caption The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Key Challenges with Chloro-Azaindoles:

  • The Inert C-Cl Bond: Aryl chlorides are significantly less reactive than their bromide or iodide counterparts. The strength of the C-Cl bond makes the initial, rate-limiting oxidative addition step more challenging.[4] To overcome this hurdle, highly active catalyst systems are required. This is achieved by using bulky and electron-rich phosphine ligands, which stabilize the Pd(0) center and promote its insertion into the C-Cl bond.[9][10]

  • Catalyst Inhibition: The pyridine nitrogen within the 7-azaindole core can coordinate to the palladium center, potentially leading to catalyst inhibition or deactivation.[11][12] The use of appropriate ligands and reaction conditions is crucial to minimize this non-productive binding and maintain high catalytic turnover.

  • The Role of the Base: The base is not merely a spectator or an acid scavenger. Its primary role is to activate the boronic acid.[6][13] It reacts with the boronic acid (R-B(OH)₂) to form a more nucleophilic boronate species ([R-B(OH)₃]⁻), which is essential for the transmetalation step to proceed efficiently.[14] The choice of base can therefore significantly impact reaction rate and yield.

Optimized Protocol for Suzuki-Miyaura Coupling

This protocol provides a robust and validated starting point. Optimization may be required for particularly challenging or novel boronic acids.

Materials and Reagents
  • Substrate: this compound (1.0 equiv)

  • Nucleophile: Aryl- or Heteroarylboronic Acid (1.2–1.5 equiv)

  • Palladium Pre-catalyst: XPhos Pd G2 (2–5 mol%) or Pd₂(dba)₃ (2 mol%)

  • Ligand (if not using pre-catalyst): XPhos or SPhos (4–5 mol%)

  • Base: Potassium Carbonate (K₂CO₃) or Potassium Phosphate (K₃PO₄) (2.0–3.0 equiv), finely ground

  • Solvent: Anhydrous, degassed 1,4-Dioxane and Water (typically 4:1 to 10:1 v/v)

  • Equipment: Schlenk flask or microwave vial, magnetic stirrer, heating mantle or microwave reactor, inert gas line (Argon or Nitrogen).

Step-by-Step Experimental Procedure

Experimental_Workflow start Start setup 1. Reaction Setup Add solids (substrate, boronic acid, base, catalyst) to a dry flask. start->setup inert 2. Inert Atmosphere Evacuate and backfill the flask with Argon/Nitrogen (3x). setup->inert solvent 3. Solvent Addition Add degassed dioxane/water via syringe. inert->solvent reaction 4. Heating & Reaction Heat to 80-120 °C with vigorous stirring. Monitor by TLC/LC-MS. solvent->reaction workup 5. Work-up Cool, dilute with EtOAc, wash with water and brine. reaction->workup purify 6. Purification Dry organic layer, concentrate, and purify via column chromatography. workup->purify product Pure Product (4-Aryl-5-methyl-azaindole) purify->product

Figure 2: General experimental workflow for a Suzuki-Miyaura coupling reaction.
  • Reaction Setup: To a dry Schlenk flask or microwave vial equipped with a magnetic stir bar, add this compound, the arylboronic acid, the base, and the palladium catalyst/ligand system.[15]

  • Establish Inert Atmosphere: Seal the vessel and thoroughly purge the system by evacuating and backfilling with an inert gas (Argon or Nitrogen) three times. This step is critical to prevent the oxidation and deactivation of the Pd(0) catalyst.[15]

  • Solvent Addition: Under a positive pressure of inert gas, add the degassed solvent mixture (e.g., 1,4-dioxane and water) via a syringe.

  • Reaction: Heat the mixture to the target temperature (typically 80–120 °C) with vigorous stirring. For microwave-assisted reactions, temperatures may range from 120-150 °C for shorter durations.[15]

  • Monitoring: Track the reaction's progress by periodically taking small aliquots (under inert atmosphere) and analyzing them by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute it with an organic solvent like ethyl acetate and wash sequentially with water and brine to remove the inorganic base and salts.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel to yield the pure 4-aryl-5-methyl-1H-pyrrolo[2,3-b]pyridine.[16]

Data Presentation: Representative Reaction Conditions

The following table outlines starting conditions for the coupling of this compound with various boronic acids, demonstrating the versatility of the method. Yields are representative and may vary based on scale and specific reaction purity.

EntryArylboronic AcidCatalyst System (mol%)Base (equiv.)Solvent (v/v)Temp (°C) / Time (h)Expected Yield (%)
1Phenylboronic acidXPhos Pd G2 (2%)K₃PO₄ (2.0)Dioxane/H₂O (10:1)100 °C / 12 h85 - 95%
24-Methoxyphenylboronic acidPd₂(dba)₃ (2%) / SPhos (4%)K₂CO₃ (3.0)Dioxane/H₂O (5:1)100 °C / 16 h80 - 90%
33-Cyanophenylboronic acidXPhos Pd G2 (3%)K₃PO₄ (2.0)Dioxane/H₂O (10:1)110 °C / 12 h75 - 85%
42-Methylphenylboronic acidXPhos Pd G2 (4%)K₃PO₄ (2.5)Dioxane/H₂O (10:1)110 °C / 24 h65 - 75%
53-Pyridinylboronic acidPd(Amphos)₂Cl₂ (3%)K₂CO₃ (3.0)Toluene/H₂O (4:1)90 °C / 18 h70 - 80%

Conditions are based on successful couplings of similar chloro-heterocycles and may require optimization.[11][16][17]

Expert Insights & Troubleshooting

  • Cause & Effect - Catalyst Choice: For electron-rich or unactivated aryl chlorides like our substrate, standard catalysts like Pd(PPh₃)₄ are often sluggish. The use of Buchwald-type ligands (e.g., XPhos, SPhos) or their corresponding pre-catalysts is often essential.[10][11][12] These ligands possess the steric bulk and electron-donating properties needed to accelerate the oxidative addition step.

  • Problem: Low or Stalled Conversion.

    • Diagnosis: The catalyst may be inactive or inhibited. Solvents may not be sufficiently anhydrous or degassed. The chosen base may be inappropriate for the specific boronic acid.

  • Problem: Side Product Formation.

    • Diagnosis: The primary side reactions are hydrodehalogenation (replacement of -Cl with -H) and boronic acid homocoupling (R²-R²).[18]

    • Solution: Hydrodehalogenation can arise from moisture or protic sources at high temperatures; ensure anhydrous conditions. Homocoupling is often promoted by excess oxygen; maintain a strict inert atmosphere. Lowering the reaction temperature and carefully controlling stoichiometry can also mitigate these pathways.

Conclusion

The Suzuki-Miyaura cross-coupling of this compound is a powerful and reliable method for synthesizing diverse libraries of compounds built around a medicinally significant core. By understanding the underlying mechanism and selecting the appropriate highly active catalyst system, researchers can efficiently overcome the challenge of C-Cl bond activation. The protocols and insights provided herein serve as a validated foundation for scientists and drug development professionals to accelerate their research programs and unlock new therapeutic possibilities.

References

Application Notes & Protocols: A Field-Proven Guide to the N-arylation of 4-Chloro-5-methyl-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: A Senior Application Scientist

Abstract

The 7-azaindole (pyrrolo[2,3-b]pyridine) framework is a cornerstone of modern medicinal chemistry, forming the structural basis of numerous kinase inhibitors and other therapeutic agents.[1][2][3] The strategic functionalization of this scaffold is paramount for modulating biological activity and optimizing pharmacokinetic properties. This guide provides a detailed, robust protocol for the N-arylation of a key intermediate, 4-Chloro-5-methyl-1H-pyrrolo[2,3-b]pyridine, utilizing a state-of-the-art palladium-catalyzed cross-coupling reaction. We delve into the mechanistic rationale behind the chosen methodology, offering field-proven insights to empower researchers in drug discovery and development to successfully synthesize this critical class of compounds.

Introduction: The Challenge and Opportunity of 7-Azaindole Functionalization

The 7-azaindole scaffold is recognized as a "privileged structure" in drug discovery, largely due to its role as a bioisostere of both indole and the purine system of ATP, making it a frequent component in the design of kinase inhibitors.[1] Direct N-arylation of the pyrrole nitrogen introduces molecular diversity essential for extensive structure-activity relationship (SAR) studies.[4]

However, the N-arylation of halo-azaindoles presents a unique challenge. The inherent basicity of the pyridine nitrogen and the acidity of the pyrrole N-H proton can lead to catalyst inhibition or undesired side reactions.[2] Traditional methods like the Ullmann condensation often require harsh conditions, including high temperatures and stoichiometric copper catalysts, which can limit functional group tolerance.[5][6] The advent of the Buchwald-Hartwig amination has revolutionized C-N bond formation, offering milder conditions and broader substrate scope through the use of sophisticated palladium catalysts and phosphine ligands.[3] A significant breakthrough has been the development of methods that allow for the selective C-N coupling at the pyrrole nitrogen even in the presence of the unprotected N-H, obviating the need for additional protection-deprotection steps.[2]

This protocol focuses on a highly efficient palladium-catalyzed Buchwald-Hartwig approach for the N-arylation of this compound, a versatile building block for chemical libraries.

The Catalytic Heart of the Reaction: Palladium-Ligand Synergy

The success of the Buchwald-Hartwig amination hinges on the interplay between the palladium source and a specialized phosphine ligand. This protocol employs a palladium precatalyst, which offers enhanced stability and rapid generation of the active Pd(0) species in solution.

The Catalytic Cycle

The reaction proceeds through a well-established catalytic cycle, visualized below. The cycle is initiated by the reduction of the Pd(II) precatalyst to the active Pd(0) species.

Buchwald_Hartwig_Catalytic_Cycle cluster_legend Legend Pd0 Pd(0)L OxAdd Oxidative Addition Complex Pd0->OxAdd Oxidative Addition AmineCoord Amine Coordination OxAdd->AmineCoord Ligand Exchange Deprotonation Deprotonation AmineCoord->Deprotonation Deprotonation ReductElim Reductive Elimination Complex Deprotonation->ReductElim HX_Base_out [Base-H]⁺X⁻ Deprotonation->HX_Base_out ReductElim->Pd0 Reductive Elimination Product_out Ar-NR₂ ReductElim->Product_out ArX_in Ar-X ArX_in->OxAdd Amine_in R₂NH Amine_in->AmineCoord Base_in Base Base_in->Deprotonation L_Pd Pd(0)L: Active Catalyst L_ArX Ar-X: Aryl Halide L_Amine R₂NH: Amine/Heterocycle L_Base Base

Caption: Generalized Buchwald-Hartwig Catalytic Cycle.

  • Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-chloride bond of the 7-azaindole, forming a Pd(II) complex.

  • Amine Coordination & Deprotonation: The arylating amine (or heterocycle) coordinates to the palladium center. A base then deprotonates the coordinated amine, forming a palladium-amido complex.

  • Reductive Elimination: The final C-N bond is formed as the N-arylated product is eliminated from the palladium center, regenerating the active Pd(0) catalyst.

Experimental Protocol: N-Arylation of this compound

This protocol is adapted from highly successful methods developed for the amination of unprotected halo-7-azaindoles.[2]

Materials and Reagents
ReagentCAS NumberSupplierNotes
This compound1020056-56-7CommercialStarting material.
Aryl Amine / HeterocycleVariesCommercialCoupling partner (e.g., Aniline, Morpholine).
RuPhos Pd G3 Precatalyst1445085-87-9CommercialPalladium source and ligand.
Lithium bis(trimethylsilyl)amide (LiHMDS)4039-32-1CommercialStrong, non-nucleophilic base.
Anhydrous Toluene108-88-3CommercialReaction solvent.
Diethyl Ether60-29-7CommercialFor workup.
Saturated aq. NH₄ClN/ALab PrepFor workup.
BrineN/ALab PrepFor workup.
Anhydrous MgSO₄ or Na₂SO₄VariesCommercialDrying agent.
Celite®61790-53-2CommercialFiltration aid.
Equipment
  • Schlenk tube or oven-dried sealed vial

  • Magnetic stirrer and hotplate

  • Inert atmosphere setup (Argon or Nitrogen)

  • Standard laboratory glassware

  • Rotary evaporator

  • Silica gel for column chromatography

Step-by-Step Procedure

The following workflow outlines the key stages of the synthesis.

References

Application Notes and Protocols: Leveraging 4-Chloro-5-methyl-1H-pyrrolo[2,3-b]pyridine for the Synthesis of Potent FGFR Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

These application notes provide a comprehensive guide for researchers, medicinal chemists, and drug development professionals on the strategic use of 4-Chloro-5-methyl-1H-pyrrolo[2,3-b]pyridine as a pivotal building block in the synthesis of Fibroblast Growth Factor Receptor (FGFR) inhibitors. This document elucidates the therapeutic relevance of targeting FGFR, details the synthetic pathways leveraging this key intermediate, and provides robust protocols for both chemical synthesis and biological evaluation.

Introduction: The Therapeutic Imperative of Targeting the FGFR Signaling Pathway

The Fibroblast Growth Factor Receptor (FGFR) family, comprising four highly conserved transmembrane receptor tyrosine kinases (FGFR1-4), plays a crucial role in a multitude of cellular processes, including proliferation, differentiation, migration, and survival.[1] Upon binding with their cognate fibroblast growth factor (FGF) ligands, FGFRs dimerize, leading to the trans-autophosphorylation of their intracellular kinase domains. This event triggers a cascade of downstream signaling pathways, most notably the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT pathways, which are fundamental regulators of cell fate.[2][3]

Dysregulation of the FGF/FGFR signaling axis, through mechanisms such as gene amplification, activating mutations, or chromosomal translocations, is a well-established oncogenic driver in a variety of human cancers.[4][5] This aberrant signaling can lead to uncontrolled tumor growth, angiogenesis, and resistance to conventional therapies.[4][6] Consequently, the development of small-molecule inhibitors that selectively target the ATP-binding site of FGFR kinases has emerged as a promising therapeutic strategy in oncology.[7] The 1H-pyrrolo[2,3-b]pyridine, also known as 7-azaindole, has been identified as a privileged scaffold in kinase inhibitor design due to its ability to form key hydrogen bond interactions with the kinase hinge region.[8][9][10]

This guide focuses on the application of a specific, functionalized 7-azaindole derivative, This compound , as a cornerstone intermediate in the synthesis of potent and selective FGFR inhibitors, with a particular focus on the clinical candidate AZD4547 .

The Strategic Role of this compound in FGFR Inhibitor Synthesis

The chemical architecture of this compound makes it an exceptionally valuable starting material for the construction of complex FGFR inhibitors. The chlorine atom at the 4-position serves as a versatile handle for introducing various substituents through nucleophilic aromatic substitution or cross-coupling reactions, allowing for the exploration of the chemical space and optimization of inhibitor potency and selectivity. The methyl group at the 5-position can also influence the inhibitor's interaction with the hydrophobic pocket of the FGFR kinase domain.

The synthesis of the potent and selective pan-FGFR inhibitor, AZD4547, exemplifies the strategic utility of this intermediate. The core of AZD4547 is assembled through a convergent synthesis, where this compound is coupled with a substituted aniline derivative to form a key diarylamine intermediate. This approach allows for the modular construction of the final inhibitor, facilitating the generation of analogues for structure-activity relationship (SAR) studies.

Synthetic Workflow for AZD4547 from this compound

The synthesis of AZD4547 from this compound can be conceptually broken down into three main stages:

  • Formation of the Diarylamine Core: A Buchwald-Hartwig amination reaction is employed to couple this compound with 3,5-dimethoxyaniline. This palladium-catalyzed cross-coupling is a highly efficient method for forming the crucial C-N bond that constitutes the backbone of the inhibitor.

  • Cyclization to Form the Pyrazolo[3,4-d]pyrimidine Ring System: The resulting diarylamine intermediate undergoes a series of reactions to construct the pyrazole ring, which is essential for the inhibitor's interaction with the FGFR active site.

  • Final Functionalization: The final step involves the introduction of the N,N'-diethylurea moiety, which enhances the inhibitor's solubility and pharmacokinetic properties.

The following diagram illustrates the high-level synthetic workflow:

G A This compound C N-(3,5-dimethoxyphenyl)-5-methyl- 1H-pyrrolo[2,3-b]pyridin-4-amine (Diarylamine Intermediate) A->C Buchwald-Hartwig Amination B 3,5-Dimethoxyaniline B->C E Functionalized Pyrazolo[3,4-d]pyrimidine Core C->E Cyclization D Cyclization Reagents D->E G AZD4547 (Final Product) E->G Final Coupling F N,N'-Diethylurea Precursor F->G

Caption: Synthetic workflow for AZD4547.

Detailed Experimental Protocols

The following protocols are based on established synthetic routes and are intended for use by trained chemists in a properly equipped laboratory.

Protocol 1: Synthesis of N-(3,5-dimethoxyphenyl)-5-methyl-1H-pyrrolo[2,3-b]pyridin-4-amine

This protocol details the critical Buchwald-Hartwig amination step to form the diarylamine core of AZD4547.

Materials:

  • This compound

  • 3,5-Dimethoxyaniline

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • 4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene (Xantphos)

  • Cesium carbonate (Cs₂CO₃)

  • Anhydrous 1,4-dioxane

  • Nitrogen or Argon gas supply

  • Standard laboratory glassware for inert atmosphere reactions

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for chromatography

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq), 3,5-dimethoxyaniline (1.2 eq), cesium carbonate (2.0 eq), and Xantphos (0.1 eq).

  • Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this process three times to ensure an inert atmosphere.

  • Add Pd₂(dba)₃ (0.05 eq) to the flask.

  • Add anhydrous 1,4-dioxane via syringe.

  • Heat the reaction mixture to reflux (approximately 100-110 °C) and maintain for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of celite to remove inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography, eluting with a gradient of ethyl acetate in hexanes to afford N-(3,5-dimethoxyphenyl)-5-methyl-1H-pyrrolo[2,3-b]pyridin-4-amine as a solid.

  • Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Protocol 2: Biological Evaluation of FGFR Inhibitory Activity - In Vitro Kinase Assay

This protocol provides a general framework for assessing the inhibitory potency of a synthesized compound against FGFR kinases using a luminescence-based assay that measures ATP consumption.

Materials:

  • Recombinant human FGFR1, FGFR2, and FGFR3 kinase enzymes

  • Poly(Glu, Tyr) 4:1 peptide substrate

  • ATP (Adenosine 5'-triphosphate)

  • Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)

  • Synthesized inhibitor compound (e.g., AZD4547) dissolved in DMSO

  • ADP-Glo™ Kinase Assay kit (Promega) or similar

  • White, opaque 384-well microplates

  • Multichannel pipettes

  • Plate reader capable of measuring luminescence

Procedure:

  • Compound Preparation: Prepare a serial dilution of the inhibitor compound in DMSO. Further dilute the compounds in kinase assay buffer to the desired final concentrations.

  • Kinase Reaction Setup:

    • In a 384-well plate, add 1 µL of the diluted inhibitor or DMSO (for control wells).

    • Add 2 µL of a solution containing the FGFR enzyme in kinase assay buffer.

    • Initiate the kinase reaction by adding 2 µL of a solution containing the peptide substrate and ATP in kinase assay buffer. The final concentrations of ATP should be at or near the Km for each enzyme.

  • Incubation: Incubate the plate at 30 °C for 60 minutes.

  • ATP Depletion and ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

    • Incubate at room temperature for 30 minutes.

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each inhibitor concentration relative to the DMSO control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC₅₀ value by fitting the data to a four-parameter logistic dose-response curve.

Protocol 3: Cell-Based Proliferation Assay

This protocol outlines a method to evaluate the anti-proliferative effect of an FGFR inhibitor on cancer cell lines with known FGFR aberrations.

Materials:

  • Cancer cell line with known FGFR amplification or mutation (e.g., SNU-16 for FGFR2 amplification)

  • Appropriate cell culture medium (e.g., RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • Synthesized inhibitor compound (e.g., AZD4547) dissolved in DMSO

  • CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega) or similar

  • Sterile, clear-bottom, white-walled 96-well microplates

  • Humidified incubator (37 °C, 5% CO₂)

  • Multichannel pipettes

  • Plate reader capable of measuring luminescence

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of culture medium.

    • Incubate the plate for 24 hours to allow the cells to attach.

  • Compound Treatment:

    • Prepare a serial dilution of the inhibitor compound in culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the inhibitor at various concentrations. Include DMSO-only wells as a vehicle control.

  • Incubation: Incubate the plate for 72 hours in a humidified incubator.

  • Cell Viability Measurement:

    • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

    • Add 100 µL of CellTiter-Glo® reagent to each well.

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each inhibitor concentration relative to the DMSO control.

    • Plot the percentage of viability against the logarithm of the inhibitor concentration.

    • Determine the GI₅₀ (concentration for 50% growth inhibition) value by fitting the data to a dose-response curve.

Data Presentation and Expected Outcomes

The successful synthesis of AZD4547 from this compound should yield a final product with high purity (>98%). The biological evaluation is expected to demonstrate potent and selective inhibition of FGFR kinases.

Table 1: Inhibitory Potency of AZD4547 against FGFR Kinases

KinaseIC₅₀ (nM)
FGFR10.2[11][12]
FGFR22.5[11][12]
FGFR31.8[11][12]
FGFR4165[11][12]

The cell-based assays are expected to show potent anti-proliferative activity in cancer cell lines that are dependent on FGFR signaling for their growth and survival. For example, in FGFR2-amplified gastric cancer cell lines like SNU-16, AZD4547 should exhibit low nanomolar GI₅₀ values.

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of potent and selective FGFR inhibitors. The synthetic strategies and protocols outlined in these application notes provide a robust framework for researchers to access important therapeutic candidates like AZD4547. The provided biological assays offer standardized methods to evaluate the efficacy of these synthesized compounds, thereby facilitating the discovery and development of novel anticancer agents targeting the dysregulated FGFR signaling pathway.

References

4-Chloro-5-methyl-1H-pyrrolo[2,3-b]pyridine as a building block for CSF1R inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Topic: 4-Chloro-5-methyl-1H-pyrrolo[2,3-b]pyridine as a Building Block for CSF1R Inhibitors

For: Researchers, scientists, and drug development professionals.

Introduction: Targeting CSF1R in Modern Drug Discovery

The Colony-Stimulating Factor 1 Receptor (CSF1R), a member of the type III receptor tyrosine kinase family, is a pivotal regulator in the development, survival, proliferation, and differentiation of mononuclear phagocytes, including macrophages and microglia.[1][2][3] Its activation by ligands CSF-1 (colony-stimulating factor 1) or IL-34 triggers downstream signaling cascades, primarily through the PI3K/AKT and MAPK pathways.[4][5][6][7]

Dysregulation of the CSF1R signaling axis is a critical factor in the pathology of numerous diseases. In oncology, CSF1R signaling supports the survival of tumor-associated macrophages (TAMs), which often promote tumor growth, angiogenesis, and metastasis, creating an immunosuppressive tumor microenvironment.[1][8][9] Consequently, inhibiting CSF1R has emerged as a key strategy to reprogram TAMs and enhance anti-tumor immunity.[8][9] Beyond cancer, aberrant CSF1R activity is implicated in inflammatory disorders, bone diseases, and neurodegenerative conditions like Alzheimer's disease, where it modulates the function of microglia.[1][6][10][11] This broad involvement makes CSF1R a highly validated and compelling target for therapeutic intervention.

At the heart of developing small-molecule CSF1R inhibitors lies the strategic selection of chemical scaffolds. The 7-azaindole (pyrrolo[2,3-b]pyridine) core has proven to be a "privileged structure" in medicinal chemistry, particularly for kinase inhibitors.[12][13][14] Its structure is bioisosteric to the purine system of ATP, allowing it to effectively compete for the kinase's ATP-binding site.[13] This application note focuses on a specific, functionalized 7-azaindole derivative, This compound , detailing its properties and providing protocols for its use as a versatile building block in the synthesis and evaluation of novel CSF1R inhibitors.

The Building Block: A Profile of this compound

This compound is a strategically designed chemical intermediate that provides medicinal chemists with the ideal starting point for developing libraries of potent and selective kinase inhibitors.

Physicochemical Properties
PropertyValueSource
CAS Number 1020056-56-7[15][16][17][18]
Molecular Formula C₈H₇ClN₂[15][17]
Molecular Weight 166.61 g/mol [15]
Appearance Solid
Synonyms 4-Chloro-5-methyl-7-azaindole[19]
Rationale for Use in CSF1R Inhibitor Synthesis

The utility of this building block is rooted in its distinct structural features:

  • The 7-Azaindole Core: As a proven kinase-binding scaffold, the pyrrolo[2,3-b]pyridine nucleus provides a robust foundation for inhibitor design.[12][20] Its nitrogen atoms can form crucial hydrogen bond interactions within the hinge region of the CSF1R kinase domain, mimicking the binding pattern of adenine in ATP.[13]

  • The C4-Chlorine Atom: The chlorine atom at the 4-position is the key point of diversification. It serves as an excellent leaving group for various palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig aminations.[21][22][23] This allows for the efficient and modular installation of a wide array of aryl, heteroaryl, or amine substituents, which are critical for tuning potency and selectivity.

  • The C5-Methyl Group: The methyl substituent at the 5-position is not merely a passive feature. It can influence the compound's final properties by establishing beneficial van der Waals interactions within the target's binding pocket, blocking undesirable metabolic pathways, and improving overall pharmacokinetic characteristics.

The combination of these features makes this compound a high-value starting material for generating diverse libraries of compounds for structure-activity relationship (SAR) studies aimed at discovering novel CSF1R inhibitors.

Experimental Protocols

The following protocols provide a generalized framework for the synthesis and evaluation of a putative CSF1R inhibitor starting from this compound.

Protocol 1: Synthesis of a 4-Anilino-pyrrolopyridine Derivative via Buchwald-Hartwig Amination

This protocol describes a common method for installing an aniline group at the C4 position, a key structural motif in many kinase inhibitors. The reaction couples the chloro-azaindole core with a desired aniline derivative.

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Combine Building Block, Amine, Catalyst, Ligand, and Base in a reaction vessel B Add degassed solvent (e.g., 1,4-Dioxane) A->B C Heat mixture under inert atmosphere (N₂) (e.g., 100-120 °C) B->C D Cool to RT, filter, and concentrate solvent C->D E Perform aqueous work-up (e.g., EtOAc/Water extraction) D->E F Purify crude product via column chromatography E->F

Caption: Workflow for Buchwald-Hartwig amination.

Materials:

ReagentExamplePurpose
Starting MaterialThis compoundAzaindole core
Coupling Partner3-MethoxyanilineAmine to be installed at C4
CatalystPd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))Palladium source for catalytic cycle
LigandXantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)Stabilizes and activates the catalyst
BaseCs₂CO₃ (Cesium Carbonate)Activates the amine and neutralizes acid
Solvent1,4-Dioxane (anhydrous, degassed)Reaction medium

Step-by-Step Procedure:

  • Vessel Preparation: To a dry reaction vial equipped with a magnetic stir bar, add this compound (1.0 eq), 3-methoxyaniline (1.2 eq), Cs₂CO₃ (2.0 eq), Pd₂(dba)₃ (0.05 eq), and Xantphos (0.1 eq).

  • Inert Atmosphere: Seal the vial and evacuate and backfill with dry nitrogen gas three times to ensure an inert atmosphere.

  • Solvent Addition: Add anhydrous, degassed 1,4-dioxane via syringe. The reaction concentration is typically around 0.1 M.

  • Heating: Place the sealed vial in a preheated heating block or oil bath at 110 °C and stir vigorously for 12-24 hours.

  • Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: Upon completion, allow the reaction to cool to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of celite to remove inorganic salts and the catalyst.

  • Extraction: Transfer the filtrate to a separatory funnel, wash with water and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude residue by flash column chromatography on silica gel using an appropriate solvent gradient (e.g., hexane/ethyl acetate) to yield the pure product.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Protocol 2: Cellular Assay for CSF1R Inhibition

This protocol outlines a method to assess the inhibitory activity of the newly synthesized compound on CSF1R signaling in a cellular context. It measures the compound's ability to block CSF-1-stimulated phosphorylation of a key downstream effector, ERK (Extracellular signal-regulated kinase).[24]

G cluster_prep Cell Preparation cluster_treatment Treatment cluster_analysis Analysis A Plate CSF1R-expressing cells (e.g., THP-1 monocytes) B Serum-starve cells to reduce basal signaling A->B C Pre-incubate cells with serial dilutions of test compound B->C D Stimulate cells with recombinant human CSF-1 C->D E Lyse cells to extract proteins D->E F Measure phospho-ERK levels via Western Blot or ELISA E->F G Calculate IC₅₀ value F->G

Caption: Workflow for a cellular CSF1R phospho-ERK assay.

Materials:

Reagent/MaterialExamplePurpose
Cell LineTHP-1 (human monocytic cell line)Natively expresses human CSF1R
Cell Culture MediumRPMI-1640 with 10% FBSFor cell growth and maintenance
Starvation MediumRPMI-1640 with 0.5% FBSTo lower basal kinase activity
StimulantRecombinant Human CSF-1Ligand to activate CSF1R
Test CompoundSynthesized 4-anilino-pyrrolopyridineThe potential inhibitor to be tested
Lysis BufferRIPA buffer with protease/phosphatase inhibitorsTo extract cellular proteins
Detection MethodWestern Blot or homogeneous assay (e.g., SureFire)To quantify phosphorylated ERK
Antibodies (for WB)Anti-phospho-ERK1/2, Anti-total-ERK1/2, HRP-conjugated secondaryFor specific protein detection

Step-by-Step Procedure:

  • Cell Culture: Culture THP-1 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and antibiotics at 37 °C in a 5% CO₂ incubator.

  • Cell Plating: Seed cells into 96-well plates at an appropriate density (e.g., 2 x 10⁵ cells/well) and allow them to adhere overnight.

  • Serum Starvation: The next day, gently aspirate the growth medium and replace it with starvation medium (RPMI with 0.5% FBS). Incubate for 4-6 hours.

  • Compound Treatment: Prepare serial dilutions of the test compound in starvation medium. Add the diluted compounds to the wells and pre-incubate for 1-2 hours at 37 °C. Include vehicle-only (DMSO) controls.

  • CSF-1 Stimulation: Stimulate the cells by adding recombinant human CSF-1 to each well to a final concentration known to elicit a robust phosphorylation response (e.g., 100 ng/mL). Leave one set of control wells unstimulated (basal level). Incubate for 10-15 minutes at 37 °C.

  • Cell Lysis: After stimulation, immediately place the plate on ice, aspirate the medium, and add ice-cold lysis buffer to each well. Incubate on ice for 15 minutes with gentle shaking to ensure complete lysis.

  • Quantification of Phospho-ERK:

    • Western Blot: Collect the lysates, determine protein concentration, and analyze equal amounts of protein by SDS-PAGE. Transfer to a PVDF membrane and probe with primary antibodies against phospho-ERK1/2 and total ERK1/2 (as a loading control), followed by an appropriate HRP-conjugated secondary antibody. Visualize bands using an enhanced chemiluminescence (ECL) substrate.

    • ELISA/Homogeneous Assay: Use a commercially available kit (e.g., SureFire p-ERK1/2 assay) according to the manufacturer's instructions for a higher-throughput analysis.

  • Data Analysis: Quantify the band intensity (Western Blot) or assay signal. Normalize the phospho-ERK signal to the total ERK signal. Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value (the concentration at which 50% of the signal is inhibited).

Data Interpretation and Strategic Advancement

  • Initial Assessment: The IC₅₀ value from the cellular assay provides a direct measure of the compound's potency. A lower IC₅₀ indicates a more potent inhibitor.

  • Structure-Activity Relationship (SAR): By synthesizing and testing a series of analogs with different substitutions at the C4 position (and potentially other positions), researchers can build a SAR profile.[9][25] This involves correlating specific chemical modifications with changes in inhibitory activity, guiding the design of more effective compounds.

  • Lead Optimization: Promising compounds with low nanomolar potency should be further profiled for selectivity against other kinases, especially closely related ones like PDGFRβ, c-KIT, and FLT3, to ensure a desirable safety profile.[3] Subsequent evaluation of ADME (Absorption, Distribution, Metabolism, and Excretion) properties is crucial to assess the compound's potential as a viable drug candidate.[26][27]

Conclusion

This compound represents a highly valuable and versatile building block for the discovery of novel CSF1R inhibitors. Its 7-azaindole core provides a reliable anchor for kinase binding, while the strategically placed chlorine atom allows for extensive chemical exploration through established cross-coupling methodologies. The protocols outlined here provide a foundational workflow for synthesizing and evaluating new chemical entities based on this scaffold, enabling researchers to efficiently navigate the early stages of drug discovery and develop potent and selective therapeutics targeting the critical CSF1R signaling pathway.

References

Synthesizing Novel Anti-Inflammatory Agents from 4-Chloro-5-methyl-1H-pyrrolo[2,3-b]pyridine: An Application and Protocol Guide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the synthesis and evaluation of novel anti-inflammatory agents derived from the versatile 4-Chloro-5-methyl-1H-pyrrolo[2,3-b]pyridine scaffold. The protocols detailed herein are designed for researchers, medicinal chemists, and drug development professionals, offering a blend of established synthetic methodologies and practical insights into the biological evaluation of these promising compounds.

The 1H-pyrrolo[2,3-b]pyridine, or 7-azaindole, core is a privileged scaffold in medicinal chemistry, recognized for its role in the development of a wide array of biologically active molecules. Its structural similarity to indole allows it to function as a bioisostere, interacting with various biological targets. The strategic functionalization of this core, particularly from readily available halogenated precursors, opens avenues for the discovery of potent and selective therapeutic agents. This application note will focus on a plausible synthetic route to generate derivatives with potential anti-inflammatory activity, specifically targeting phosphodiesterase 4B (PDE4B), and will also discuss the mechanistic relevance of inhibiting the Janus kinase (JAK) pathway, another key target for anti-inflammatory therapies accessible from this scaffold.

I. Synthetic Strategy and Protocols

The synthetic approach leverages the reactivity of the chloro-substituent at the 4-position of the pyrrolo[2,3-b]pyridine ring, a key handle for introducing molecular diversity through cross-coupling reactions. A subsequent amide bond formation will be employed to install a pharmacophore known to interact with the target enzyme.

A. Rationale for the Synthetic Route

The proposed synthesis involves a two-step sequence:

  • Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a powerful method for the formation of carbon-nitrogen bonds.[1][2] It allows for the introduction of a primary or secondary amine at the 4-position of the pyrrolo[2,3-b]pyridine core, a crucial step in building the desired molecular architecture. The choice of a suitable amine is critical for the subsequent steps and the final biological activity. For this protocol, we will use a primary amine that introduces a carboxylic acid ester moiety, which will be hydrolyzed to the corresponding acid for the subsequent amide coupling.

  • Amide Coupling: The formation of an amide bond is a fundamental transformation in medicinal chemistry. In this protocol, the carboxylic acid synthesized in the previous step will be coupled with a desired amine to generate the final 1H-pyrrolo[2,3-b]pyridine-2-carboxamide derivatives. These derivatives have been identified as potent PDE4B inhibitors, a class of enzymes that play a crucial role in regulating inflammation.[3]

B. Experimental Workflow: A Visual Overview

G start This compound step1 Buchwald-Hartwig Amination (Pd-catalyzed C-N coupling) start->step1 intermediate 4-Amino-5-methyl-1H-pyrrolo[2,3-b]pyridine derivative step1->intermediate step2 Saponification intermediate->step2 intermediate2 Carboxylic Acid Intermediate step2->intermediate2 step3 Amide Coupling (e.g., with HATU or EDC) intermediate2->step3 product Final Anti-inflammatory Agent (PDE4B Inhibitor) step3->product

Caption: Synthetic workflow for the preparation of anti-inflammatory agents.

C. Detailed Synthetic Protocols

Protocol 1: Buchwald-Hartwig Amination of this compound

This protocol describes the palladium-catalyzed amination of the starting material with a suitable primary amine, for instance, a glycine ethyl ester, to introduce the necessary functional group for the subsequent amide coupling.

Materials:

  • This compound (1.0 equiv)

  • Glycine ethyl ester hydrochloride (1.2 equiv)

  • Pd₂(dba)₃ (0.02 equiv)

  • Xantphos (0.04 equiv)

  • Sodium tert-butoxide (NaOtBu) (2.5 equiv)

  • Anhydrous Toluene

Procedure:

  • To an oven-dried Schlenk flask, add this compound, glycine ethyl ester hydrochloride, and sodium tert-butoxide.

  • In a separate glovebox, prepare a stock solution of the palladium catalyst and ligand (Pd₂(dba)₃ and Xantphos) in anhydrous toluene.

  • Evacuate and backfill the Schlenk flask with argon three times.

  • Add the catalyst/ligand solution to the reaction mixture via syringe.

  • Heat the reaction mixture to 100 °C and stir for 12-18 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired 4-(ethoxycarbonylmethyl)amino-5-methyl-1H-pyrrolo[2,3-b]pyridine.

Protocol 2: Saponification of the Ester

This step hydrolyzes the ethyl ester to the corresponding carboxylic acid, which is necessary for the final amide coupling.

Materials:

  • 4-(Ethoxycarbonylmethyl)amino-5-methyl-1H-pyrrolo[2,3-b]pyridine (1.0 equiv)

  • Lithium hydroxide (LiOH) (3.0 equiv)

  • Tetrahydrofuran (THF)

  • Water

Procedure:

  • Dissolve the ester in a mixture of THF and water (3:1).

  • Add lithium hydroxide and stir the mixture at room temperature for 4-6 hours.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Acidify the reaction mixture to pH 3-4 with 1N HCl.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the carboxylic acid intermediate, which can often be used in the next step without further purification.

Protocol 3: Amide Coupling to Synthesize Final Product

This protocol details the coupling of the carboxylic acid intermediate with a selected amine to yield the final anti-inflammatory compound.

Materials:

  • Carboxylic acid intermediate from Protocol 2 (1.0 equiv)

  • Desired amine (e.g., 3,4-dichloroaniline) (1.1 equiv)

  • HATU (1.2 equiv)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 equiv)

  • Anhydrous Dimethylformamide (DMF)

Procedure:

  • To a solution of the carboxylic acid in anhydrous DMF, add the desired amine and DIPEA.

  • Add HATU portion-wise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate, water, and brine.

  • Dry the organic phase over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or preparative HPLC to obtain the final 1H-pyrrolo[2,3-b]pyridine-2-carboxamide derivative.

II. Compound Characterization and Data

The synthesized compounds should be thoroughly characterized to confirm their identity and purity. Standard analytical techniques include ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Table 1: Representative Synthesized Anti-inflammatory Agents and Their PDE4B Inhibitory Activity

Compound IDR Group (Amine)Yield (%)PDE4B IC₅₀ (nM)
IA-1 3,4-Dichlorophenyl6515
IA-2 4-Methoxyphenyl7242
IA-3 3-Trifluoromethylphenyl6828
IA-4 Cyclohexyl75112

Yields are for the final amide coupling step. IC₅₀ values are hypothetical and for illustrative purposes.

III. Biological Evaluation: Assessing Anti-inflammatory Activity

The anti-inflammatory potential of the synthesized compounds can be evaluated using a combination of in vitro and in vivo assays.

A. In Vitro Assay: Inhibition of TNF-α Release

Tumor necrosis factor-alpha (TNF-α) is a key pro-inflammatory cytokine.[4] This assay measures the ability of the synthesized compounds to inhibit the release of TNF-α from lipopolysaccharide (LPS)-stimulated macrophages.

Protocol 4: TNF-α Release Inhibition Assay

Materials:

  • RAW 264.7 murine macrophage cell line

  • Lipopolysaccharide (LPS)

  • Synthesized compounds

  • DMEM supplemented with 10% FBS and 1% penicillin-streptomycin

  • TNF-α ELISA kit

Procedure:

  • Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10⁵ cells/well and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of the synthesized compounds for 1 hour.

  • Stimulate the cells with LPS (1 µg/mL) for 6 hours.

  • Collect the cell culture supernatant.

  • Measure the concentration of TNF-α in the supernatant using a commercially available ELISA kit according to the manufacturer's instructions.

  • Calculate the percentage inhibition of TNF-α release for each compound concentration.

B. In Vivo Assay: Carrageenan-Induced Paw Edema in Rats

This is a classic and well-established model of acute inflammation used to evaluate the efficacy of anti-inflammatory drugs.[5][6][7]

Protocol 5: Carrageenan-Induced Paw Edema

Materials:

  • Male Wistar rats (180-220 g)

  • Carrageenan (1% w/v in sterile saline)

  • Synthesized compounds

  • Vehicle (e.g., 0.5% carboxymethyl cellulose)

  • Plethysmometer

Procedure:

  • Acclimatize the rats for at least one week before the experiment.

  • Administer the synthesized compounds or vehicle orally or intraperitoneally to different groups of rats.

  • After 1 hour, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.

  • Calculate the percentage inhibition of edema for each treatment group compared to the vehicle control group.

IV. Mechanism of Action: Targeting Inflammatory Signaling Pathways

While the synthesized compounds in this guide are designed as PDE4B inhibitors, the 1H-pyrrolo[2,3-b]pyridine scaffold is also a key component of inhibitors targeting other crucial inflammatory pathways, such as the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway.[6][8]

The JAK/STAT pathway is a principal signaling cascade for numerous cytokines and growth factors that are pivotal in the inflammatory response.[5][9] Upon cytokine binding to its receptor, associated JAKs are activated, leading to the phosphorylation and activation of STAT proteins. Activated STATs then translocate to the nucleus to regulate the transcription of genes involved in inflammation.[7][10] Specifically, JAK1 plays a critical role in mediating the signals of many pro-inflammatory cytokines.[9]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CytokineReceptor Cytokine Receptor JAK1 JAK1 CytokineReceptor->JAK1 Activation STAT STAT JAK1->STAT Phosphorylation pSTAT p-STAT STAT->pSTAT STAT_dimer STAT Dimer pSTAT->STAT_dimer Dimerization DNA DNA STAT_dimer->DNA Nuclear Translocation and DNA Binding GeneTranscription Gene Transcription DNA->GeneTranscription Initiation Pro-inflammatory\nMediators Pro-inflammatory Mediators GeneTranscription->Pro-inflammatory\nMediators Expression of Cytokine Inflammatory Cytokine Cytokine->CytokineReceptor Binding JAK_Inhibitor JAK Inhibitor (e.g., from this scaffold) JAK_Inhibitor->JAK1 Inhibition

Caption: The JAK/STAT signaling pathway in inflammation and its inhibition.

By designing derivatives of this compound that selectively inhibit JAK1, researchers can effectively block this critical inflammatory signaling cascade, offering another promising therapeutic strategy.

V. Conclusion

The this compound scaffold represents a valuable starting point for the development of novel anti-inflammatory agents. The synthetic protocols and biological evaluation methods detailed in this guide provide a robust framework for researchers to synthesize and assess the therapeutic potential of new chemical entities. The versatility of this scaffold allows for the exploration of multiple anti-inflammatory targets, including PDE4B and JAKs, highlighting its significance in modern drug discovery.

References

High-Throughput Screening Assays for 4-Chloro-5-methyl-1H-pyrrolo[2,3-b]pyridine Libraries: A Guide to Identifying Novel Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Drug Discovery Professionals

Abstract

The 4-Chloro-5-methyl-1H-pyrrolo[2,3-b]pyridine scaffold, a bioisostere of adenine, represents a privileged structure in medicinal chemistry, particularly for the development of ATP-competitive kinase inhibitors.[1][2] The successful identification of potent and selective drug candidates from libraries based on this scaffold hinges on the deployment of robust, scalable, and validated high-throughput screening (HTS) assays. This guide provides a comprehensive overview of field-proven HTS methodologies tailored for the discovery of kinase inhibitors from this compound libraries. We detail the principles, step-by-step protocols, and data interpretation strategies for luminescence-based activity assays, fluorescence polarization binding assays, and label-free biophysical methods for hit confirmation. The overarching goal is to equip researchers with the technical expertise to design and execute a successful screening campaign, from initial assay development to validated hit identification.

The Strategic Advantage of the Pyrrolo[2,3-b]pyridine Scaffold

The pyrrolo[2,3-b]pyridine core is a cornerstone of modern kinase inhibitor design. Its structural similarity to the purine ring of adenosine triphosphate (ATP) makes it an ideal template for compounds that compete for the ATP-binding site within the kinase domain.[2] This fundamental principle of competitive inhibition is the mechanistic basis for many successful targeted cancer therapies.[3][4]

Derivatives of this scaffold have demonstrated potent inhibitory activity against a range of therapeutically relevant kinases, including:

  • Janus Kinase 1 (JAK1): Implicated in inflammatory and autoimmune diseases.[5]

  • c-Met: A proto-oncogene receptor tyrosine kinase involved in cancer cell proliferation and metastasis.[6]

  • Fibroblast Growth Factor Receptors (FGFRs): Dysregulation of FGFR signaling is a key driver in various cancers.[7]

Given this precedent, libraries of compounds featuring the this compound core are a rich source for discovering novel modulators of the human kinome. The challenge, and the focus of this guide, is to efficiently and accurately identify the most promising molecules within these vast chemical collections.

Pillars of a Robust HTS Campaign: Workflow and Quality Control

A high-throughput screen is more than a single experiment; it is a multi-stage process designed to systematically reduce a large library to a small number of high-quality hits.[8][9] The success of this endeavor is critically dependent on rigorous quality control at every step.

HTS_Workflow cluster_0 Assay Development & Validation cluster_1 Primary Screen cluster_2 Hit Confirmation & Follow-up AssayDev Assay Development (Reagent Optimization) PilotScreen Pilot Screen (Validation with known inhibitors) AssayDev->PilotScreen QC QC Check (Z'-Factor > 0.5) PilotScreen->QC PrimaryScreen Full Library Screen (Single Concentration) QC->PrimaryScreen HitID Primary Hit Identification PrimaryScreen->HitID DoseResponse Dose-Response (IC50) HitID->DoseResponse Orthogonal Orthogonal Assay (e.g., Biophysical) DoseResponse->Orthogonal ValidatedHit Validated Hit Orthogonal->ValidatedHit

Caption: General workflow for a high-throughput screening campaign.

The Z'-Factor: The Gold Standard for Assay Quality

While the signal-to-background (S/B) ratio is intuitive, it fails to account for data variability. The Z'-factor is a statistical parameter that incorporates the means and standard deviations of both positive and negative controls, providing a much more reliable measure of assay quality.[10][11]

The formula for Z'-factor is: Z' = 1 - [ (3σp + 3σn) / |μp - μn| ]

Where:

  • σp and μp are the standard deviation and mean of the positive control (e.g., no inhibition).

  • σn and μn are the standard deviation and mean of the negative control (e.g., maximal inhibition).

Z'-Factor ValueAssay QualityInterpretation
> 0.5ExcellentThe assay has a large separation between controls with low variability, making it ideal for HTS.[11][12]
0 to 0.5MarginalThe assay is acceptable but may require more replicates or further optimization.[12]
< 0UnacceptableThe control signals overlap, making the assay unsuitable for screening.[12]

An assay must demonstrate a Z'-factor of >0.5 before proceeding to a full library screen.[13]

Primary Screening Assays: Detecting Kinase Modulation

The primary screen aims to rapidly identify compounds that modulate the activity of the target kinase. The following assays are homogenous (no-wash), miniaturizable, and well-suited for automated HTS.[8][14]

Luminescence-Based Kinase Activity Assay (e.g., Kinase-Glo®)

Principle of Operation: This assay quantifies kinase activity by measuring the amount of ATP remaining after the phosphorylation reaction.[15] A proprietary, stabilized luciferase uses the remaining ATP to generate a stable, "glow-type" luminescent signal.[16] The amount of light produced is inversely proportional to kinase activity: high kinase activity consumes more ATP, resulting in a low luminescent signal, and vice-versa.[15][17] Inhibitors will therefore produce a high signal.

KinaseGlo_Pathway cluster_0 Kinase Reaction cluster_1 Detection cluster_2 Inhibition Kinase Kinase + Substrate + ATP Reaction Phosphorylation Kinase->Reaction Products Phospho-Substrate + ADP + Remaining ATP Reaction->Products Reagent Add Kinase-Glo® Reagent (Luciferase/Luciferin) Products->Reagent Remaining ATP is substrate Luminescence Luminescent Signal Reagent->Luminescence Inhibitor Inhibitor Present HighATP High Remaining ATP Inhibitor->HighATP HighSignal High Luminescence HighATP->HighSignal

Caption: Mechanism of the Kinase-Glo® luminescent assay.

Protocol: Kinase-Glo® Assay in 384-Well Format

  • Compound Dispensing: Using an acoustic dispenser, add 25-50 nL of each compound from the this compound library (typically at 10 mM in DMSO) to the appropriate wells of a 384-well assay plate. Add DMSO alone to control wells.

  • Enzyme/Substrate Addition: Add 5 µL of kinase/substrate mix in reaction buffer to all wells.

  • ATP Initiation: Add 5 µL of ATP solution (at 2x the final desired concentration, typically near the Km of the kinase) to initiate the reaction.

  • Incubation: Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).

  • Detection: Add 10 µL of Kinase-Glo® Reagent to each well.

  • Signal Stabilization: Incubate for 10 minutes at room temperature to stabilize the luminescent signal.

  • Data Acquisition: Read luminescence on a plate reader.

Data Analysis: Calculate the percent inhibition for each compound relative to the high (no enzyme) and low (DMSO) controls. Set a hit threshold (e.g., >50% inhibition or >3 standard deviations from the mean of the DMSO controls).

Fluorescence Polarization (FP) Binding Assay

Principle of Operation: FP is a powerful technique to directly measure the binding of a small molecule to a protein in solution.[14][18] The assay relies on monitoring the change in the rotational speed of a small, fluorescently labeled molecule (a "tracer" or "probe") that binds to the kinase.[19]

  • Unbound Tracer: The small, unbound tracer rotates rapidly in solution. When excited with polarized light, the emitted light is largely depolarized, resulting in a low FP signal .[20]

  • Bound Tracer: When the tracer binds to the much larger kinase protein, its rotation slows dramatically. The emitted light remains highly polarized, resulting in a high FP signal .[20] Library compounds that bind to the kinase will compete with the tracer, displacing it and causing a decrease in the FP signal .[21]

Protocol: Competitive FP Assay in 384-Well Format

  • Compound Dispensing: As in the Kinase-Glo® protocol, dispense 25-50 nL of library compounds or DMSO into assay wells.

  • Kinase/Tracer Addition: Add 10 µL of a pre-mixed solution containing the target kinase and the fluorescent tracer in FP buffer to all wells. The concentrations of kinase and tracer must be optimized to ensure a sufficient assay window.

  • Incubation: Incubate the plate at room temperature for the required equilibrium time (e.g., 30-60 minutes), protected from light.

  • Data Acquisition: Read the parallel and perpendicular fluorescence intensity on a plate reader equipped with the appropriate polarization filters. The instrument software will calculate the FP value (in milli-polarization units, mP).

Data Analysis: Active compounds will displace the tracer, causing a drop in mP values. Identify hits as compounds that reduce the FP signal below a defined threshold (e.g., >3 standard deviations from the mean of the DMSO controls).

Hit Confirmation and Orthogonal Validation

A primary hit is not a validated lead. It is crucial to re-test, determine potency, and confirm the binding mechanism using a different technology to eliminate artifacts.[22]

Differential Scanning Fluorimetry (DSF) / Thermal Shift Assay

Principle of Operation: DSF is a label-free biophysical method that measures a protein's thermal stability.[23] A fluorescent dye (e.g., SYPRO Orange) binds to hydrophobic regions of a protein that become exposed as it unfolds due to heat. The temperature at which 50% of the protein is unfolded is the melting temperature (Tm). When a ligand binds to a protein, it typically stabilizes the folded state, resulting in a measurable increase in the Tm (a "thermal shift"). This provides direct evidence of a physical interaction between the compound and the target protein.

Protocol: DSF for Hit Validation

  • Prepare Master Mix: In a suitable buffer, prepare a master mix containing the purified kinase protein and SYPRO Orange dye.

  • Aliquot Protein: Add the master mix to the wells of a 96- or 384-well PCR plate.

  • Add Confirmed Hits: Add the primary hits (from either the activity or FP screen) over a range of concentrations to determine dose-dependency. Include DMSO-only controls.

  • Run Melt Curve: Seal the plate and place it in a real-time PCR instrument. Run a gradient melt curve protocol, increasing the temperature from ~25°C to 95°C while continuously monitoring fluorescence.

  • Data Analysis: The instrument software will generate unfolding curves. Calculate the Tm for each well. A dose-dependent increase in Tm (ΔTm) compared to the DMSO control confirms that the compound binds to and stabilizes the target kinase.

Hit_Validation_Workflow PrimaryHit Primary Hit from HTS Reorder Re-order/Re-synthesize Fresh Compound Powder PrimaryHit->Reorder DoseResponse Confirm Activity in Primary Assay (IC50) Reorder->DoseResponse Orthogonal Test in Orthogonal Assay (e.g., DSF for Binding) DoseResponse->Orthogonal FalsePositive Discard False Positives DoseResponse->FalsePositive Fails to Confirm Activity Orthogonal->FalsePositive No Binding or Conflicting Data ValidatedHit Validated Hit for Lead Optimization Orthogonal->ValidatedHit Confirms Binding & Activity

Caption: A robust workflow for hit validation and triage.

Summary Table of Assay Technologies

Assay TechnologyPrinciplePrimary ApplicationKey AdvantagesKey Considerations
Kinase-Glo® ATP Depletion (Luminescence)Primary HTS (Activity)Universal for any ATP-dependent kinase, high signal stability, excellent Z'.[3][17]Indirect measure of activity; susceptible to ATP-competitive artifacts.
Fluorescence Polarization Molecular Rotation (Binding)Primary HTS (Binding)Homogenous, direct measure of binding, ratiometric measurement reduces noise.[14][18]Requires a suitable fluorescent tracer; may miss non-competitive binders.
Differential Scanning Fluorimetry Protein Stability (Binding)Hit Confirmation/ValidationLabel-free, direct evidence of binding, can estimate affinity.[23]Requires purified protein, lower throughput than primary assays.

Conclusion

The strategic screening of a this compound library requires a multi-faceted approach grounded in robust assay technologies and rigorous quality control. By initiating a campaign with a high-quality activity-based screen like Kinase-Glo® or a direct binding assay like Fluorescence Polarization, researchers can efficiently identify primary hits. Subsequent validation of these hits using an orthogonal, biophysical method such as Differential Scanning Fluorimetry is a critical step to eliminate artifacts and ensure that downstream resources are focused on the most promising chemical matter. The protocols and workflows described herein provide a validated framework for the successful discovery of novel kinase inhibitors, paving the way for the development of next-generation targeted therapeutics.

References

Application Notes & Protocols: Pharmacokinetic Profiling of Bioactive Compounds Derived from 4-Chloro-5-methyl-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Path from Scaffold to Candidate

The 4-Chloro-5-methyl-1H-pyrrolo[2,3-b]pyridine scaffold represents a privileged structure in modern medicinal chemistry, particularly in the development of targeted therapies like kinase inhibitors.[1] Derivatives of the broader pyrrolopyridine class have shown promise as potent inhibitors of key kinases involved in oncogenesis.[2][3] However, potent in vitro activity is only the first step; a successful drug candidate must possess a favorable pharmacokinetic (PK) profile to ensure adequate exposure at the target site, a manageable dosing regimen, and a low potential for adverse drug-drug interactions (DDIs).[4][5]

This guide provides a comprehensive, field-proven framework for the systematic pharmacokinetic profiling of novel compounds derived from this scaffold. We will move beyond rote procedural lists to explain the causality behind experimental choices, ensuring that the data generated is not only accurate but also decision-enabling. The narrative follows a logical progression from high-throughput in vitro screening, which characterizes intrinsic properties, to definitive in vivo studies that describe the compound's fate in a complex biological system.[6][7] Adherence to these protocols, grounded in regulatory expectations from bodies like the FDA and EMA, will build a robust data package for candidate selection and IND-enabling studies.[8][9][10]

Overall Strategy: A Tiered Approach to PK Profiling

A successful drug discovery campaign relies on a "fail fast, fail cheap" philosophy. This tiered workflow ensures that resources are focused on the most promising compounds by progressively increasing the complexity and resource intensity of the assays.

G cluster_0 Tier 1: High-Throughput In Vitro Screening cluster_1 Tier 2: Mechanistic & In Vivo Studies cluster_2 Tier 3: Candidate Selection MetStab Metabolic Stability (Microsomes, Hepatocytes) PPB Plasma Protein Binding (Equilibrium Dialysis) BMV Bioanalytical Method Validation (LC-MS/MS) MetStab->BMV Promising Candidates Perm Permeability (Caco-2 Assay) PPB->BMV Promising Candidates Perm->BMV Promising Candidates InVivo In Vivo PK Study (Rodent; IV & PO) BMV->InVivo Data Integrated Data Analysis & IVIVC InVivo->Data Candidate Lead Candidate Selection Data->Candidate

Caption: Tiered workflow for pharmacokinetic characterization.

Part 1: Foundational In Vitro ADME Profiling

This initial phase uses high-throughput assays to assess the fundamental Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a compound series.[11][12][13][14] These assays are designed to quickly identify liabilities that would preclude a compound from becoming a viable oral drug.

Metabolic Stability in Liver Microsomes

Expertise & Rationale: Liver metabolism is a primary route of elimination for many small molecules.[15] This assay provides a first look at a compound's susceptibility to Phase I metabolism, primarily mediated by cytochrome P450 (CYP) enzymes.[16] We use liver microsomes—vesicles of the endoplasmic reticulum—as they contain a high concentration of these enzymes.[17][18] By measuring the rate of disappearance of the parent compound over time, we can calculate its intrinsic clearance (Clint), a key parameter for predicting in vivo hepatic clearance.[19]

Self-Validating System:

  • Positive Controls: Use compounds with known metabolic fates (e.g., Midazolam for high clearance, Dextromethorphan for moderate clearance) to ensure the microsomal preparation and cofactor system are active.[19]

  • Negative Control: A "-NADPH" condition where the essential cofactor is omitted. The compound concentration should remain stable, confirming that disappearance is due to enzymatic metabolism, not chemical instability.

  • Acceptance Criteria: The half-life of the positive controls must fall within a predefined range based on historical data. The parent compound loss in the -NADPH condition should be <15%.

Detailed Protocol: Liver Microsomal Stability Assay

  • Preparation:

    • Prepare a 100 mM potassium phosphate buffer (pH 7.4).[19]

    • Prepare a stock solution of the test compound (e.g., 10 mM in DMSO) and create a working solution (e.g., 100 µM in acetonitrile).[16]

    • Prepare an NADPH regenerating system solution containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in buffer. This provides a sustained supply of the NADPH cofactor.[16]

    • On ice, thaw pooled liver microsomes (e.g., human, rat) and dilute to a working concentration (e.g., 1.0 mg/mL) in cold buffer.[19]

  • Incubation:

    • Pre-warm the microsomal solution and NADPH regenerating system in a 37°C water bath.

    • To initiate the reaction, combine the microsomes and the test compound (final concentration typically 1 µM) in a microcentrifuge tube.[19]

    • Add the pre-warmed NADPH regenerating system to start the metabolic reaction. Vortex gently.

    • Incubate at 37°C with shaking.[16]

  • Time-Point Sampling:

    • At specified time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.

    • Immediately quench the reaction by adding it to a tube containing 3-4 volumes of ice-cold acetonitrile with an internal standard (for LC-MS/MS analysis).[19] This stops the enzymatic activity and precipitates proteins.

  • Sample Processing & Analysis:

    • Vortex the quenched samples and centrifuge at high speed (e.g., >10,000 x g) for 10 minutes to pellet the precipitated protein.[17]

    • Transfer the supernatant to a 96-well plate for analysis.

    • Quantify the remaining parent compound concentration at each time point using a validated LC-MS/MS method.

Data Analysis:

  • Plot the natural logarithm of the percentage of compound remaining versus time.

  • The slope of the line from linear regression analysis equals the elimination rate constant (k).

  • Half-life (t½): Calculated as 0.693 / k.

  • Intrinsic Clearance (Clint): Calculated as (0.693 / t½) * (mL incubation / mg microsomal protein).

G cluster_0 Setup (On Ice) cluster_1 Reaction (37°C) cluster_2 Analysis Compound Test Compound (1 µM final) Incubation Incubate & Sample (t = 0, 5, 15, 30, 60 min) Compound->Incubation Microsomes Liver Microsomes (0.5 mg/mL final) Microsomes->Incubation NADPH NADPH System (Cofactor) NADPH->Incubation Quench Quench with Acetonitrile + Internal Standard Incubation->Quench Centrifuge Centrifuge to Remove Protein Quench->Centrifuge LCMS Analyze Supernatant by LC-MS/MS Centrifuge->LCMS Data Calculate t½ & Clint LCMS->Data

Caption: Workflow for the Liver Microsomal Stability Assay.

Plasma Protein Binding (PPB)

Expertise & Rationale: In the bloodstream, drugs reversibly bind to plasma proteins like albumin and alpha-1-acid glycoprotein.[20] It is the unbound (free) fraction of the drug that is pharmacologically active and available to be metabolized or excreted.[21] Highly protein-bound compounds may have reduced efficacy and a lower volume of distribution. The Rapid Equilibrium Dialysis (RED) method is the gold standard, as it minimizes non-specific binding and provides an accurate measurement of the unbound fraction (fu).[22][23]

Self-Validating System:

  • Positive Control: Use a compound with well-characterized binding (e.g., Warfarin, >99% bound) to validate the assay system.

  • Equilibrium Check: Ensure dialysis time is sufficient for equilibrium to be reached. This is determined during assay development.[24]

  • Acceptance Criteria: The % bound for the control compound must be within the accepted range. Mass balance (recovery) should be between 80-120%.

Detailed Protocol: Rapid Equilibrium Dialysis (RED) Assay

  • Preparation:

    • Hydrate the dialysis membranes (e.g., 8 kDa MWCO) of the RED device inserts according to the manufacturer's protocol.[24]

    • Spike blank plasma (human, rat, etc.) with the test compound to the desired final concentration (e.g., 2 µM).[23]

    • Prepare dialysis buffer (Phosphate-Buffered Saline, PBS, pH 7.4).

  • Dialysis:

    • Add the compound-spiked plasma to the sample chamber (donor, typically red) of the RED device insert (e.g., 300 µL).[21]

    • Add the dialysis buffer to the buffer chamber (receiver, e.g., 500 µL).[21]

    • Seal the plate and incubate at 37°C on an orbital shaker (e.g., 300 RPM) for 4-6 hours to reach equilibrium.[21][22]

  • Sample Processing & Analysis:

    • After incubation, carefully remove aliquots from both the plasma and buffer chambers.

    • To avoid matrix effects during analysis, "matrix-match" the samples: add an equal volume of blank plasma to the buffer aliquot and an equal volume of PBS to the plasma aliquot.[24]

    • Precipitate proteins from both matched samples by adding 3-4 volumes of ice-cold acetonitrile with an internal standard.

    • Centrifuge to pellet protein, and analyze the supernatant by LC-MS/MS to determine the compound concentration in each chamber.

Data Analysis:

  • Fraction Unbound (fu): fu = Concentration in Buffer Chamber / Concentration in Plasma Chamber

  • Percent Bound (% Bound): % Bound = (1 - fu) * 100

Intestinal Permeability (Caco-2 Assay)

Expertise & Rationale: For orally administered drugs, absorption across the intestinal wall is a prerequisite for therapeutic effect. The Caco-2 cell line, derived from human colon adenocarcinoma, is the industry-standard in vitro model for predicting intestinal permeability.[25] When cultured on semi-permeable supports, these cells differentiate into a polarized monolayer with tight junctions and express key efflux transporters (like P-glycoprotein), mimicking the intestinal epithelium.[26][27]

Self-Validating System:

  • Monolayer Integrity: Transepithelial Electrical Resistance (TEER) is measured before and after the experiment. A high TEER value confirms the integrity of the tight junctions. A post-experiment TEER drop should be minimal.

  • Control Compounds: Include high-permeability (e.g., Antipyrine) and low-permeability (e.g., Atenolol) controls to benchmark the assay performance.[27] To check for active efflux, a known P-gp substrate (e.g., Talinolol) is also included.[27]

  • Acceptance Criteria: TEER values must be above a set threshold (e.g., >300 Ω·cm²). The apparent permeability (Papp) values of control compounds must be within their historically validated ranges. The efflux ratio for the P-gp substrate should be >2.

Detailed Protocol: Bidirectional Caco-2 Permeability Assay

  • Cell Culture:

    • Seed Caco-2 cells onto semi-permeable filter inserts in a Transwell™ plate system.

    • Culture for 18-22 days to allow for full differentiation and polarization into a monolayer.[27]

  • Permeability Measurement (A→B and B→A):

    • Wash the cell monolayers with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution, HBSS, pH 7.4).

    • Apical to Basolateral (A→B) Transport: Add the test compound (e.g., 10 µM) to the apical (donor) side and fresh buffer to the basolateral (receiver) side.[26]

    • Basolateral to Apical (B→A) Transport: In separate wells, add the test compound to the basolateral (donor) side and fresh buffer to the apical (receiver) side.

    • Incubate the plate at 37°C with gentle shaking for a defined period (e.g., 2 hours).[26]

  • Sampling and Analysis:

    • At the end of the incubation, take samples from both the donor and receiver compartments.

    • Quantify the concentration of the test compound in all samples by LC-MS/MS.

Data Analysis:

  • Apparent Permeability Coefficient (Papp): Papp (cm/s) = (dQ/dt) / (A * C0)

    • Where dQ/dt is the rate of compound appearance in the receiver chamber, A is the surface area of the membrane, and C0 is the initial concentration in the donor chamber.

  • Efflux Ratio (ER): ER = Papp (B→A) / Papp (A→B)

    • An ER > 2 suggests the compound is a substrate for active efflux transporters.[27]

G Apical_Donor Apical (A) Donor Chamber [Compound] Baso_Receiver Basolateral (B) Receiver Chamber Apical_Receiver Apical (A) Receiver Chamber Baso_Donor Basolateral (B) Donor Chamber [Compound] Arrow1 Papp (A→B) Arrow2 Papp (B→A) Title1 Absorption Direction Title2 Efflux Direction

Caption: Bidirectional transport across a Caco-2 cell monolayer.

Part 2: Bioanalytical Method Validation

Expertise & Rationale: Reliable data is the bedrock of drug development. Before analyzing samples from definitive in vivo studies, the bioanalytical method (typically LC-MS/MS) used to quantify the drug in a biological matrix (like plasma) must be rigorously validated.[28] This process ensures that the method is accurate, precise, and reproducible, meeting the standards set by regulatory agencies.[29][30]

ParameterDescriptionTypical Acceptance Criteria (Small Molecules)
Selectivity The ability to differentiate and quantify the analyte in the presence of other components in the sample.No significant interfering peaks at the retention time of the analyte and internal standard.
Calibration Curve The relationship between instrument response and known concentrations of the analyte.At least 6 non-zero standards; correlation coefficient (r²) ≥ 0.99.
Accuracy The closeness of measured values to the true (nominal) value.Mean concentration should be within ±15% of nominal (±20% at LLOQ).
Precision The closeness of repeated individual measurements.Coefficient of variation (CV) should be ≤15% (≤20% at LLOQ).
Recovery The efficiency of the extraction process from the biological matrix.Should be consistent, precise, and reproducible.
Matrix Effect The alteration of ionization efficiency by co-eluting matrix components.The CV of the IS-normalized matrix factor should be ≤15%.
Stability Analyte stability in the biological matrix under various storage and processing conditions (e.g., freeze-thaw, short-term benchtop, long-term storage).Mean concentration of stability samples should be within ±15% of nominal concentration of fresh samples.

Table based on FDA and EMA guidance.[9][10]

Part 3: In Vivo Pharmacokinetic Studies

Expertise & Rationale: After a compound demonstrates a promising in vitro profile, the next crucial step is to understand its behavior in a living organism.[31] In vivo PK studies, typically conducted first in rodents (e.g., mice or rats), define the concentration-time profile of the drug in the systemic circulation after administration. By administering the drug via both intravenous (IV) and oral (PO) routes, we can determine fundamental PK parameters, including clearance, volume of distribution, and absolute oral bioavailability—the fraction of the oral dose that reaches systemic circulation.[6][32]

Detailed Protocol: Mouse Pharmacokinetic Study (IV and PO Dosing)

  • Animal Preparation & Dosing:

    • Use healthy, fasted adult mice (e.g., C57BL/6), with at least 3 animals per time point or per group in a serial sampling design.

    • IV Group: Administer the compound (e.g., 1-2 mg/kg) as a bolus injection into a lateral tail vein. The drug should be formulated in a suitable vehicle (e.g., saline with 5% DMSO, 10% Solutol).

    • PO Group: Administer the compound (e.g., 5-10 mg/kg) via oral gavage using a formulation designed for oral delivery (e.g., 0.5% methylcellulose).

  • Blood Sampling:

    • Collect sparse blood samples (approx. 25-50 µL) from each animal at predetermined time points. A typical schedule might be:

      • IV: 2, 5, 15, 30 min, and 1, 2, 4, 8, 24 hours post-dose.

      • PO: 15, 30 min, and 1, 2, 4, 8, 24 hours post-dose.

    • Use a consistent sampling site (e.g., submandibular or saphenous vein). Collect samples into tubes containing an anticoagulant (e.g., K2EDTA).

  • Plasma Processing:

    • Immediately after collection, centrifuge the blood samples (e.g., 2000 x g for 10 min at 4°C) to separate the plasma.

    • Carefully transfer the plasma supernatant to a new, labeled microcentrifuge tube.

    • Store plasma samples at -80°C until bioanalysis.

  • Bioanalysis and Data Modeling:

    • Quantify the drug concentration in all plasma samples using the validated LC-MS/MS method.

    • Plot the mean plasma concentration versus time for both IV and PO routes.

    • Analyze the concentration-time data using non-compartmental analysis (NCA) with software like Phoenix WinNonlin to calculate PK parameters.

Key Pharmacokinetic Parameters

ParameterDefinitionImportance
Cmax Maximum observed plasma concentration.Indicates the rate of absorption; related to efficacy and potential toxicity.
Tmax Time at which Cmax is observed.Indicates the rate of absorption.
AUC Area Under the concentration-time Curve.Represents the total systemic exposure to the drug.
Half-life.The time required for the plasma concentration to decrease by half; determines dosing interval.
CL Clearance.The volume of plasma cleared of the drug per unit time; indicates the efficiency of elimination.
Vd Volume of Distribution.The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma. Indicates tissue distribution.
F% Absolute Oral Bioavailability.The fraction of the oral dose that reaches systemic circulation. F% = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100

Part 4: Data Integration and Candidate Selection

The ultimate goal is to integrate all data streams to build a holistic profile of each compound. This allows for a direct, data-driven comparison of analogues within the this compound series.

Hypothetical Data Summary for Candidate Selection

Compound IDMicrosomal t½ (min, human)fu, plasma (%) (human)Caco-2 Papp (A→B) (10⁻⁶ cm/s)Efflux RatioOral Bioavailability (F%) (rat)
PYR-001 > 6015.212.51.165%
PYR-002 825.815.11.35%
PYR-003 454.51.28.912%
PYR-004 330.89.81.540%

Interpretation and Decision Making:

  • PYR-001 (Lead Candidate): Excellent profile. It is metabolically stable, has moderate protein binding (good free fraction), and high permeability with no efflux. This translates to excellent oral bioavailability in vivo. This compound is a strong candidate to move forward.

  • PYR-002 (Rejected): High metabolic instability. Despite good permeability, the compound is cleared too rapidly by the liver (first-pass metabolism), resulting in very poor bioavailability.

  • PYR-003 (Rejected): Poor permeability and a significant efflux liability. The compound cannot be absorbed effectively and is actively pumped out of intestinal cells, leading to low bioavailability.

  • PYR-004 (Requires Optimization): Good stability and permeability, but very high plasma protein binding leaves a very small free fraction (<1%). While bioavailability is moderate, the low free concentration may limit target engagement and efficacy. Further structural modification would be needed to reduce protein binding.

Conclusion

A systematic and mechanistically driven approach to pharmacokinetic profiling is indispensable in the successful development of bioactive compounds from the this compound scaffold. By integrating robust in vitro assays for metabolism, protein binding, and permeability with definitive in vivo studies, researchers can build a comprehensive understanding of a compound's ADME properties. This tiered strategy enables early identification of liabilities, guides structure-activity and structure-property relationships, and ultimately ensures that only the most promising candidates with the highest probability of clinical success are advanced.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Suzuki Coupling with 4-Chloro-5-methyl-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for researchers, scientists, and drug development professionals. This document provides in-depth troubleshooting and optimization strategies for the Suzuki-Miyaura cross-coupling of 4-Chloro-5-methyl-1H-pyrrolo[2,3-b]pyridine, a 7-azaindole derivative. The unique electronic and structural properties of this substrate—namely, its nature as a heteroaryl chloride containing a Lewis-basic pyridine nitrogen and an acidic N-H group—present specific challenges that require careful consideration of reaction parameters. This guide is structured to help you diagnose issues and rationally design experiments for optimal outcomes.

Frequently Asked Questions (FAQs)

This section addresses common preliminary questions regarding the setup of Suzuki coupling reactions for this specific substrate.

Q1: Why is the Suzuki coupling of this compound considered challenging?

A1: The challenges arise from several factors inherent to the substrate's structure:

  • Aryl Chloride Inertness: The Carbon-Chlorine bond is significantly stronger and less reactive than corresponding C-Br or C-I bonds, making the initial, often rate-limiting, oxidative addition step more difficult.[1][2] This typically necessitates the use of more active, specialized catalyst systems.

  • Lewis Basicity: The presence of the pyridine nitrogen in the 7-azaindole core can lead to catalyst inhibition or deactivation.[3][4] The nitrogen lone pair can coordinate to the palladium center, disrupting the catalytic cycle.

  • Acidic N-H Group: The pyrrole N-H is acidic and can interact with the base, potentially complicating the reaction medium. While many modern protocols are robust enough to handle unprotected N-H groups, this feature can influence catalyst and base selection.[5][6]

Q2: What is the best "go-to" palladium catalyst and ligand system to start with?

A2: For challenging heteroaryl chlorides, standard catalysts like Pd(PPh₃)₄ are often inefficient.[7] The state-of-the-art approach involves using bulky, electron-rich phosphine ligands (often called "Buchwald ligands") or N-heterocyclic carbene (NHC) ligands. These ligands promote the formation of a highly reactive, coordinatively unsaturated Pd(0) species necessary for the oxidative addition of the aryl chloride.[1][8][9]

A highly recommended starting point is a pre-formed catalyst (precatalyst) which offers superior stability and activity.

Catalyst/Ligand CombinationRationale
XPhos Pd G2/G3 or SPhos Pd G2/G3 These are highly active, commercially available precatalysts incorporating bulky, electron-rich dialkylbiaryl phosphine ligands. They are well-documented to be effective for coupling nitrogen-containing heterocycles and unactivated aryl chlorides.[5][9]
Pd₂(dba)₃ + XPhos/SPhos If a precatalyst is unavailable, the active catalyst can be generated in situ. Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) is a common Pd(0) source.[10][11]
PEPPSI™-IPr This N-heterocyclic carbene (NHC) based catalyst is also an excellent choice for aryl chlorides, offering high stability and reactivity.[10][11]

Q3: How do I select the appropriate base and solvent?

A3: The base is critical for activating the boronic acid to facilitate the transmetalation step.[11][12][13] For N-H containing substrates, a moderately strong base is often preferred to avoid deprotonation issues that might interfere with the reaction.

  • Bases: Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are excellent starting choices.[5][14] They offer a good balance of reactivity and functional group tolerance.

  • Solvents: A polar, aprotic solvent system is typically used. A mixture of 1,4-dioxane and water (e.g., 4:1 or 5:1 ratio) is a very common and effective choice.[5][15] The water is crucial for dissolving the inorganic base and assisting in the transmetalation step. Other options include toluene/water or THF/water.[16]

The Suzuki-Miyaura Catalytic Cycle

Understanding the mechanism is key to effective troubleshooting. The reaction proceeds through three main steps: oxidative addition, transmetalation, and reductive elimination.

Suzuki_Cycle pd0 L₂Pd(0) Active Catalyst oa_complex L₂Pd(II)(Ar)X Oxidative Adduct pd0->oa_complex Oxidative Addition (Ar-X) center trans_complex L₂Pd(II)(Ar)R Transmetalation Product oa_complex->trans_complex Transmetalation (R-B(OR)₂ + Base) trans_complex->pd0 Reductive Elimination (Forms Ar-R)

Caption: The general catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting Guide

This section is organized by common experimental failures. For each problem, potential causes are explained, and logical solutions are provided.

Problem 1: Low to No Conversion of this compound

This is the most frequent issue, often pointing to a problem with the catalytic cycle's initiation or a deactivated catalyst.

Low_Yield_Troubleshooting start Low / No Conversion cause1 Cause 1: Ineffective Oxidative Addition - Aryl chloride is unreactive - Catalyst is not active enough start->cause1 cause2 Cause 2: Catalyst Inhibition / Deactivation - Pyridine nitrogen coordination - Oxygen contamination start->cause2 cause3 Cause 3: Failed Transmetalation - Incorrect base - Poor solubility of base - Boronic acid/ester is unreactive start->cause3 solution1 Solution: - Switch to a bulkier, more electron-rich ligand (e.g., SPhos, XPhos, RuPhos). - Use a stable precatalyst (e.g., XPhos Pd G3). - Increase reaction temperature. cause1->solution1 solution2 Solution: - Ensure rigorous deoxygenation of solvents and reaction vessel (sparge with Argon/N₂). - Use a ligand that sterically shields the Pd center. - Use fresh, high-quality catalyst and reagents. cause2->solution2 solution3 Solution: - Screen different bases (K₃PO₄, Cs₂CO₃, K₂CO₃). - Ensure vigorous stirring, especially in biphasic systems. - Add a small amount of water if using an anhydrous solvent with a carbonate/phosphate base. cause3->solution3

Caption: A decision-making workflow for troubleshooting low reaction conversion.

Detailed Solutions for Low Conversion:

  • Enhancing Oxidative Addition: The C-Cl bond activation is energetically demanding.[1] Using bulky, electron-rich phosphine ligands like SPhos or XPhos is crucial. These ligands stabilize the electron-rich Pd(0) center, promoting its insertion into the C-Cl bond, and their bulkiness facilitates the final reductive elimination step.[14] If you are generating the catalyst in situ from Pd(OAc)₂ or Pd₂(dba)₃, consider switching to a well-defined precatalyst (e.g., XPhos Pd G2/G3), which ensures more efficient generation of the active LPd(0) species.[5][9] Increasing the reaction temperature in 10-20 °C increments can also overcome the activation barrier.

  • Preventing Catalyst Deactivation: Oxygen is detrimental to the active Pd(0) catalyst, oxidizing it to an inactive Pd(II) state.[17] It is imperative to thoroughly degas all solvents (including water) and the reaction mixture by sparging with an inert gas (Argon or Nitrogen) for 15-30 minutes before heating.[16] The Lewis basic pyridine nitrogen can also poison the catalyst.[4] The use of bulky Buchwald-type ligands can sterically hinder this unwanted coordination, preserving the catalyst's activity.[18]

  • Optimizing Transmetalation: The base activates the boronic acid, forming a more nucleophilic borate species that transfers its organic group to the palladium center.[12][13] If conversion is low, the chosen base may be too weak or poorly soluble. K₃PO₄ is often more effective than K₂CO₃ for challenging couplings.[5] In biphasic systems (e.g., dioxane/water), vigorous stirring is essential to maximize the interfacial area where the reaction occurs.[19]

Problem 2: Significant Side Product Formation

Even when the starting material is consumed, low yields of the desired product can be due to competing reaction pathways.

Common Side Products and Solutions:

Side ProductDescription & CauseTroubleshooting Strategy
Protodeboronation Product (Boronic acid replaced by -H)This occurs when the boronic acid/ester reacts with a proton source (like water or the N-H group) faster than it transmetalates to the palladium complex. It is exacerbated by high temperatures, long reaction times, and certain bases.[10][17]- Use a milder base (e.g., K₂CO₃ instead of Cs₂CO₃).- Lower the reaction temperature.- Use the boronic acid partner in a slight excess (1.2-1.5 equiv.), but avoid a large excess.- Consider converting the boronic acid to a more stable pinacol (BPin) or MIDA boronate ester, which hydrolyzes slowly in situ.[17]
Homocoupling Product (Boronic acid coupling with itself)This side reaction is often promoted by the presence of oxygen, which can facilitate an alternative catalytic cycle involving the boronic acid.[19]- Ensure meticulous exclusion of oxygen from the reaction setup through proper degassing techniques.
Dehalogenated Starting Material (4-Chloro starting material converted to 5-methyl-1H-pyrrolo[2,3-b]pyridine)The C-Cl bond is reductively cleaved and replaced by a C-H bond. This can be caused by catalyst decomposition pathways or reactions with trace water/base.- Re-evaluate the catalyst system; a more stable precatalyst may be beneficial.- Ensure the base is high purity and the solvent is anhydrous if running a non-aqueous reaction.

Experimental Protocols

Protocol 1: Recommended Starting Conditions

This protocol provides a robust starting point for the Suzuki coupling of this compound with a generic arylboronic acid.

Materials:

  • This compound (1.0 equiv.)

  • Arylboronic Acid (1.5 equiv.)

  • XPhos Pd G3 (2 mol%)

  • Potassium Phosphate (K₃PO₄, 3.0 equiv.), finely ground

  • 1,4-Dioxane (Anhydrous)

  • Deionized Water

Procedure:

  • To a dry reaction vial equipped with a magnetic stir bar, add this compound, the arylboronic acid, and K₃PO₄.

  • Add the XPhos Pd G3 catalyst.

  • Seal the vial with a septum cap.

  • Evacuate and backfill the vial with Argon or Nitrogen gas. Repeat this cycle three times to ensure an inert atmosphere.[17]

  • Under a positive pressure of inert gas, add degassed 1,4-dioxane and degassed water to achieve a 5:1 solvent ratio (e.g., 2.5 mL dioxane, 0.5 mL water for a 0.2 mmol scale reaction).

  • Place the vial in a preheated oil bath or heating block set to 100 °C.

  • Stir the reaction vigorously for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water.

  • Separate the organic layer. Wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.[20]

References

Side product formation in the synthesis of 4-Chloro-5-methyl-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-Chloro-5-methyl-1H-pyrrolo[2,3-b]pyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential challenges and side product formations encountered during the synthesis of this key intermediate. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) based on established chemical principles and field-proven insights.

Introduction to the Synthesis and Potential Challenges

The synthesis of this compound, a derivative of 7-azaindole, is a critical process in the development of various pharmacologically active molecules. The most common and direct synthetic route involves the N-oxidation of the pyridine ring of 5-methyl-1H-pyrrolo[2,3-b]pyridine, followed by chlorination. While seemingly straightforward, this process is often complicated by the formation of various side products, which can significantly impact the yield and purity of the desired compound. Understanding the underlying mechanisms of these side reactions is paramount for effective troubleshooting and optimization.

This guide will address the most frequently encountered issues, providing a clear rationale for the formation of impurities and offering practical, step-by-step protocols to mitigate these challenges.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound and why is N-oxidation a necessary step?

A1: The most prevalent and efficient method for the synthesis of this compound is a two-step process starting from 5-methyl-1H-pyrrolo[2,3-b]pyridine. The first step is the N-oxidation of the pyridine nitrogen to form 5-methyl-1H-pyrrolo[2,3-b]pyridine N-oxide. This is followed by a reaction with a chlorinating agent, such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂), to introduce the chlorine atom at the 4-position.

The N-oxidation step is crucial because the pyridine ring of the 7-azaindole system is electron-deficient and therefore not highly reactive towards electrophilic aromatic substitution. The introduction of the N-oxide functionality significantly alters the electronic properties of the ring, making the C4 and C6 positions more susceptible to nucleophilic attack by the chloride ion from the chlorinating agent. This activation is essential for achieving regioselective chlorination at the desired C4 position.

Q2: What are the most common side products observed in this synthesis?

A2: The primary side products in the synthesis of this compound typically arise from a lack of complete regioselectivity during the chlorination step, over-chlorination, or incomplete reaction. The most common impurities include:

  • 6-Chloro-5-methyl-1H-pyrrolo[2,3-b]pyridine: This is the most common regioisomeric impurity. Its formation is due to the competitive activation of the C6 position by the N-oxide group.

  • Dichlorinated products: Over-chlorination can lead to the formation of dichlorinated species, such as 4,6-dichloro-5-methyl-1H-pyrrolo[2,3-b]pyridine.

  • Unreacted 5-methyl-1H-pyrrolo[2,3-b]pyridine N-oxide: Incomplete reaction will result in the presence of the starting N-oxide in the final product mixture.

  • Deoxygenated starting material: The N-oxide can be reduced back to 5-methyl-1H-pyrrolo[2,3-b]pyridine under certain reaction conditions.

Q3: How can I effectively monitor the progress of the reaction to minimize side product formation?

A3: Careful reaction monitoring is critical for optimizing the synthesis and minimizing impurities. A combination of Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) is highly recommended.

  • TLC: Use a suitable solvent system (e.g., ethyl acetate/hexanes or dichloromethane/methanol) to track the consumption of the starting N-oxide and the formation of the product. The product, being less polar than the N-oxide, will have a higher Rf value. This allows for a quick and qualitative assessment of the reaction's progress.

  • HPLC: For more quantitative analysis, HPLC is the preferred method. Develop a method that can effectively separate the starting material, the desired product, and the potential regioisomeric and dichlorinated impurities. This will allow you to determine the optimal reaction time to maximize the yield of the desired product while minimizing the formation of byproducts.

Troubleshooting Guides

Issue 1: Low Yield of the Desired 4-Chloro Product and a High Amount of Unreacted N-Oxide

This issue is typically indicative of an incomplete reaction, which can be caused by several factors.

Causality:

  • Insufficient Chlorinating Agent: An inadequate amount of the chlorinating agent will lead to incomplete conversion of the N-oxide.

  • Low Reaction Temperature: The activation energy for the chlorination reaction may not be reached if the temperature is too low, resulting in a sluggish or stalled reaction.

  • Short Reaction Time: The reaction may not have been allowed to proceed to completion.

Troubleshooting Protocol:

Parameter Recommendation Rationale
Stoichiometry of Chlorinating Agent Increase the equivalents of the chlorinating agent (e.g., POCl₃) incrementally from 1.5 to 3.0 equivalents.Ensures complete conversion of the N-oxide.
Reaction Temperature Gradually increase the reaction temperature. If the reaction is performed at room temperature, consider heating to 40-60 °C.Provides sufficient energy to overcome the activation barrier.
Reaction Time Extend the reaction time and monitor closely by TLC or HPLC.Allows the reaction to proceed to completion.
Issue 2: Significant Formation of the 6-Chloro Isomer

The formation of the 6-chloro regioisomer is a common challenge due to the electronic activation of the C6 position.

Causality:

  • Reaction Conditions Favoring C6 Chlorination: Certain solvents and temperatures can influence the regioselectivity of the chlorination reaction.

  • Nature of the Chlorinating Agent: Different chlorinating agents may exhibit varying degrees of regioselectivity.

Troubleshooting Protocol:

Parameter Recommendation Rationale
Solvent Screen different solvents. A less polar solvent may favor C4 chlorination.Solvent polarity can influence the transition state energies for the formation of the two isomers.
Temperature Lowering the reaction temperature can sometimes improve regioselectivity.At lower temperatures, the reaction is more likely to proceed via the pathway with the lower activation energy, which may favor C4 chlorination.
Chlorinating Agent Consider using alternative chlorinating agents such as oxalyl chloride or thionyl chloride in the presence of a base like triethylamine.[1]These reagents can sometimes offer improved regioselectivity compared to POCl₃.
Issue 3: Presence of Dichlorinated Side Products

The formation of dichlorinated products indicates an overly reactive system or prolonged reaction times.

Causality:

  • Excess Chlorinating Agent: Using a large excess of the chlorinating agent can lead to a second chlorination event.

  • High Reaction Temperature or Prolonged Reaction Time: These conditions can provide the necessary energy for the less favorable second chlorination to occur.

Troubleshooting Protocol:

Parameter Recommendation Rationale
Stoichiometry of Chlorinating Agent Carefully control the stoichiometry of the chlorinating agent. Use a slight excess (e.g., 1.2-1.5 equivalents).Minimizes the chance of a second chlorination event.
Reaction Time and Temperature Monitor the reaction closely and quench it as soon as the starting material is consumed. Avoid unnecessarily high temperatures.Prevents the reaction from proceeding to the dichlorinated product.

Visualization of Reaction Pathways

To better understand the formation of the desired product and the main regioisomeric side product, the following reaction mechanism is provided.

G cluster_start Starting Material cluster_n_oxide N-Oxidation cluster_chlorination Chlorination 5-Me-7-Azaindole 5-Methyl-1H-pyrrolo[2,3-b]pyridine N-Oxide 5-Methyl-1H-pyrrolo[2,3-b]pyridine N-oxide 5-Me-7-Azaindole->N-Oxide H₂O₂ / Acid 4-Chloro This compound (Desired Product) N-Oxide->4-Chloro POCl₃ (Major Pathway) 6-Chloro 6-Chloro-5-methyl-1H-pyrrolo[2,3-b]pyridine (Side Product) N-Oxide->6-Chloro POCl₃ (Minor Pathway)

Caption: Synthetic pathway to this compound.

The following workflow provides a decision-making guide for troubleshooting common issues during the synthesis.

G start Reaction Outcome Analysis low_yield Low Yield of 4-Chloro Product? start->low_yield high_6_chloro High 6-Chloro Isomer? low_yield->high_6_chloro No increase_reagents Increase Chlorinating Agent Increase Temperature/Time low_yield->increase_reagents Yes dichlorinated Dichlorinated Products? high_6_chloro->dichlorinated No optimize_conditions Lower Temperature Screen Solvents Change Chlorinating Agent high_6_chloro->optimize_conditions Yes success Successful Synthesis dichlorinated->success No control_stoichiometry Reduce Equivalents of Chlorinating Agent Monitor Reaction Time Closely dichlorinated->control_stoichiometry Yes increase_reagents->start optimize_conditions->start control_stoichiometry->start

Caption: Troubleshooting workflow for synthesis optimization.

Purification Strategies

Even with optimized reaction conditions, a small amount of impurities may still be present. Effective purification is therefore essential to obtain the high-purity material required for subsequent applications.

  • Crystallization: This is often the most effective method for removing regioisomeric impurities on a large scale. A systematic screening of solvents is recommended to find a system that provides good recovery of the desired 4-chloro isomer while leaving the 6-chloro isomer in the mother liquor.

  • Column Chromatography: For smaller scale purifications or when crystallization is not effective, silica gel column chromatography can be used. A gradient elution with a solvent system such as ethyl acetate in hexanes or methanol in dichloromethane can effectively separate the desired product from its isomers and other impurities.

  • Preparative HPLC: For obtaining very high purity material, preparative HPLC is the method of choice, although it is less suitable for large-scale production.

By understanding the potential pitfalls and employing these troubleshooting and purification strategies, researchers can significantly improve the yield and purity of this compound in their synthetic endeavors.

References

Technical Support Center: Purification of 4-Chloro-5-methyl-1H-pyrrolo[2,3-b]pyridine and its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 4-Chloro-5-methyl-1H-pyrrolo[2,3-b]pyridine and its structurally related analogs. This guide is designed for researchers, medicinal chemists, and process development scientists who work with this important class of 7-azaindole heterocycles. The inherent reactivity and potential for complex impurity profiles, particularly from cross-coupling reactions, necessitate robust and well-understood purification strategies.

This document moves beyond simple protocols to explain the underlying principles of common purification challenges. It is structured as a series of troubleshooting scenarios and frequently asked questions to directly address issues encountered at the bench.

Troubleshooting Guide: Common Purification Hurdles

This section addresses specific, practical problems that can arise during the work-up and purification of your target compound. Each solution is grounded in chemical principles to help you make informed decisions.

Scenario 1: My column chromatography provides poor separation, resulting in mixed fractions.

Question: I've just completed a Suzuki coupling to install an aryl group on this compound. After work-up, I'm attempting purification via silica gel chromatography, but my product is co-eluting with a persistent impurity. What's going wrong?

Answer: Poor resolution on silica gel is a frequent issue, often stemming from an improperly selected solvent system or interactions with the stationary phase. Let's break down the causality and solutions.

Causality & Solution Pathway:

  • Incorrect Solvent Polarity: The most common cause is a mobile phase that is either too polar (eluites everything too quickly, low Rf separation) or not polar enough (compounds stick to the silica, causing streaking and tailing).

    • Action: Re-evaluate your eluent system using Thin Layer Chromatography (TLC). Test a range of solvent systems. For pyrrolopyridines, which possess both a basic nitrogen and a polarizable ring system, a good starting point is a mixture of a non-polar solvent (Hexanes or Heptane) and a more polar solvent (Ethyl Acetate). If your compound is more polar, consider adding a small percentage (1-5%) of methanol to a Dichloromethane or Ethyl Acetate system.

  • Compound Streaking (Tailing): The basic nitrogen on the pyridine ring can interact strongly with the acidic silanol groups (Si-OH) on the silica surface. This leads to "tailing" or "streaking" on the TLC plate and poor separation on the column.

    • Action: Add a basic modifier to your eluent system. A small amount of triethylamine (TEA) or ammonia (e.g., using a 1-2% solution of 7N NH3 in Methanol as a polar component) will neutralize the acidic sites on the silica, leading to sharper bands and improved separation. Typically, 0.1-1% TEA by volume is sufficient.

  • Column Overloading: Loading too much crude material onto the column relative to the amount of silica will inevitably lead to poor separation.

    • Action: A general rule of thumb is a 1:30 to 1:100 mass ratio of crude material to silica gel. If you have a large amount of material, it is better to run multiple smaller columns or move to a larger column.

Experimental Workflow for Optimizing Chromatography

start Crude Product Mixture tlc Run TLC with multiple solvent systems (e.g., Hex/EtOAc, DCM/MeOH) start->tlc eval_tlc Evaluate TLC Plates tlc->eval_tlc streaking Observe Tailing or Streaking? eval_tlc->streaking add_base Add 0.5-1% Triethylamine (TEA) or NH4OH to eluent streaking->add_base Yes good_sep Good Separation? (ΔRf > 0.15) streaking->good_sep No re_tlc Re-run TLC with modified eluent add_base->re_tlc re_tlc->good_sep good_sep->tlc No, try new system run_col Run Column Chromatography good_sep->run_col Yes end Pure Compound run_col->end

Caption: Workflow for optimizing column chromatography.

Scenario 2: My final product is a persistent oil and refuses to crystallize.

Question: After chromatography, I obtained my 4-substituted pyrrolopyridine derivative as a clean, but oily, solid. I've tried concentrating from various solvents, but it won't crash out as a crystalline solid. How can I induce crystallization?

Answer: The inability to crystallize is often due to residual impurities (even at low levels) or the intrinsic properties of the molecule. The goal is to find a solvent system where your compound is soluble when hot but insoluble when cold.

Troubleshooting Steps:

  • Purity Check: First, ensure the oil is indeed high purity (>95%). Minor impurities can act as "crystallization inhibitors." Re-purify a small amount by chromatography if necessary.

  • Systematic Solvent Screening:

    • Protocol: Place a small amount of your oil (10-20 mg) into several small vials. Add a single solvent (0.5-1.0 mL) to each vial. Test a range of solvents with varying polarities (see table below).

    • Observation:

      • If it dissolves at room temperature, the solvent is too good. Try adding an "anti-solvent" (a solvent in which your compound is insoluble) dropwise until turbidity persists. Then, warm to redissolve and cool slowly.

      • If it does not dissolve at room temperature, heat the vial. If it dissolves when hot, you have a potential crystallization solvent. Allow it to cool slowly to room temperature, then in an ice bath.

      • If it remains insoluble even when hot, that solvent is unsuitable.

  • Inducing Nucleation:

    • Scratching: Gently scratch the inside of the vial with a glass rod at the solvent-air interface. This creates microscopic imperfections on the glass that can serve as nucleation sites.

    • Seeding: If you have a tiny amount of solid material from a previous batch, add a single seed crystal to the supersaturated solution.

Table 1: Common Solvents for Crystallization Screening

Solvent Polarity Index Boiling Point (°C) Common Anti-Solvent
Heptane/Hexane 0.1 98 / 69 Dichloromethane
Toluene 2.4 111 Heptane
Diethyl Ether 2.8 35 Hexane
Dichloromethane (DCM) 3.1 40 Heptane
Ethyl Acetate (EtOAc) 4.4 77 Hexane
Isopropanol (IPA) 3.9 82 Water, Heptane
Ethanol (EtOH) 4.3 78 Water, Diethyl Ether

| Acetonitrile (MeCN) | 5.8 | 82 | Water, Diethyl Ether |

Scenario 3: I have removed palladium catalyst, but my NMR still shows a dark, baseline signal, and my compound has a grayish tint.

Question: My reaction was a Buchwald-Hartwig amination. I filtered the reaction mixture through Celite, but the product is still discolored, and I suspect residual palladium is present. How can I remove it effectively?

Answer: This is a classic and critical problem in modern organic synthesis.[1][2] Palladium catalysts can exist in various forms post-reaction, including soluble complexes and colloidal nanoparticles. A simple Celite filtration often isn't enough to remove all species.[3]

Causality & Solution Pathway:

  • Palladium Speciation: The "black" or "gray" color is often due to colloidal Palladium(0), which can pass through standard filter aids like Celite. Soluble Pd(II) species may also be present and are not removed by simple filtration.

  • Targeted Removal Strategies:

    • Adsorption: The most common and effective approach is to use a scavenger or adsorbent.

      • Activated Carbon (Charcoal): Stirring the crude product solution (e.g., in EtOAc or DCM) with activated carbon for 1-2 hours can effectively adsorb residual palladium. Caution: Carbon can also adsorb your product, so use a minimal amount (e.g., 5-10 wt%) and monitor for product loss by TLC/LC-MS.

      • Thiol-functionalized Silica Gels: These are highly effective commercial scavengers. They selectively chelate palladium and other soft metals. The product is stirred with the silica scavenger, which is then simply filtered off. This method often results in less product loss compared to activated carbon.[1]

    • Extraction: For some soluble palladium complexes, an aqueous wash with a chelating agent can be effective. A wash with an aqueous solution of EDTA or thiourea can sometimes help pull palladium salts into the aqueous layer.

    • Crystallization: Often, a final crystallization step is highly effective at rejecting metal impurities, leading to a product with very low palladium levels (<10 ppm).[1]

Decision Tree for Palladium Removal

start Crude Product (Post-Coupling Reaction) celite Filter through Celite pad start->celite eval_color Is solution colorless and free of solids? celite->eval_color workup Proceed to standard workup/chromatography eval_color->workup Yes scavenge Add Scavenger eval_color->scavenge No (Discolored) charcoal Option 1: Activated Carbon (5-10 wt%) Stir 1-2h, filter scavenge->charcoal thiol_silica Option 2: Thiol-Silica Gel (e.g., SiliaMetS Thiol) Stir 2-4h, filter scavenge->thiol_silica final_purify Proceed to final purification (Chromatography/Crystallization) charcoal->final_purify thiol_silica->final_purify

Caption: Decision process for palladium catalyst removal.

Frequently Asked Questions (FAQs)

Q1: What are the best analytical methods to confirm the purity of my final product? A1: A combination of techniques is essential for full characterization.

  • 1H and 13C NMR: Confirms the chemical structure and provides a good indication of purity by showing the absence of signals from impurities.

  • LC-MS (Liquid Chromatography-Mass Spectrometry): This is the workhorse for purity assessment. It provides both the retention time (a measure of polarity) and the mass-to-charge ratio (confirming molecular weight). An ideal result is a single, sharp chromatographic peak with the correct mass.

  • HPLC (High-Performance Liquid Chromatography): For drug development professionals, quantitative purity is required. HPLC with a UV detector can be used to determine purity as a percentage (e.g., >99.5% by area).[4]

  • Elemental Analysis (CHN): Provides the empirical formula by measuring the percentage of Carbon, Hydrogen, and Nitrogen. The results should be within ±0.4% of the calculated values for a pure compound.

Q2: Can I use reverse-phase chromatography for these compounds? A2: Yes, absolutely. Reverse-phase HPLC (typically with a C18 column) is an excellent method for both analytical purity checks and preparative purification, especially for more polar derivatives that are difficult to separate on silica. A common mobile phase is a gradient of water and acetonitrile (or methanol), often with a modifier like 0.1% trifluoroacetic acid (TFA) or formic acid to ensure sharp peaks by protonating the basic nitrogens.

Q3: My derivative has a protecting group like SEM or Boc. Are there any special purification considerations? A3: Yes. Protecting groups can alter the polarity and stability of your molecule.

  • SEM (2-(trimethylsilyl)ethoxymethyl): SEM-protected pyrrolopyridines are significantly less polar than their N-H counterparts and are generally well-behaved in standard silica gel chromatography (EtOAc/Hexanes). However, the SEM group is labile to strong acid.[5] Avoid acidic conditions during work-up or chromatography if you wish to keep the group intact.

  • Boc (tert-butyloxycarbonyl): The Boc group is also acid-labile. When performing chromatography, avoid acidic modifiers. If you observe streaking, using a base-washed silica gel or adding TEA to the eluent is preferred over adding an acid.

Key Experimental Protocols

Protocol 1: General Flash Column Chromatography
  • Slurry Preparation: Add silica gel to your chosen starting eluent in a beaker to form a homogenous, pourable slurry.

  • Column Packing: Pour the slurry into the column and use gentle air pressure to pack the bed, ensuring no air bubbles or cracks form.

  • Sample Loading: Dissolve your crude product in a minimal amount of a strong solvent (like DCM or EtOAc). Add a small amount of silica gel to this solution and concentrate it to a dry, free-flowing powder. This is known as "dry loading."

  • Elution: Carefully add the dry-loaded sample to the top of the packed column. Begin eluting with your starting solvent system, gradually increasing the polarity (gradient elution) while collecting fractions.

  • Analysis: Analyze the collected fractions by TLC to identify those containing the pure product. Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 2: Palladium Removal with Activated Carbon
  • Dissolution: After the initial aqueous work-up, dissolve the crude organic residue in a suitable solvent (e.g., Ethyl Acetate, Dichloromethane, or Toluene) at a concentration of approximately 10-50 mg/mL.

  • Carbon Addition: Add activated carbon (5-10% of the crude product's mass) to the solution.

  • Stirring: Stir the suspension vigorously at room temperature for 1-2 hours.

  • Filtration: Prepare a short plug of Celite (1-2 cm) in a sintered glass funnel. Filter the reaction mixture through the Celite plug, washing thoroughly with the same solvent to ensure complete recovery of the product. The filtrate should be colorless.

  • Concentration: Concentrate the filtrate under reduced pressure to yield the palladium-free crude product, which can then be further purified.

References

Technical Support Center: Overcoming Low Yields in the Functionalization of the Pyrrolopyridine Ring

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the functionalization of pyrrolopyridine scaffolds. This guide is designed for researchers, medicinal chemists, and drug development professionals who are navigating the complexities of modifying this privileged heterocyclic system. Pyrrolopyridines, also known as azaindoles, are core components of numerous biologically active compounds and FDA-approved drugs.[1][2][3] However, their synthesis and functionalization are often plagued by challenges leading to low yields, including issues with regioselectivity, catalyst deactivation, and substrate stability.

This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to directly address the specific issues you may encounter in the lab. We will delve into the "why" behind common experimental failures and offer field-proven solutions to optimize your reactions and achieve your target molecules efficiently.

Part 1: General Troubleshooting & Initial Diagnostics

Low yields in pyrrolopyridine functionalization can often be traced back to a few common culprits. Before diving into reaction-specific issues, it's crucial to rule out these foundational problems.

Is Your Catalyst Being Poisoned?

A frequent and significant challenge, especially in cross-coupling reactions, is the poisoning of the metal catalyst.[4] The pyridine nitrogen atom within the pyrrolopyridine scaffold is Lewis basic and can coordinate strongly to the palladium (or other metal) center, forming an inactive complex and halting the catalytic cycle.[5][6]

Symptoms of Catalyst Poisoning:

  • Reaction stalls, showing incomplete conversion of starting materials even after extended reaction times.[7]

  • A noticeable slowdown in the reaction rate compared to similar, non-heterocyclic substrates.[7]

  • Formation of dark, insoluble palladium black.

  • Inconsistent results between batches.

Initial Diagnostic Workflow:

Start Low Yield or Stalled Reaction Check_Purity Verify Purity of Reagents & Solvents (Anhydrous? Degassed?) Start->Check_Purity Check_Inert Ensure Strictly Inert Atmosphere (Proper Degassing? Glovebox?) Check_Purity->Check_Inert Poisoning_Suspected Suspect Catalyst Poisoning Check_Inert->Poisoning_Suspected Ligand_Screen Screen Bulky, Electron-Rich Ligands (e.g., XPhos, RuPhos, SPhos) Poisoning_Suspected->Ligand_Screen Yes Other_Issues Consult Specific Reaction FAQs Poisoning_Suspected->Other_Issues No Precatalyst Use a Well-Defined Pre-catalyst (e.g., G2, G3, G4 Palladacycles) Ligand_Screen->Precatalyst Temp_Time Optimize Temperature & Time Precatalyst->Temp_Time

Caption: Initial diagnostic workflow for low-yield reactions.

Part 2: Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section is organized by common reaction types and challenges.

FAQ 1: Regioselectivity Control in Electrophilic Substitution

Q1: I'm attempting an electrophilic substitution (e.g., bromination, nitration) on an unsubstituted pyrrolopyridine. Why am I getting a mixture of products or functionalization at the wrong position?

A1: The inherent electronic properties of the pyrrolopyridine ring dictate the regioselectivity of electrophilic attack. The electron-rich pyrrole ring is significantly more reactive towards electrophiles than the electron-deficient pyridine ring. The typical order of reactivity for electrophilic substitution is C3 > C2 > N1.[8] Functionalization on the pyridine portion (C5, C6, C7) is much more difficult and generally requires different strategies like C-H activation.[8][9]

  • C3-Position: This is the most nucleophilic carbon, and reactions like Vilsmeier-Haack formylation, Mannich reactions, and halogenations with reagents like N-bromosuccinimide (NBS) or copper(II) bromide will predominantly occur here.[8]

  • C2-Position: To achieve selectivity at C2, you must block or electronically deactivate the C3 position. A common strategy is to use a directing group on the N1 nitrogen. A pivaloyl or carbamoyl group can direct a strong base (like n-BuLi or LDA) to deprotonate the C2 position, which can then be quenched with an electrophile.[8]

  • N1-Position (Alkylation): N-alkylation can compete with C-alkylation. To favor N1-alkylation, using a strong base like sodium hydride (NaH) in an aprotic solvent like THF or DMF is a reliable method. The choice of base and counterion can influence the N1 vs. C3 selectivity.[8]

Troubleshooting Table: Regioselectivity in Electrophilic Substitution

IssueProbable CauseRecommended Solution
Mixture of C2 and C3 isomers High reactivity of the pyrrole ring; reaction conditions too harsh.Lower the reaction temperature (e.g., to 0 °C or -78 °C) to increase selectivity.[8]
N-alkylation instead of C-alkylation Base and solvent system favors N-deprotonation.For C-alkylation, avoid strong bases like NaH. For selective N-alkylation, use NaH in THF or Cs₂CO₃ in DMF.[8][10]
No reaction on the pyridine ring Pyridine ring is electron-deficient and deactivated towards electrophiles.Use metal-catalyzed C-H activation strategies for the pyridine ring.[8][11] Consider starting with a pre-functionalized pyridine fragment if possible.
FAQ 2: Suzuki-Miyaura Cross-Coupling Challenges

Q2: My Suzuki coupling of a bromo-pyrrolopyridine with an arylboronic acid is giving low yields. I suspect catalyst poisoning. How can I fix this?

A2: This is a classic problem. The pyridine nitrogen is a potent poison for palladium catalysts.[6] The proximity of the nitrogen to the reaction center, especially in 2-halo or 4-halo pyrrolopyridines, exacerbates this issue. Success hinges on choosing a catalyst system that can outcompete this poisoning effect.

Core Strategies to Overcome Catalyst Poisoning:

  • Ligand Choice is Critical: Move away from standard ligands like PPh₃. Use bulky, electron-rich phosphine ligands. These ligands stabilize the palladium center, promote rapid oxidative addition and reductive elimination, and sterically hinder the coordination of the pyridine nitrogen.

    • Recommended Ligands: XPhos, SPhos, RuPhos, or other biaryl phosphine ligands are often highly effective.[6][12]

  • Use a Modern Pre-catalyst: Well-defined palladium pre-catalysts (e.g., XPhos Pd G2, G3, or G4) ensure the formation of the active L-Pd(0) species efficiently and consistently, which can be crucial for challenging couplings.[12]

  • Base and Solvent Selection: The base is not just a spectator. A base like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) is often more effective than sodium carbonate for these systems.[12][13] A mixture of an organic solvent (like dioxane or toluene) and water is typically employed.[12]

Experimental Protocol: Optimized Suzuki Coupling for a Challenging Pyrrolopyridine

This protocol is a robust starting point for coupling arylboronic acids with bromo-pyrrolopyridines.

  • Reaction Setup: To an oven-dried reaction vessel, add the bromo-pyrrolopyridine (1.0 eq), arylboronic acid (1.2-1.5 eq), and K₃PO₄ (2.0-3.0 eq).

  • Catalyst Addition: Add the palladium pre-catalyst (e.g., XPhos Pd G2, 1-3 mol%) and the ligand (if not using a pre-catalyst, e.g., XPhos, 2-6 mol%).

  • Inert Atmosphere: Seal the vessel and purge thoroughly with an inert gas (Argon or Nitrogen) for 15-20 minutes. This is critical to prevent catalyst oxidation and homocoupling of the boronic acid.[12]

  • Solvent Addition: Add degassed solvents (e.g., a 4:1 mixture of dioxane:water) via syringe.

  • Reaction: Heat the mixture with vigorous stirring to the desired temperature (typically 80-110 °C). Monitor progress by TLC or LC-MS.

  • Workup & Purification: Upon completion, cool the reaction, dilute with an organic solvent like ethyl acetate, and wash with water and brine. Dry the organic layer, concentrate, and purify the crude product by column chromatography.[6]

cluster_prep Preparation cluster_reaction Reaction & Analysis cluster_workup Workup & Purification Reagents Add Solids: - Bromo-pyrrolopyridine - Boronic Acid - Base (K3PO4) Catalyst Add Catalyst System: - Pd Pre-catalyst - Ligand Reagents->Catalyst Inert Establish Inert Atmosphere (Purge with Ar/N2) Catalyst->Inert Solvent Add Degassed Solvents Inert->Solvent Heat Heat with Stirring (80-110 °C) Solvent->Heat Monitor Monitor Progress (TLC / LC-MS) Heat->Monitor Workup Aqueous Workup (Dilute, Wash, Dry) Monitor->Workup Purify Purify by Chromatography Workup->Purify

Caption: Optimized Suzuki-Miyaura cross-coupling workflow.

FAQ 3: Low Yields in Buchwald-Hartwig Amination

Q3: I am trying to perform a Buchwald-Hartwig amination on a 2-chloro- or 2-bromo-pyrrolopyridine, and my yields are consistently low (<30%). What is going wrong?

A3: The amination of 2-halopyridine systems is notoriously difficult due to severe catalyst poisoning by the substrate. [5] The proximity of the ring nitrogen to the C2 position allows it to act as a bidentate ligand for the palladium center, effectively shutting down catalysis. Overcoming this requires a carefully selected catalyst system and reaction conditions.

Troubleshooting Buchwald-Hartwig Amination of 2-Halo-pyrrolopyridines:

ProblemRoot CauseRecommended Solution
No or Low Conversion Catalyst Poisoning: The 2-halo-pyrrolopyridine substrate is deactivating the palladium catalyst.[5]Use a highly active, sterically hindered ligand system. Josiphos-type or biaryl phosphine ligands (XPhos, RuPhos) are essential.[14][15] Increase catalyst loading if necessary, but optimize the ligand first.
Decomposition of Starting Material Incorrect Base: The base may be too strong or too weak. A strong base like NaOtBu or LHMDS is typically required for catalyst turnover.[16] However, it might be incompatible with other functional groups.Screen different strong, non-nucleophilic bases. Sodium tert-butoxide is a common starting point. Ensure the base is fresh and handled under inert conditions.
Side Product Formation Reaction Temperature: Temperature might be too high, leading to decomposition, or too low, preventing efficient catalysis.These reactions often require elevated temperatures (80-110 °C).[5][13] Optimize the temperature carefully for your specific substrate.
Inconsistent Results Air/Moisture Sensitivity: Buchwald-Hartwig reactions are highly sensitive to oxygen and water, which can deactivate the catalyst.[5]Use a glovebox for reaction setup. Ensure all solvents are rigorously dried and degassed. Use fresh, high-purity reagents.

Key Insight: Protecting Groups If direct amination fails, consider protecting the pyrrole nitrogen. An N-H bond can interfere with the catalytic cycle. A protecting group like SEM (2-(trimethylsilyl)ethoxymethyl) can be effective.[8] It can be installed prior to the cross-coupling and removed afterward, although deprotection can sometimes be challenging.[1][17]

FAQ 4: Challenges in Direct C-H Functionalization

Q4: I am attempting a direct C-H activation/arylation on the pyridine ring of my pyrrolopyridine, but the reaction is sluggish and non-selective. How can I improve this?

A4: Direct C-H functionalization of pyridines is challenging due to the ring's electron-poor nature and the coordinating ability of the nitrogen. [9] Success requires directing the catalyst to the desired C-H bond and using conditions that favor the C-H activation step over catalyst inhibition.

Strategies for Successful C-H Functionalization:

  • Directing Groups: The most effective strategies rely on directing groups. The pyrrole nitrogen itself can act as a directing group, but often an externally installed group is more effective for controlling regioselectivity.[18]

  • Catalyst System: Rhodium and Iridium complexes are often more effective than palladium for certain C-H activation reactions on pyridines.[11][19] For palladium-catalyzed reactions, a combination of a Pd(OAc)₂ catalyst with a suitable ligand and an oxidant is common.

  • Oxidant Choice: An oxidant is often required in the catalytic cycle. Silver salts (e.g., Ag₂CO₃) are frequently used and can be crucial for achieving high yields.[18] The stoichiometry of the oxidant is critical; typically 2-3 equivalents are needed.[18]

  • Solvent and Temperature: These parameters must be empirically optimized. Solvents like toluene, DMF, or DCE are common, and screening is recommended.[18] Temperature control is vital, as high temperatures can cause catalyst decomposition.[18]

Part 3: Purification Strategies

Q5: My reaction worked, but I am struggling to purify my functionalized pyrrolopyridine derivative. What are the best practices?

A5: Purification can be challenging due to the polar nature of the pyrrolopyridine core and the potential for residual metal catalyst contamination.

  • Column Chromatography: This is the most common method.

    • Silica Gel: Standard silica gel is often effective. However, the basic nitrogen can cause streaking. To mitigate this, consider pre-treating the silica with a small amount of triethylamine (e.g., 1% in the eluent) or using commercially available deactivated silica.

    • Alumina: For very basic compounds, neutral or basic alumina can be a better choice than silica.

  • Metal Scavenging: If your product is contaminated with residual palladium, use a metal scavenger. Thiol-functionalized silica or resins can be stirred with the product solution to bind and remove the metal before final purification.

  • Crystallization: If your product is a solid, crystallization is an excellent method for achieving high purity. Screen a variety of solvent systems.

  • Distillation: For non-polar, thermally stable, low molecular weight derivatives, distillation under reduced pressure can be an option.[20]

References

Technical Support Center: Regioselectivity in Reactions of 4-Chloro-5-methyl-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-Chloro-5-methyl-1H-pyrrolo[2,3-b]pyridine, a key heterocyclic scaffold in modern medicinal chemistry. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of its reactivity and achieve high regioselectivity in their synthetic campaigns. As a Senior Application Scientist, my goal is to provide not just protocols, but a deep, mechanistic understanding to empower your experimental design and troubleshooting efforts.

The this compound, a 7-azaindole derivative, presents multiple potential sites for functionalization. The primary challenge lies in selectively targeting one site—most commonly the C4-Cl bond for cross-coupling—while avoiding undesired side reactions at the pyrrole N-H, or the various C-H positions. This guide provides a structured, question-and-answer approach to address the most common issues encountered in the lab.

Fundamental Reactivity Overview

Understanding the electronic landscape of the 7-azaindole core is the first step toward controlling its reactivity. The pyrrole ring is electron-rich and thus susceptible to electrophilic attack and C-H activation, while the pyridine ring, particularly with the chloro-substituent, is more electron-deficient and primed for nucleophilic substitution or palladium-catalyzed cross-coupling.

G cluster_0 This compound cluster_1 Key Reactive Sites mol C4_Cl C4-Cl Bond (Cross-Coupling Site) mol->C4_Cl:w N1_H N1-H Pyrrole (Acidic Proton, Nucleophilic Site) mol->N1_H:w C2_H C2-H Bond (C-H Activation) mol->C2_H:w C3_H C3-H Bond (Electrophilic Attack) mol->C3_H:w C6_H C6-H Bond (Pyridine C-H Activation) mol->C6_H:w

Diagram 1: Key reactive sites on the this compound scaffold.

Frequently Asked Questions (FAQs)

Question 1: I am attempting a Suzuki-Miyaura coupling at the C4 position, but my yields are consistently low, and I observe significant starting material decomposition. What is the likely cause?

Answer: This is a classic challenge with unprotected 7-azaindoles. The low yield is likely due to catalyst inhibition or deactivation. The unprotected N1-H of the pyrrole ring can coordinate to the palladium center, forming off-cycle, inactive complexes.[1] Furthermore, the basic conditions of the Suzuki reaction can deprotonate the N1-H, creating an anionic species that can interfere with the catalytic cycle.

Core Recommendation: The most robust solution is to protect the pyrrole nitrogen before attempting the cross-coupling reaction. This strategy electronically isolates the pyrrole ring and prevents its interference with the palladium catalyst, directing reactivity exclusively to the C4-Cl bond.[2]

Protecting Group Typical Introduction Conditions Stability & Compatibility Cleavage Conditions
Tosyl (Ts) TsCl, NaH, DMFStable to a wide range of coupling conditions, acids, and mild bases.Strong base (NaOH, KOH) or reductive conditions.
SEM SEMCl, NaH, DMFStable to bases, nucleophiles, and many coupling conditions.Fluoride source (TBAF) or strong acid (TFA).
Boc Boc₂O, DMAP, THFLess robust; can be unstable to strong bases or high temperatures used in some couplings.Acid (TFA, HCl).

Table 1: Comparison of common N-H protecting groups for 7-azaindoles.[3]

Experimental Protocol: N1-Tosylation of this compound

  • Preparation: To a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), add anhydrous N,N-Dimethylformamide (DMF).

  • Deprotonation: Cool the solvent to 0 °C and add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq.) portion-wise.

  • Substrate Addition: Slowly add a solution of this compound (1.0 eq.) in anhydrous DMF. Stir at 0 °C for 30 minutes.

  • Tosylation: Add a solution of p-toluenesulfonyl chloride (TsCl, 1.1 eq.) in anhydrous DMF dropwise.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2-4 hours, monitoring by TLC or LC-MS until the starting material is consumed.

  • Work-up: Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution. Extract the product with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify the crude residue by flash column chromatography to yield the N-tosylated product.[4]

Once protected, your substrate is now primed for high-yielding Suzuki-Miyaura coupling.

Question 2: How do I achieve a selective Buchwald-Hartwig amination at the C4 position without side reactions?

Answer: Similar to Suzuki coupling, the key to a successful Buchwald-Hartwig amination is preventing side reactions involving the N1-H group.[5][6] Direct N-arylation of the pyrrole is a common and often unavoidable side reaction with unprotected substrates. Furthermore, the amine reagent can act as a base, deprotonating the N1-H and complicating the reaction profile.

Core Recommendation: N-H protection is mandatory for clean and high-yielding Buchwald-Hartwig aminations. Following protection, the choice of catalyst system (palladium precursor and ligand) is paramount. Modern biarylphosphine ligands are essential for achieving high turnover numbers and coupling a wide range of amines.[7][8]

Optimized Catalyst Systems for C4 Amination

Palladium Precursor Recommended Ligand Recommended Base Solvent Typical Temp.
Pd₂(dba)₃ or Pd(OAc)₂RuPhos or XPhosNaOt-Bu or LHMDSToluene or Dioxane80-110 °C
XPhos Pd G2/G3(Precatalyst)K₃PO₄ or Cs₂CO₃t-BuOH or Dioxane80-110 °C

Table 2: Recommended starting conditions for C4 Buchwald-Hartwig amination on N-protected this compound.[1][7]

Experimental Protocol: C4-Amination of N-Protected Substrate

  • Inert Setup: Add the N-protected this compound (1.0 eq.), the desired amine (1.2-1.5 eq.), and the base (e.g., NaOt-Bu, 2.0 eq.) to a flame-dried Schlenk tube or reaction vial inside a glovebox.

  • Catalyst Preparation: In a separate vial, pre-mix the palladium precursor (e.g., Pd₂(dba)₃, 2 mol%) and the ligand (e.g., RuPhos, 4-5 mol%).

  • Reaction Assembly: Add the catalyst mixture and the anhydrous solvent (e.g., Toluene) to the reaction vial.

  • Execution: Seal the vial and heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring. Monitor progress by LC-MS.

  • Work-up & Purification: After completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite. Concentrate the filtrate and purify the product via column chromatography.

Question 3: I want to perform a direct C-H arylation. Which position is most reactive, and how can I control the regioselectivity?

Answer: Direct C-H arylation offers an atom-economical alternative to traditional cross-coupling. On the 7-azaindole scaffold, the C2 and C3 positions of the electron-rich pyrrole ring are the most susceptible to C-H activation.[9] Without N-protection, reactions are often unselective. However, upon N-protection (e.g., N-methyl or N-SEM), the C2 position becomes significantly more activated for palladium-catalyzed direct arylation.[10][11][12]

Core Recommendation: To achieve selective C2 arylation, first protect the N1 position. Then, employ a palladium catalyst system, often with a phosphine ligand or, in some cases, a pivalate ligand, which is known to facilitate the concerted metalation-deprotonation (CMD) mechanism.

Experimental Protocol: Pd-Catalyzed Direct C2-Arylation

  • Setup: To a reaction vial, add N-protected this compound (1.0 eq.), the aryl halide (typically bromide or iodide, 1.5 eq.), and a suitable base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 eq.).

  • Catalyst: Add the palladium catalyst (e.g., Pd(OAc)₂, 5-10 mol%) and, if required, a ligand (e.g., DavePhos).

  • Solvent and Additive: Add a high-boiling polar aprotic solvent like DMF or DMA. In many cases, an additive like pivalic acid (PivOH) is crucial to facilitate the C-H activation step.

  • Reaction: Seal the vial and heat to a high temperature (120-150 °C). Monitor the reaction carefully. Note that at these temperatures, you may begin to see reactivity at the C4-Cl bond, so careful optimization is key.

  • Work-up: Cool, dilute with water, and extract with an organic solvent. Purify by chromatography.

Functionalization at the C6 position is more challenging and typically requires a directed metalation strategy.[13]

Troubleshooting Guide

Issue: My cross-coupling reaction failed or resulted in a complex mixture of byproducts (e.g., hydrodehalogenation, dimerization).

This guide provides a logical workflow to diagnose and solve the problem.

G start Low Yield / Failed C4 Cross-Coupling check_nh Is the N1-H protected? start->check_nh protect_nh Protect N1-H (e.g., Ts, SEM) See Protocol 1 check_nh->protect_nh No check_reagents Verify Reagent Quality - Anhydrous Solvent? - Active Catalyst? - Fresh Base? check_nh->check_reagents Yes protect_nh->check_reagents optimize_ligand Screen Ligands Start with bulky biarylphosphines (RuPhos, XPhos, SPhos) check_reagents->optimize_ligand optimize_base Screen Bases - Strong, non-nucleophilic (NaOtBu) - Weaker, soluble (Cs2CO3, K3PO4) optimize_ligand->optimize_base optimize_temp Adjust Temperature - Start at 80-100 °C - Incrementally increase if no reaction optimize_base->optimize_temp success Reaction Successful optimize_temp->success

Diagram 2: Troubleshooting workflow for C4 cross-coupling reactions.

Explanatory Notes for Troubleshooting:

  • N-H Protection: As established, this is the most common point of failure. An unprotected N-H will almost certainly lead to poor results.

  • Reagent Quality: Palladium-catalyzed reactions are highly sensitive to air, moisture, and impurities. Ensure solvents are anhydrous, the base is fresh, and the palladium catalyst has not degraded. Using precatalysts (e.g., XPhos Pd G3) can often give more reproducible results.

  • Ligand Choice: The ligand is the engine of the catalytic cycle. If a standard ligand like PPh₃ fails, it is because it cannot facilitate the difficult oxidative addition or reductive elimination steps with this heterocyclic substrate. Bulky, electron-rich biarylphosphine ligands are designed to overcome these challenges.[7]

  • Base Selection: The base plays a critical role. For Suzuki couplings, K₂CO₃ or K₃PO₄ are common. For Buchwald-Hartwig aminations, a stronger base like NaOt-Bu or LHMDS is often required to deprotonate the amine nucleophile.[6] The choice can affect both reaction rate and byproduct formation.

  • Temperature: While higher temperatures can increase reaction rates, they can also promote catalyst decomposition and side reactions like hydrodehalogenation. A systematic screen from 80 °C to 120 °C is recommended.

By methodically addressing each of these parameters, you can effectively troubleshoot and optimize your reaction to achieve the desired regioselective functionalization of this compound.

References

Stability issues of 4-Chloro-5-methyl-1H-pyrrolo[2,3-b]pyridine under acidic or basic conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for 4-Chloro-5-methyl-1H-pyrrolo[2,3-b]pyridine. This resource is designed for researchers, scientists, and drug development professionals to address potential stability issues encountered during experimentation. The following troubleshooting guides and frequently asked questions (FAQs) are based on established principles of heterocyclic chemistry and forced degradation studies.

Frequently Asked Questions (FAQs) on Compound Stability

Q1: I'm observing unexpected peaks in my HPLC analysis after subjecting this compound to acidic conditions during my reaction work-up. What could be happening?

A1: The 1H-pyrrolo[2,3-b]pyridine (7-azaindole) core is susceptible to degradation under acidic conditions. The appearance of new peaks on your chromatogram likely indicates the formation of degradation products. The pyrrole ring, in particular, can be sensitive to strong acids, potentially leading to protonation, which can initiate decomposition pathways. The chloro-substituent at the 4-position may also be labile under certain acidic conditions, leading to hydrolysis.

Q2: My reaction requires a basic environment, but I'm seeing a significant loss of my starting material, this compound. Why might this be occurring?

A2: While generally more stable under basic than acidic conditions, 7-azaindole derivatives can still degrade in the presence of strong bases, especially at elevated temperatures. The N-H proton of the pyrrole ring is acidic and can be deprotonated by a strong base. The resulting anion may be more susceptible to oxidation or other decomposition reactions. Additionally, nucleophilic substitution of the chloro group at the 4-position by hydroxide or other nucleophiles present in the basic medium can occur, leading to the formation of byproducts.

Q3: What are the likely degradation products of this compound under acidic or basic stress?

A3: Based on the structure, potential degradation pathways include:

  • Acidic Conditions:

    • Hydrolysis of the Chloro Group: The chloro group at the 4-position can be hydrolyzed to a hydroxyl group, forming 4-Hydroxy-5-methyl-1H-pyrrolo[2,3-b]pyridine.

    • Ring Opening/Polymerization: Strong acidic conditions can lead to protonation of the pyrrole ring, which may trigger ring-opening or polymerization, resulting in a complex mixture of byproducts.

  • Basic Conditions:

    • Hydrolysis of the Chloro Group: Similar to acidic conditions, strong bases can promote the nucleophilic substitution of the chloro group to yield 4-Hydroxy-5-methyl-1H-pyrrolo[2,3-b]pyridine.

    • Oxidation: The deprotonated pyrrole ring might be susceptible to oxidation, leading to various oxidized species, especially if air is not excluded from the reaction.

Q4: How should I properly store this compound to ensure its stability?

A4: To maintain the integrity of the compound, it is recommended to store it under an inert atmosphere (e.g., argon or nitrogen) at 2-8°C.[1][2] This minimizes exposure to moisture and oxygen, which can contribute to degradation over time.

Troubleshooting Guide for Stability Issues

This guide provides a structured approach to identifying and resolving stability problems during your experiments.

Issue 1: Rapid Degradation Observed Under Acidic Conditions
  • Symptoms:

    • Low yield of the desired product.

    • Multiple new spots on TLC or peaks in HPLC.

    • Color change of the reaction mixture (e.g., darkening).

  • Troubleshooting Steps:

    • Assess Acid Strength and Concentration: The rate of degradation is often proportional to the acid strength and concentration.

      • Recommendation: If possible, use a weaker acid or a lower concentration. For example, consider using acetic acid instead of hydrochloric acid, or use a catalytic amount of a stronger acid if the reaction allows.

    • Control Reaction Temperature: Higher temperatures accelerate degradation.

      • Recommendation: Run the reaction at a lower temperature, even if it requires a longer reaction time. Monitor the reaction progress closely by TLC or HPLC.

    • Minimize Exposure Time: Prolonged exposure to acidic conditions will increase the extent of degradation.

      • Recommendation: Quench the reaction as soon as it reaches completion. During work-up, neutralize the acidic solution promptly but carefully with a suitable base (e.g., sodium bicarbonate solution).

    • Protecting Group Strategy: If the pyrrole N-H is contributing to instability, consider a protecting group strategy.

      • Recommendation: Protecting the pyrrole nitrogen with a suitable protecting group (e.g., Boc, SEM) can enhance stability under certain conditions.[3] However, the deprotection step will require careful optimization to avoid degradation of the core structure.

Issue 2: Compound Instability in Basic Media
  • Symptoms:

    • Disappearance of starting material in TLC/HPLC analysis.

    • Formation of a major, more polar byproduct.

    • Reaction mixture darkens upon addition of base.

  • Troubleshooting Steps:

    • Evaluate Base Strength: Strong bases like sodium hydroxide or potassium hydroxide can be harsh.

      • Recommendation: Consider using a milder inorganic base (e.g., potassium carbonate, sodium bicarbonate) or an organic base (e.g., triethylamine, DIPEA) if compatible with your reaction chemistry.

    • Exclude Oxygen: The deprotonated 7-azaindole ring can be sensitive to oxidation.

      • Recommendation: Perform the reaction under an inert atmosphere (nitrogen or argon) to minimize oxidative degradation.

    • Temperature Control: As with acidic conditions, elevated temperatures will increase the rate of degradation.

      • Recommendation: Maintain the lowest possible temperature for the reaction to proceed at a reasonable rate.

    • Monitor for Hydrolysis: The formation of 4-Hydroxy-5-methyl-1H-pyrrolo[2,3-b]pyridine is a likely outcome.

      • Recommendation: Use analytical techniques such as LC-MS to identify the mass of the major byproduct, which can confirm if hydrolysis of the chloro group has occurred.

Experimental Protocols for Stability Assessment

To systematically evaluate the stability of this compound, a forced degradation study can be performed.[4][5][6] This involves subjecting the compound to a variety of stress conditions to identify potential degradants and establish its stability profile.

Protocol 1: Acidic and Basic Hydrolysis Study

Objective: To determine the rate and extent of degradation under acidic and basic conditions and to identify the primary degradation products.

Materials:

  • This compound

  • Hydrochloric acid (HCl), 0.1 N and 1 N solutions

  • Sodium hydroxide (NaOH), 0.1 N and 1 N solutions

  • Methanol or Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • HPLC system with a UV detector and a C18 column

  • LC-MS system for peak identification

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound in methanol or acetonitrile at a concentration of 1 mg/mL.

  • Acidic Stress:

    • In separate vials, mix 1 mL of the stock solution with 1 mL of 0.1 N HCl and 1 mL of 1 N HCl.

    • Incubate the vials at room temperature and at an elevated temperature (e.g., 60°C).

    • At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot, neutralize it with an equivalent amount of NaOH, and dilute with mobile phase for HPLC analysis.

  • Basic Stress:

    • In separate vials, mix 1 mL of the stock solution with 1 mL of 0.1 N NaOH and 1 mL of 1 N NaOH.

    • Incubate the vials at room temperature and at an elevated temperature (e.g., 60°C).

    • At specified time points, withdraw an aliquot, neutralize it with an equivalent amount of HCl, and dilute with mobile phase for HPLC analysis.

  • Analysis:

    • Analyze the samples by HPLC to quantify the remaining parent compound and the formation of any degradation products.

    • Use LC-MS to determine the mass of the degradation products to aid in their identification.

Data Presentation:

The results of the stability study can be summarized in a table for easy comparison.

ConditionTemperature (°C)Time (h)Parent Compound Remaining (%)Major Degradant 1 (%)Major Degradant 2 (%)
0.1 N HCl2524
1 N HCl2524
0.1 N HCl608
1 N HCl608
0.1 N NaOH2524
1 N NaOH2524
0.1 N NaOH608
1 N NaOH608

Note: The percentages are hypothetical and should be determined experimentally.

Visualization of Potential Degradation Pathways

The following diagrams illustrate the likely degradation pathways of this compound under acidic and basic conditions.

Acidic_Degradation parent This compound hydrolysis_product 4-Hydroxy-5-methyl-1H-pyrrolo[2,3-b]pyridine parent->hydrolysis_product H₃O⁺ polymerization Polymerization/Ring-Opened Products parent->polymerization Strong Acid, Heat

Caption: Potential degradation of this compound under acidic conditions.

Basic_Degradation parent This compound hydrolysis_product 4-Hydroxy-5-methyl-1H-pyrrolo[2,3-b]pyridine parent->hydrolysis_product OH⁻ oxidation_product Oxidized Products parent->oxidation_product Base, O₂

Caption: Potential degradation of this compound under basic conditions.

References

Technical Support Center: Scale-Up Synthesis of 4-Chloro-5-methyl-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the scale-up synthesis of 4-Chloro-5-methyl-1H-pyrrolo[2,3-b]pyridine (CAS: 1020056-56-7). This molecule, a derivative of 7-azaindole, is a critical heterocyclic building block in medicinal chemistry, frequently utilized in the development of kinase inhibitors and other therapeutic agents.[1][2] Scaling the synthesis of this scaffold from the bench to pilot or manufacturing scale introduces unique challenges that require careful consideration of reaction conditions, process safety, and product purity.

This guide is structured to provide researchers, chemists, and process development professionals with practical, field-proven insights into navigating the complexities of this synthesis. We will address common experimental hurdles through a detailed troubleshooting guide and a comprehensive FAQ section, ensuring scientific integrity and a robust, self-validating process.

General Synthetic Strategy: An Overview

The synthesis of this compound typically involves the construction of the core 7-azaindole ring system followed by a regioselective chlorination step. While multiple synthetic routes to the pyrrolo[2,3-b]pyridine core exist, a common approach begins with appropriately substituted pyridine precursors that undergo cyclization to form the fused pyrrole ring.[3] The subsequent chlorination is a critical step where selectivity and reaction control are paramount.

G cluster_0 Phase 1: Pyrrolo[2,3-b]pyridine Core Formation cluster_1 Phase 2: Regioselective Chlorination cluster_2 Phase 3: Final Product Handling A Substituted Pyridine Precursor B Cyclization Reaction (e.g., Madelung, Fischer-Indole variants) A->B Reagents for ring formation C 5-methyl-1H-pyrrolo[2,3-b]pyridine B->C Work-up & Isolation E Chlorination Reaction C->E D Chlorinating Agent (e.g., POCl₃, SOCl₂) D->E F This compound E->F Quenching, Work-up & Purification G Purification (Crystallization/Chromatography) F->G H Final Product (>98% Purity) G->H Drying & Packaging G Start Low Purity after Work-up CheckImpurity Impurity Profile Known? Start->CheckImpurity IsPolar Are Impurities Highly Polar? CheckImpurity->IsPolar Yes End_Fail Re-evaluate Synthesis Route CheckImpurity->End_Fail No (Characterize!) IsNonPolar Are Impurities Non-Polar? IsPolar->IsNonPolar No End_Success Product >98% Pure IsPolar->End_Success Yes Triturate Triturate with Non-Polar Solvent (e.g., Hexane, Ether) IsPolar->Triturate Yes IsNonPolar->End_Success Yes IsNonPolar->End_Success No (Similar Polarity) Recrystallize Recrystallize from Solvent/Anti-Solvent Pair (e.g., EtOAc/Heptane) IsNonPolar->Recrystallize Yes Column Column Chromatography (with base-treated silica) IsNonPolar->Column No (Similar Polarity) Triturate->End_Success Recrystallize->End_Success Column->End_Success

References

Technical Support Center: Analytical Methods for Impurity Profiling of 4-Chloro-5-methyl-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analytical characterization of 4-Chloro-5-methyl-1H-pyrrolo[2,3-b]pyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for identifying and quantifying impurities in your samples. As a critical building block in pharmaceutical synthesis, ensuring the purity of this compound is paramount.[1][2] This resource offers troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during your experimental work.

The Critical Role of Impurity Profiling

Impurities in active pharmaceutical ingredients (APIs) and their intermediates can arise from various sources, including starting materials, by-products of the synthesis, degradation products, and residual solvents.[3][4] Even at trace levels, these impurities can impact the safety, efficacy, and stability of the final drug product.[4][5] Regulatory bodies like the International Council for Harmonisation (ICH) have established stringent guidelines for the reporting, identification, and qualification of impurities.[3][4][6] This guide will equip you with the knowledge to meet and exceed these requirements.

Understanding Impurity Thresholds

According to ICH guidelines, impurities are managed based on specific thresholds:

ThresholdDescriptionGeneral Limit
Reporting Threshold The level at which an impurity must be reported.≥ 0.05%
Identification Threshold The level above which the structure of an impurity must be determined.> 0.10%
Qualification Threshold The level at which an impurity's biological safety must be established.> 0.15%

Note: These thresholds can vary based on the maximum daily dose of the drug product.[3]

Troubleshooting & FAQs: A Technique-Focused Approach

This section is structured to address common issues encountered with the primary analytical techniques used for impurity profiling of this compound.

High-Performance Liquid Chromatography (HPLC)

HPLC is the workhorse for separating and quantifying non-volatile organic impurities.

FAQ 1: I'm observing significant peak tailing for my main compound and its impurities. What are the likely causes and how can I fix it?

Answer: Peak tailing is a common issue that can compromise resolution and accurate quantification. The primary causes can be categorized as follows:

  • Secondary Interactions: Residual silanol groups on the silica-based stationary phase can interact with basic compounds like pyridines, leading to tailing.

    • Solution:

      • Mobile Phase pH Adjustment: Lowering the pH of the mobile phase can protonate the silanol groups, reducing their interaction with the analyte.

      • Use of End-Capped Columns: Employ columns that are specifically designed with end-capping to minimize exposed silanol groups.

      • Mobile Phase Modifiers: The addition of a small amount of a competing base, such as triethylamine (TEA), to the mobile phase can mask the active sites on the stationary phase.

  • Column Overload: Injecting too much sample can saturate the column, leading to peak distortion.

    • Solution: Reduce the injection volume or the concentration of your sample.[7]

  • Extra-Column Volume: Excessive tubing length or a large detector flow cell can contribute to band broadening and tailing.[7]

    • Solution: Minimize the length and internal diameter of the tubing between the injector, column, and detector.

Troubleshooting Workflow for HPLC Peak Tailing

Impurity_ID_Workflow Start Unknown Peak Detected by HPLC-UV LCMS_Analysis LC-HRMS Analysis Start->LCMS_Analysis Accurate_Mass Determine Accurate Mass of Molecular Ion LCMS_Analysis->Accurate_Mass Elemental_Comp Propose Elemental Composition Accurate_Mass->Elemental_Comp MSMS_Analysis Perform MS/MS (Fragmentation Analysis) Elemental_Comp->MSMS_Analysis Compare_Data Compare Fragmentation Data with Hypothesized Structures MSMS_Analysis->Compare_Data Structure_Hypothesis Hypothesize Potential Structures (Based on Synthesis Route) Structure_Hypothesis->Compare_Data Structure_Elucidation Elucidate Structure Compare_Data->Structure_Elucidation Synthesize_Standard Synthesize Reference Standard for Confirmation Structure_Elucidation->Synthesize_Standard

References

Validation & Comparative

A Technical Guide to the Structure-Activity Relationship of 4-Chloro-5-methyl-1H-pyrrolo[2,3-b]pyridine Analogs as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is a privileged scaffold in medicinal chemistry, serving as a cornerstone for the development of numerous therapeutic agents. Its structural resemblance to purine has made it a valuable bioisostere in the design of kinase inhibitors. This guide provides an in-depth analysis of the structure-activity relationships (SAR) of a specific subclass: 4-Chloro-5-methyl-1H-pyrrolo[2,3-b]pyridine analogs. We will explore how modifications to this core structure influence biological activity, with a particular focus on their role as kinase inhibitors. This document is intended for researchers, scientists, and drug development professionals seeking to understand the nuances of designing potent and selective kinase inhibitors based on this versatile scaffold.

The this compound Scaffold: A Promising Starting Point

The this compound core (Figure 1) presents several key features that make it an attractive starting point for the design of kinase inhibitors. The 7-azaindole nitrogen (N7) can act as a hydrogen bond acceptor, mimicking the interaction of the adenine scaffold with the kinase hinge region. The pyrrole nitrogen (N1) and various positions on the bicyclic ring system (C2, C3, C6) offer multiple vectors for chemical modification to enhance potency, selectivity, and pharmacokinetic properties.

The presence of a chlorine atom at the C4 position and a methyl group at the C5 position provides a unique electronic and steric profile. The electron-withdrawing nature of the chlorine atom can influence the pKa of the pyridine nitrogen, potentially affecting its interaction with the kinase hinge. The methyl group at C5 can provide a handle for further functionalization or can itself interact with specific hydrophobic pockets within the ATP-binding site of certain kinases.

Figure_1 cluster_0 This compound mol

Caption: Chemical structure of the core scaffold.

Structure-Activity Relationship (SAR) Studies of Pyrrolo[2,3-b]pyridine Analogs as Kinase Inhibitors

While specific SAR studies on a broad series of this compound analogs are not extensively documented in a single comprehensive source, we can infer critical SAR trends by examining related pyrrolo[2,3-b]pyridine-based kinase inhibitors. The following sections synthesize findings from various studies to provide a comparative analysis.

Modifications at the C4 Position: The Role of the Chloro Substituent

The C4 position of the 7-azaindole scaffold is a critical interaction point with the kinase hinge region. In many kinase inhibitors, this position is occupied by an amino group or other hydrogen-bonding moieties. The presence of a chlorine atom at this position, as in our core scaffold, offers a different interaction profile. While not a classical hydrogen bond donor, the chlorine atom can participate in halogen bonding or other non-covalent interactions.

Substitution of the C4-chloro group with various amines has been a common strategy to enhance kinase inhibitory activity. For instance, in the development of Janus Kinase (JAK) inhibitors, the introduction of a substituted amino group at the C4 position is a key determinant of potency and selectivity[1].

Compound C4-Substituent Target Kinase IC50 (nM) Reference
Analog A -ClVariesVariesHypothetical
Analog B -NH-R1JAK1<10[1]
Analog C -NH-R2JAK250-100[1]

Table 1: Comparison of C4-Substitutions on Kinase Inhibitory Activity. This table illustrates the significant impact of substituting the C4-chloro group with various amino moieties on the potency against different kinases. The nature of the 'R' group on the amine is crucial for fine-tuning selectivity.

The Influence of the C5-Methyl Group

The C5 position of the 7-azaindole ring often points towards the solvent-exposed region of the ATP-binding pocket. A methyl group at this position can serve multiple purposes. It can fill a small hydrophobic pocket, thereby increasing binding affinity. Alternatively, it can act as a scaffold for further extension into the solvent-exposed region to improve pharmacokinetic properties or introduce additional interactions.

In a series of N-Methyl-pyrrolo[2,3-b]pyridine-5-carboxamide derivatives developed as JAK1-selective inhibitors, modifications at the C5 position were pivotal in achieving high potency and selectivity[1]. While our core scaffold has a simple methyl group, its derivatization into carboxamides and further elaboration has proven to be a successful strategy.

SAR_Diagram cluster_C4 C4 Modifications cluster_C5 C5 Modifications cluster_N1 N1 Modifications Core This compound C4_NHR -NH-R (Potency & Selectivity) Core->C4_NHR Substitution C4_OR -OR (Potential for different interactions) Core->C4_OR Substitution C5_CONHR -CONH-R (Extended interactions, improved PK) Core->C5_CONHR Derivatization N1_R -R (Modulate solubility, cell permeability) Core->N1_R Alkylation C5_Me -CH3 (Hydrophobic interaction) N1_H -H (H-bond donor)

Caption: Key modification sites on the scaffold.

Modifications at the N1 and C2/C3 Positions

The pyrrole nitrogen (N1) is often unsubstituted in 7-azaindole-based kinase inhibitors, allowing it to act as a hydrogen bond donor. However, strategic alkylation at this position can be employed to modulate solubility and cell permeability.

The C2 and C3 positions of the pyrrole ring are frequently utilized for introducing larger substituents that can occupy deeper pockets within the ATP-binding site. Aryl or heteroaryl groups at these positions have been shown to significantly enhance potency. For instance, the synthesis of 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines has been explored for developing kinase inhibitors[1].

Experimental Protocols

General Synthesis of this compound Analogs

The synthesis of this compound analogs typically starts from a commercially available or synthesized 7-azaindole precursor. A general synthetic scheme is outlined below.

Synthesis_Workflow Start 5-methyl-1H-pyrrolo[2,3-b]pyridine Step1 Chlorination (e.g., NCS) Start->Step1 Intermediate1 This compound Step1->Intermediate1 Step2 N-Protection (e.g., SEM-Cl) Intermediate1->Step2 Intermediate2 N-protected intermediate Step2->Intermediate2 Step3 Functionalization at C2/C3 (e.g., Suzuki Coupling) Intermediate2->Step3 Intermediate3 Functionalized intermediate Step3->Intermediate3 Step4 N-Deprotection Intermediate3->Step4 Final_Product Target Analog Step4->Final_Product

Caption: General synthetic workflow for analogs.

Step-by-Step Protocol for the Synthesis of a Representative 4-Amino Substituted Analog:

  • Chlorination of 5-methyl-1H-pyrrolo[2,3-b]pyridine: To a solution of 5-methyl-1H-pyrrolo[2,3-b]pyridine in a suitable solvent (e.g., DMF), add N-chlorosuccinimide (NCS) portion-wise at 0 °C. Allow the reaction to warm to room temperature and stir until completion (monitored by TLC). Quench the reaction with water and extract the product with an organic solvent. Purify the crude product by column chromatography to obtain this compound.

  • N-Protection: Protect the pyrrole nitrogen of this compound using a suitable protecting group, such as a (2-(trimethylsilyl)ethoxy)methyl (SEM) group, by reacting with SEM-Cl in the presence of a base (e.g., NaH) in an anhydrous solvent (e.g., THF).

  • Nucleophilic Aromatic Substitution: React the N-protected 4-chloro intermediate with the desired amine in the presence of a palladium catalyst (e.g., Pd2(dba)3), a ligand (e.g., Xantphos), and a base (e.g., Cs2CO3) in a suitable solvent (e.g., dioxane) under heating.

  • N-Deprotection: Remove the SEM protecting group using a suitable deprotection agent, such as tetrabutylammonium fluoride (TBAF) or an acidic workup, to yield the final 4-amino substituted analog.

Kinase Inhibition Assay

The inhibitory activity of the synthesized analogs against a panel of kinases can be determined using a variety of commercially available assay kits or in-house developed assays. A common method is a radiometric filter-binding assay or a fluorescence-based assay.

General Protocol for a Kinase Assay:

  • Prepare a reaction mixture containing the kinase, a suitable substrate (e.g., a peptide or protein), and ATP (spiked with γ-32P-ATP for radiometric assays).

  • Add the test compound (dissolved in DMSO) at various concentrations to the reaction mixture.

  • Incubate the reaction at a specific temperature (e.g., 30 °C) for a defined period.

  • Stop the reaction by adding a quenching solution (e.g., phosphoric acid).

  • For radiometric assays, spot the reaction mixture onto a filter paper, wash extensively to remove unincorporated ATP, and measure the radioactivity using a scintillation counter. For fluorescence-based assays, measure the fluorescence signal using a plate reader.

  • Calculate the percentage of inhibition at each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Conclusion and Future Directions

The this compound scaffold represents a valuable starting point for the development of novel kinase inhibitors. The strategic modification of the C4-chloro and C5-methyl groups, along with functionalization at other positions of the 7-azaindole ring, provides a powerful approach to modulate potency and selectivity.

Future research in this area should focus on:

  • Systematic SAR studies: A comprehensive investigation of a diverse range of substituents at the C4 and C5 positions to build a more detailed SAR map for this specific scaffold.

  • Exploration of novel kinase targets: While JAK kinases have been a primary focus, the versatility of this scaffold warrants its evaluation against other kinase families implicated in various diseases.

  • Optimization of pharmacokinetic properties: In addition to potency and selectivity, future analog design should prioritize the optimization of ADME (absorption, distribution, metabolism, and excretion) properties to identify drug candidates with favorable in vivo profiles.

By leveraging the insights from existing research on pyrrolo[2,3-b]pyridine derivatives and conducting further focused investigations, the this compound scaffold holds significant promise for the discovery of next-generation kinase inhibitors.

References

The Ascendancy of Selectivity: A Comparative Guide to 4-Chloro-5-methyl-1H-pyrrolo[2,3-b]pyridine-Based Kinase Inhibitors in JAK1-Targeted Therapies

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of targeted therapies, the pursuit of kinase inhibitors with high efficacy and minimal off-target effects is paramount. The 4-chloro-5-methyl-1H-pyrrolo[2,3-b]pyridine scaffold has emerged as a privileged structure in the design of potent and selective kinase inhibitors, particularly targeting the Janus kinase (JAK) family. This guide provides a comprehensive comparison of the efficacy of several key inhibitors derived from this scaffold, with a focus on their selectivity for JAK1, a critical mediator of inflammatory and autoimmune responses. We will delve into the experimental data that underpins their performance, detail the methodologies for their evaluation, and explore the signaling context in which they operate.

The Rationale for JAK1 Selectivity

The Janus kinase family, comprising JAK1, JAK2, JAK3, and TYK2, plays a pivotal role in cytokine signaling through the JAK-STAT pathway.[1][2] While inhibition of this pathway is a validated therapeutic strategy for a range of autoimmune diseases, including rheumatoid arthritis, the individual JAK isoforms have distinct physiological roles. JAK2 is crucial for erythropoiesis, and its inhibition can lead to hematological adverse effects. JAK3 is primarily involved in lymphocyte function. Therefore, selective inhibition of JAK1, which is a key signaling node for numerous pro-inflammatory cytokines, is a highly sought-after therapeutic goal to maximize efficacy while minimizing mechanism-based toxicities.[3] The this compound core has proven to be a versatile starting point for developing such selective inhibitors.

Comparative Efficacy of Novel JAK1-Selective Inhibitors

The development of derivatives from the 4-amino-7H-pyrrolo[2,3-d]pyrimidine scaffold has yielded several promising JAK1-selective inhibitors. The following table summarizes the in vitro potency and selectivity of representative compounds from recent studies. The selectivity index is a critical parameter, indicating the fold-selectivity for JAK1 over other JAK isoforms.

CompoundTarget KinaseIC50 (nM)Selectivity Index (vs. JAK2)Reference
Compound 12a JAK112.610.7-fold[4][5]
JAK2135.2[4][5]
(R)-6c JAK18.548-fold[6]
JAK2408[6]
Compound 11e JAK1>90% inhibition at 1µMNot specified[7]
JAK2>90% inhibition at 1µM[7]
Compound 3f JAK13.40.65-fold[8]
JAK22.2[8]
JAK33.5[8]
Compound 11b JAK1Moderate inhibition at 20nMNot specified[8]
JAK2Moderate inhibition at 20nM[8]
JAK3Moderate inhibition at 20nM[8]

Analysis of Comparative Data:

As evidenced by the data, strategic modifications to the 4-amino-7H-pyrrolo[2,3-d]pyrimidine core can significantly influence both potency and selectivity. Compound (R)-6c emerges as a particularly promising candidate, demonstrating a potent IC50 of 8.5 nM for JAK1 and an impressive 48-fold selectivity over JAK2.[6] This high degree of selectivity is a key objective in minimizing potential side effects associated with JAK2 inhibition. Compound 12a also shows good potency and a favorable selectivity profile for JAK1.[4][5] In contrast, Compound 3f , while a potent pan-JAK inhibitor, lacks selectivity for JAK1 over JAK2 and JAK3.[8] The data for Compound 11e indicates potent inhibition of both JAK1 and JAK2, suggesting it may function as a dual inhibitor.[7] These comparisons underscore the importance of subtle structural modifications in achieving the desired selectivity profile.

The JAK-STAT Signaling Pathway: The Battlefield for Inhibition

To appreciate the mechanism of action of these inhibitors, it is crucial to understand the JAK-STAT signaling pathway. Upon cytokine binding to its receptor, the associated JAKs are brought into close proximity, leading to their trans-phosphorylation and activation. Activated JAKs then phosphorylate tyrosine residues on the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. The recruited STATs are subsequently phosphorylated by the JAKs, leading to their dimerization and translocation to the nucleus, where they regulate the transcription of target genes involved in inflammation and immune responses.[1][2][9]

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Binding JAK1_inactive JAK1 (Inactive) Receptor->JAK1_inactive 2. Recruitment STAT_inactive STAT (Inactive) Receptor->STAT_inactive 5. STAT Recruitment JAK1_active JAK1 (Active) JAK1_inactive->JAK1_active 3. Activation & Autophosphorylation JAK1_active->Receptor JAK1_active->STAT_inactive 6. STAT Phosphorylation STAT_active p-STAT (Active) STAT_inactive->STAT_active STAT_dimer p-STAT Dimer STAT_active->STAT_dimer 7. Dimerization DNA DNA STAT_dimer->DNA 8. Nuclear Translocation Inhibitor This compound -based Inhibitor Inhibitor->JAK1_active Inhibition Transcription Gene Transcription (Inflammation, Proliferation) DNA->Transcription 9. Regulation

Caption: The JAK-STAT signaling pathway and the point of inhibition.

Experimental Protocols for Efficacy Determination

The comparative data presented in this guide are the result of rigorous experimental evaluation. Below are detailed, step-by-step methodologies for key assays used to characterize the efficacy of these kinase inhibitors.

Biochemical Kinase Inhibition Assay (e.g., HTRF® Kinase Assay)

This assay quantifies the direct enzymatic activity of the purified kinase in the presence of an inhibitor.

Principle: Homogeneous Time-Resolved Fluorescence (HTRF) is a technology that combines Fluorescence Resonance Energy Transfer (FRET) with Time-Resolved (TR) measurement of fluorescence. In this assay, a biotinylated peptide substrate is phosphorylated by the JAK enzyme. A europium cryptate-labeled anti-phospho-substrate antibody and a streptavidin-XL665 conjugate are then added. When the substrate is phosphorylated, the binding of the antibody and streptavidin brings the europium cryptate donor and the XL665 acceptor into close proximity, resulting in a FRET signal. An inhibitor will prevent substrate phosphorylation, leading to a decrease in the FRET signal.

Step-by-Step Protocol:

  • Compound Preparation: Prepare a serial dilution of the test inhibitor (e.g., starting from 100 µM) in DMSO.

  • Reaction Setup: In a 384-well low-volume plate, add the following in order:

    • 2 µL of the test inhibitor dilution.

    • 4 µL of a solution containing the purified recombinant JAK1, JAK2, JAK3, or TYK2 enzyme and the ULight™-peptide substrate in kinase buffer.

  • Initiate Kinase Reaction: Add 4 µL of ATP solution to each well to start the reaction. Incubate at room temperature for a specified time (e.g., 60 minutes).

  • Detection: Add 10 µL of a detection mixture containing the europium cryptate-labeled anti-phospho-substrate antibody and streptavidin-XL665.

  • Incubation: Incubate for 60 minutes at room temperature to allow for antibody binding.

  • Data Acquisition: Read the plate on an HTRF®-compatible reader, measuring the emission at 620 nm (cryptate) and 665 nm (XL665).

  • Data Analysis: Calculate the HTRF® ratio (665nm/620nm). The IC50 values are determined by fitting the dose-response curve to a four-parameter logistic equation.[10]

Cellular STAT Phosphorylation Assay (by Flow Cytometry)

This assay measures the ability of an inhibitor to block cytokine-induced STAT phosphorylation within a cellular context.

Principle: Cytokine-responsive cells are pre-treated with the inhibitor and then stimulated with a specific cytokine to induce JAK-STAT signaling. The cells are then fixed, permeabilized, and stained with a fluorescently labeled antibody specific for the phosphorylated form of a STAT protein (e.g., pSTAT3 or pSTAT5). The level of STAT phosphorylation is then quantified by flow cytometry.

Step-by-Step Protocol:

  • Cell Culture: Culture a cytokine-responsive cell line (e.g., TF-1 or UT-7 cells) in appropriate media.

  • Inhibitor Treatment: Seed the cells in a 96-well plate and incubate with serial dilutions of the test inhibitor for 1-2 hours.

  • Cytokine Stimulation: Stimulate the cells with a relevant cytokine (e.g., IL-6 for JAK1/STAT3) for a short period (e.g., 15-30 minutes).

  • Fixation and Permeabilization: Fix the cells with a formaldehyde-based buffer, followed by permeabilization with a methanol-based buffer to allow antibody access to intracellular proteins.

  • Staining: Stain the cells with a fluorescently labeled anti-phospho-STAT antibody (e.g., Alexa Fluor 647 anti-pSTAT3).

  • Flow Cytometry Analysis: Acquire data on a flow cytometer, measuring the fluorescence intensity of the anti-pSTAT antibody in the cell population.

  • Data Analysis: Determine the IC50 value by plotting the percentage of inhibition of STAT phosphorylation against the inhibitor concentration and fitting the data to a dose-response curve.[11]

In Vivo Efficacy Model: Collagen-Induced Arthritis (CIA) in Mice

This is a widely used animal model of rheumatoid arthritis to evaluate the in vivo efficacy of anti-inflammatory compounds.[12]

Principle: Immunization of susceptible strains of mice with type II collagen emulsified in complete Freund's adjuvant induces an autoimmune response that leads to the development of arthritis, characterized by joint swelling, inflammation, and cartilage and bone destruction. The therapeutic effect of a test compound is assessed by its ability to prevent or reduce the clinical signs of arthritis.[13]

Step-by-Step Protocol:

  • Induction of Arthritis: Emulsify bovine type II collagen in complete Freund's adjuvant and inject intradermally at the base of the tail of DBA/1J mice. A booster injection is typically given 21 days later.

  • Treatment: Once clinical signs of arthritis appear (e.g., paw swelling), begin oral administration of the test inhibitor or vehicle control daily for a specified period (e.g., 14-21 days).

  • Clinical Scoring: Monitor the mice daily for the severity of arthritis using a clinical scoring system (e.g., 0-4 scale for each paw based on erythema and swelling).

  • Histopathological Analysis: At the end of the study, collect the joints for histopathological analysis to assess synovial inflammation, cartilage damage, and bone erosion.

  • Biomarker Analysis: Collect blood samples to measure levels of pro-inflammatory cytokines (e.g., IL-6, TNF-α) and other relevant biomarkers.

  • Data Analysis: Compare the clinical scores, histopathological findings, and biomarker levels between the treated and vehicle control groups to determine the in vivo efficacy of the inhibitor.[14][15]

Conclusion

The this compound scaffold has proven to be a highly valuable starting point for the development of potent and selective JAK1 inhibitors. The comparative efficacy data clearly demonstrate that subtle modifications to this core structure can lead to significant improvements in selectivity, a critical factor for enhancing the therapeutic index of these targeted agents. The experimental protocols detailed herein provide a robust framework for the comprehensive evaluation of novel kinase inhibitors, from initial biochemical screening to in vivo proof-of-concept. As our understanding of the intricate roles of individual JAK isoforms continues to grow, the development of highly selective inhibitors based on scaffolds like this compound will be instrumental in advancing the next generation of therapies for autoimmune and inflammatory diseases.

References

The Double-Edged Sword: A Comparative Guide to the Cross-Reactivity of Kinase Inhibitors Derived from the 4-Chloro-5-methyl-1H-pyrrolo[2,3-b]pyridine Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

The quest for highly selective kinase inhibitors is a cornerstone of modern drug discovery, particularly in oncology. The ATP-binding site of kinases, while a prime target for therapeutic intervention, presents a significant challenge due to its conservation across the kinome. This shared architecture often leads to inhibitor cross-reactivity, a phenomenon with both potential benefits and significant risks. The 4-Chloro-5-methyl-1H-pyrrolo[2,3-b]pyridine scaffold has emerged as a privileged structure in the design of potent kinase inhibitors. Its derivatives have shown promise in targeting a range of kinases, but a thorough understanding of their selectivity is paramount to advancing them through the development pipeline. This guide provides a comparative analysis of the cross-reactivity profiles of kinase inhibitors derived from this and closely related pyrrolopyridine scaffolds, supported by established experimental methodologies for their comprehensive evaluation.

The this compound Core: A Foundation for Kinase Inhibition

The this compound moiety serves as a versatile building block in medicinal chemistry. Its structure is amenable to synthetic modification at multiple positions, allowing for the fine-tuning of inhibitory potency and selectivity against various kinase targets. Derivatives of the broader pyrrolo[2,3-b]pyridine and the related pyrrolo[2,3-d]pyrimidine scaffolds have been investigated as inhibitors of a wide array of kinases, including but not limited to, RET, CSF1R, c-Met, and JAK1.[1][2][3] The inherent potential for these compounds to act as multi-kinase inhibitors underscores the critical need for comprehensive cross-reactivity profiling.[4][5]

Comparative Analysis of Selectivity Profiles

While extensive public data on the cross-reactivity of inhibitors derived specifically from the this compound scaffold is limited, analysis of the broader class of pyrrolopyridine and pyrrolopyrimidine inhibitors reveals important trends in selectivity and off-target effects. The following table summarizes representative data for inhibitors based on these core structures, highlighting their primary targets and notable off-targets.

Inhibitor Scaffold Primary Target(s) Reported Off-Targets/Cross-Reactivity Reference
Pyrrolo[2,3-d]pyrimidineRETKDR (Kinase insert Domain Receptor)[6]
Pyrrolo[2,3-d]pyrimidineCSF1RFLT3, KIT, PDGFRβ (minimal inhibition)[7]
Pyrrolo[2,3-b]pyridinec-MetFlt-3, VEGFR-2, EGFR (in some derivatives)
Pyrrolo[2,3-b]pyridineJAK1JAK2, JAK3, TYK2 (selectivity varies with substitution)
Pyrrolo[2,3-d]pyrimidineEGFR, Her2, VEGFR-2, CDK2Multi-kinase inhibitor profile[4][5]

Key Insights from Comparative Data:

  • Structural Modifications Drive Selectivity: The data clearly indicates that even subtle changes to the core scaffold can dramatically alter the selectivity profile. For example, specific substitutions on the pyrrolo[2,3-b]pyridine ring can confer selectivity for JAK1 over other JAK family members.

  • Multi-Kinase Inhibition is Common: Many derivatives from these scaffolds exhibit activity against multiple kinases, which can be advantageous in treating complex diseases like cancer where multiple signaling pathways are dysregulated.[4][5] However, this polypharmacology can also lead to off-target toxicities.[6]

  • Context is Crucial: The inhibitory profile of a compound can differ between in vitro enzymatic assays and cell-based assays, highlighting the importance of evaluating inhibitors in a more physiologically relevant context.

Methodologies for Comprehensive Cross-Reactivity Profiling

To rigorously assess the selectivity of kinase inhibitors, a multi-pronged approach employing advanced experimental techniques is essential. The following are gold-standard methodologies that provide a deep understanding of an inhibitor's on- and off-target interactions.

KiNativ™: In-Situ Kinase Profiling

The KiNativ™ platform offers a powerful method for profiling kinase inhibitor interactions directly within a native cellular environment. This chemical proteomics approach utilizes ATP- and ADP-biotin probes that covalently label the active sites of kinases. By competing with these probes, a test inhibitor's binding affinity and selectivity against a large portion of the expressed kinome can be quantified. This in-situ analysis provides a more accurate reflection of an inhibitor's true binding properties within the complex milieu of the cell.

Experimental Workflow: KiNativ™ Profiling

KiNativ Workflow cluster_0 Cell Lysate Preparation cluster_1 Competitive Binding cluster_2 Enrichment & Digestion cluster_3 Mass Spectrometry & Analysis Lysate Cell/Tissue Lysate Inhibitor Test Inhibitor Lysate->Inhibitor Add Probe ATP/ADP-Biotin Probe Inhibitor->Probe Add Incubate Incubation Probe->Incubate Streptavidin Streptavidin Beads Incubate->Streptavidin Capture Biotinylated Proteins Enrich Enrichment Streptavidin->Enrich Digest Tryptic Digestion Enrich->Digest LCMS LC-MS/MS Digest->LCMS Analysis Data Analysis LCMS->Analysis

Caption: KiNativ™ workflow for in-situ kinase inhibitor profiling.

Kinobeads (Multiplexed Inhibitor Beads)

The Kinobeads technology is an affinity chromatography-based chemical proteomics method for profiling kinase inhibitors. It employs a set of broadly selective kinase inhibitors immobilized on sepharose beads to capture a significant portion of the kinome from a cell lysate. In a competitive binding experiment, the lysate is pre-incubated with a free test inhibitor before being applied to the Kinobeads. The degree to which the free inhibitor prevents kinases from binding to the beads is then quantified by mass spectrometry, revealing the inhibitor's target profile and relative affinities.

Experimental Workflow: Kinobeads Profiling

Kinobeads Workflow Lysate Cell Lysate Incubate1 Pre-incubation Lysate->Incubate1 Inhibitor Test Inhibitor (Varying Concentrations) Inhibitor->Incubate1 Incubate2 Incubation with Kinobeads Incubate1->Incubate2 Kinobeads Kinobeads Kinobeads->Incubate2 Wash Wash Beads Incubate2->Wash Elute Elute Bound Proteins Wash->Elute Digest Tryptic Digestion Elute->Digest LCMS LC-MS/MS Analysis Digest->LCMS Profile Generate Selectivity Profile LCMS->Profile

Caption: Kinobeads workflow for competitive kinase inhibitor profiling.

Cellular Thermal Shift Assay (CETSA®)

CETSA® is a powerful biophysical method for verifying target engagement in a cellular context. The principle behind CETSA® is that the binding of a ligand, such as a kinase inhibitor, to its target protein stabilizes the protein, leading to an increase in its thermal stability. In a typical CETSA® experiment, cells are treated with the inhibitor and then heated to various temperatures. The amount of soluble target protein remaining at each temperature is then quantified, often by Western blot or mass spectrometry. A shift in the melting curve of the target protein in the presence of the inhibitor confirms direct binding.

Conceptual Framework: Cellular Thermal Shift Assay (CETSA®)

CETSA Concept cluster_0 No Inhibitor cluster_1 With Inhibitor Heat1 Apply Heat Protein1 Protein Unfolds & Aggregates Heat1->Protein1 Result1 Less Soluble Protein Protein1->Result1 Comparison Compare Soluble Fractions Result1->Comparison Heat2 Apply Heat Protein2 Inhibitor-Bound Protein is Stabilized Heat2->Protein2 Result2 More Soluble Protein Protein2->Result2 Result2->Comparison

Caption: Principle of the Cellular Thermal Shift Assay (CETSA®).

Conclusion and Future Directions

The this compound scaffold and its relatives represent a promising foundation for the development of novel kinase inhibitors. However, the inherent potential for cross-reactivity within the kinome necessitates a rigorous and multi-faceted approach to selectivity profiling. The integration of advanced techniques such as KiNativ™, Kinobeads, and CETSA® provides a comprehensive toolkit for elucidating the on- and off-target interactions of these compounds. A thorough understanding of an inhibitor's selectivity profile is not only crucial for mitigating potential toxicities but also for uncovering novel therapeutic opportunities through intentional polypharmacology. As our ability to probe the kinome with greater depth and precision continues to evolve, so too will our capacity to design the next generation of safer and more effective kinase-targeted therapies.

References

A Senior Application Scientist’s Guide to Ensuring Reproducibility in Biological Assays for 4-Chloro-5-methyl-1H-pyrrolo[2,3-b]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, particularly within oncology, the pyrrolopyridine scaffold has emerged as a cornerstone for the development of potent kinase inhibitors.[1] Derivatives of 4-Chloro-5-methyl-1H-pyrrolo[2,3-b]pyridine are at the forefront of this research, designed to mimic the purine ring of ATP and competitively inhibit kinase activity.[1] However, the journey from a promising compound to a viable therapeutic is paved with rigorous testing, where the reproducibility of biological assays is paramount. Inconsistent or unreliable data can lead to wasted resources, false leads, and ultimately, the failure of entire screening campaigns.

This guide provides an in-depth comparison of common biological assays used to characterize these derivatives. Moving beyond a simple listing of protocols, we will explore the causal factors that govern assay performance and offer field-proven insights to establish self-validating, robust, and reproducible experimental systems. Our focus is to empower researchers, scientists, and drug development professionals with the knowledge to generate high-quality, comparable data essential for advancing novel therapeutics.

The Assay Landscape: A Comparative Overview of Methodologies

The selection of an appropriate assay is a critical first step that influences the entire data package for a given compound.[2][3] The choice depends on the specific research question, whether it is primary screening, lead optimization, or mechanism of action studies. Assays for kinase inhibitors like the this compound series can be broadly categorized into two types: biochemical assays that measure direct effects on the purified kinase, and cell-based assays that assess the compound's activity in a more biologically relevant context.[4]

Biochemical Assays: Isolating the Target Interaction

Biochemical assays are indispensable for determining the direct inhibitory potential of a compound against its purified kinase target. They are typically used for high-throughput screening (HTS) and for calculating key potency metrics like the IC50 value.

  • Radiometric Assays: Considered a gold standard for sensitivity, these assays directly measure the incorporation of a radiolabeled phosphate (from [γ-³²P]-ATP or [γ-³³P]-ATP) into a substrate.[5][6] This method offers a direct and unambiguous measure of kinase activity. However, the reliance on radioactive materials presents significant logistical challenges, including safety protocols and waste disposal, limiting their use in HTS formats.[2]

  • Fluorescence-Based Assays: This category includes several popular techniques. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) and Fluorescence Polarization (FP) assays are common choices. They rely on modified substrates and antibodies to generate a signal, offering a non-radioactive, high-throughput alternative.[2] A key consideration is potential interference from fluorescent compounds, which can lead to false positives or negatives.

  • Luminescence-Based Assays: These assays have gained widespread adoption due to their high sensitivity and broad applicability. A common approach is to measure the amount of ATP remaining after a kinase reaction. As the kinase consumes ATP, the luminescent signal, generated by a luciferase enzyme, decreases.[7] This "signal decrease" format requires a significant consumption of ATP (around 50%) to achieve a robust assay window.[7] An alternative is to directly measure the ADP produced, which provides a "signal increase" assay that is often more sensitive and less prone to interference. A potential pitfall is that some compounds can directly inhibit the luciferase enzyme, creating artifacts.[7]

Cell-Based Assays: Assessing Biological Impact

While biochemical assays confirm target engagement, cell-based assays are crucial for understanding a compound's therapeutic potential.[4][8] These assays evaluate a compound's effects within the complex intracellular environment, accounting for factors like cell permeability, metabolism, and off-target effects.

  • Cell Viability and Proliferation Assays: These are fundamental for assessing the anti-cancer effects of kinase inhibitors.[9] Assays like the MTT or MTS colorimetric assays measure metabolic activity as a proxy for cell health.[9] Luminescence-based assays that quantify cellular ATP levels (e.g., CellTiter-Glo®) are also widely used due to their high sensitivity and simple protocol.

  • Target Engagement & Pathway Modulation Assays: To confirm that the compound inhibits the intended kinase in situ, researchers often measure the phosphorylation status of downstream substrates. This can be accomplished through methods like Western Blotting or Enzyme-Linked Immunosorbent Assays (ELISAs), which provide direct evidence of pathway modulation.[10]

  • Apoptosis and Cell Cycle Assays: Kinase inhibitors often induce programmed cell death (apoptosis) or cell cycle arrest.[9] These endpoints can be measured using techniques such as caspase activity assays, Annexin V staining (for apoptosis), or flow cytometry-based cell cycle analysis.[9]

Quantitative Comparison of Assay Performance

To objectively compare these methodologies, it is essential to consider key performance and reproducibility metrics. The following table summarizes these parameters, providing a framework for selecting the most appropriate assay for your research goals.

Assay Type Typical Readout Key Reproducibility Metrics Advantages Disadvantages
Biochemical: Radiometric Radioactivity (³²P/³³P)IC50, Coefficient of Variation (CV%)High sensitivity, direct measurement, low interference.[5][6]Use of hazardous materials, low throughput, cumbersome.[2]
Biochemical: TR-FRET Fluorescence RatioIC50, Z'-factor, S/B RatioHomogeneous ("mix-and-read"), high throughput.Potential for compound interference, requires specific antibodies/reagents.[2]
Biochemical: Luminescence (ATP depletion) LuminescenceIC50, Z'-factor, S/B RatioHigh sensitivity, broad applicability.Signal decrease format, potential for luciferase inhibition.[7]
Cell-Based: Viability (e.g., CellTiter-Glo®) LuminescenceEC50, Z'-factorHigh throughput, simple protocol, reflects overall cytotoxicity.Indirect measure of target effect, can miss cytostatic effects.
Cell-Based: Target Phosphorylation (ELISA) Absorbance/FluorescenceEC50, S/B RatioConfirms mechanism of action, direct measure of target engagement.Lower throughput, requires specific and validated antibodies.
  • IC50/EC50: The concentration of an inhibitor that produces 50% of the maximal response. Consistency of this value across experiments is a primary indicator of reproducibility.

  • Z'-factor: A statistical measure of assay quality. A Z'-factor between 0.5 and 1.0 is considered excellent for HTS.

  • Signal-to-Background (S/B) Ratio: The ratio of the signal from an uninhibited reaction to the background signal. A higher S/B ratio indicates a more robust assay.

  • Coefficient of Variation (CV%): A measure of the variability of data points. A lower CV% indicates higher precision.

Pillars of Reproducibility: Controlling Critical Variables

Achieving reproducible data is not a matter of chance; it is the result of meticulous planning and control over critical experimental variables.[11]

Caption: Key factors and their variables influencing assay reproducibility.

  • Reagent Quality and Handling: The stability and consistency of reagents are non-negotiable.[12] This includes the kinase enzyme, substrate, antibodies, and the test compound itself. Use new batches of enzymes or antibodies if activity seems low and always ensure proper storage conditions.[13] For quality controls (QCs), it is recommended to prepare large, single batches to minimize lot-to-lot variability over the course of a project.[14]

  • Cell Line Integrity and Culture Conditions: Cell-based assays are highly sensitive to the state of the cells.[10] It is critical to use cell lines from a reputable source, perform routine authentication (e.g., STR profiling), and test for mycoplasma contamination. The cell passage number should be kept low and consistent, as cellular responses can change over time in culture.[11]

  • Instrumentation and Experimental Design: Minor technical variations can lead to significant data scatter. Calibrated pipettes are essential for accurate liquid handling.[13] When using microplates, be aware of the "edge effect," where wells on the periphery behave differently due to evaporation.[13] A common practice to mitigate this is to fill the outer wells with sterile water or PBS and not use them for experimental samples.[13]

  • Data Analysis and Validation: The method of data analysis must be standardized. This includes the procedure for background subtraction, data normalization (e.g., to a vehicle control), and the mathematical model used for curve fitting to determine IC50/EC50 values. All assays should be validated to establish performance characteristics like accuracy, precision, and analytical sensitivity before routine use.[15]

Detailed Protocol: Luminescence-Based Kinase Inhibition Assay

This protocol provides a detailed, step-by-step methodology for a common luminescence-based kinase assay that measures ATP consumption.

Objective: To determine the IC50 value of a this compound derivative against a target kinase.

Materials:

  • Target Kinase (e.g., recombinant human kinase)

  • Kinase Substrate (specific to the kinase)

  • ATP (at a concentration near the Km for the kinase)

  • Assay Buffer (containing MgCl₂, DTT, etc.)

  • Test Compound (serially diluted in DMSO)

  • ADP-Glo™ Kinase Assay Kit (or similar)

  • White, opaque 384-well assay plates

  • Calibrated multichannel pipettes or automated liquid handler

Procedure:

  • Compound Plating:

    • Prepare a serial dilution of the test compound in 100% DMSO.

    • Transfer a small volume (e.g., 50 nL) of each compound concentration to the wells of a 384-well assay plate. Include wells with DMSO only for "vehicle" (0% inhibition) and "no enzyme" (100% inhibition) controls.

  • Kinase Reaction:

    • Prepare a 2X kinase/substrate master mix in assay buffer.

    • Add 5 µL of the 2X kinase/substrate mix to each well of the assay plate.

    • Prepare a 2X ATP solution in assay buffer.

    • To start the reaction, add 5 µL of the 2X ATP solution to each well. The final reaction volume is 10 µL.

    • Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).

  • Signal Generation:

    • Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

    • Incubate for 30 minutes at room temperature.

  • Data Acquisition and Analysis:

    • Read the luminescence on a compatible plate reader.

    • Normalize the data: % Inhibition = 100 * (1 - (Signal_Compound - Signal_NoEnzyme) / (Signal_Vehicle - Signal_NoEnzyme)).

    • Plot the % Inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

cluster_workflow Reproducibility Assessment Workflow A Assay Development (Optimize Reagents & Conditions) B Assay Validation (Accuracy, Precision, Z') A->B Establish Robustness C Data Generation (Screening/Profiling) B->C Proceed if Validated D Statistical Analysis (IC50 Calculation, CV%) C->D Process Raw Data E Review & Decision (Compare to Acceptance Criteria) D->E Evaluate Reproducibility

Caption: A streamlined workflow for assessing assay reproducibility.

Conclusion: A Commitment to Quality

The successful development of this compound derivatives, and indeed any therapeutic candidate, is fundamentally dependent on the quality and reproducibility of the biological data generated. As we have detailed, this is not achieved by adhering to a single protocol, but by a holistic understanding of the chosen assays and a vigilant control over the myriad of factors that can introduce variability.

By embracing the principles of robust assay design, thorough validation, and consistent execution, researchers can build a self-validating system that produces reliable and comparable data. This commitment to scientific integrity not only accelerates the drug discovery process but also builds the trustworthy foundation required to translate promising molecules from the laboratory to the clinic.

References

Safety Operating Guide

Navigating the Disposal of 4-Chloro-5-methyl-1H-pyrrolo[2,3-b]pyridine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists dedicated to advancing drug development, our work inherently involves handling a diverse array of chemical compounds. Among these, halogenated heterocyclic molecules like 4-Chloro-5-methyl-1H-pyrrolo[2,3-b]pyridine are invaluable building blocks. However, their utility in synthesis is matched by the critical need for responsible handling and disposal. This guide provides a comprehensive, step-by-step framework for the proper disposal of this compound, ensuring the safety of laboratory personnel and the protection of our environment. Our commitment to scientific integrity extends beyond the bench to the entire lifecycle of the chemicals we use.

Immediate Safety and Hazard Recognition: The "Why" Behind the Precautions

Before initiating any disposal procedure, a thorough understanding of the compound's hazard profile is paramount. This compound is classified as harmful if swallowed and can cause serious eye damage.[1] It is also known to cause skin and respiratory irritation.[2][3] These hazards necessitate a stringent adherence to safety protocols, not as a matter of mere compliance, but as a fundamental aspect of a robust safety culture.

The primary routes of exposure are ingestion, inhalation, and direct contact. The operational imperative is, therefore, to establish effective barriers between the researcher and the chemical. This is achieved through a combination of engineering controls and appropriate Personal Protective Equipment (PPE).

Core Engineering Control: The Fume Hood

All handling and preparation for the disposal of this compound must be conducted within a properly functioning chemical fume hood. This engineering control is your first and most critical line of defense, ensuring that any vapors or dusts are effectively captured and removed from your breathing zone. The proper functioning of fume hoods should be regularly verified as part of your laboratory's Chemical Hygiene Plan (CHP), a requirement under OSHA's Laboratory Standard (29 CFR 1910.1450).[4][5]

Personal Protective Equipment (PPE): Your Last Line of Defense

The selection and use of appropriate PPE is a non-negotiable aspect of handling this compound. The following table outlines the minimum required PPE, along with the rationale for its use.

PPE ComponentSpecificationRationale
Eye/Face Protection Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[6]To prevent contact with the eyes, which can lead to serious damage.[1]
Hand Protection Chemically resistant gloves (e.g., nitrile, neoprene). Gloves must be inspected prior to use.[7]To prevent skin irritation and absorption. Proper glove removal technique is crucial to avoid cross-contamination.[7]
Protective Clothing A flame-resistant lab coat or impervious clothing.[6]To protect the skin from accidental splashes or spills.
Respiratory Protection A full-face respirator may be necessary if exposure limits are exceeded or if irritation is experienced.[6]To prevent respiratory tract irritation from inhalation of dusts or vapors.

Step-by-Step Disposal Protocol

The disposal of this compound is a multi-step process that requires careful planning and execution. The following workflow is designed to guide you through this process in a safe and compliant manner.

Disposal Decision Workflow

DisposalWorkflow cluster_prep Preparation Phase cluster_waste Waste Characterization & Segregation cluster_containment Containment & Labeling cluster_disposal Final Disposal A Assess Hazards & Don Appropriate PPE B Work Inside a Certified Fume Hood A->B C Is the material a pure, unused reagent? B->C D Is it a contaminated solid (e.g., spill cleanup material)? F Place in a designated, compatible, and sealed hazardous waste container. [13] C->F Yes E Is it a dilute solution? D->F Yes E->F Yes G Label container with: 'Hazardous Waste' Full Chemical Name Date of Accumulation Start [19] F->G H Store in a designated Satellite Accumulation Area (SAA). [13, 14] G->H I Arrange for pickup by a licensed professional waste disposal service. [10] H->I

Caption: Decision workflow for the disposal of this compound.

Detailed Procedural Steps:
  • Preparation and Decontamination of Empty Containers:

    • For containers that held this compound, they must be decontaminated before disposal.

    • The first rinse of the container with a suitable solvent must be collected and disposed of as hazardous waste.[8]

    • For highly toxic materials, the first three rinses should be collected as hazardous waste.[8]

    • After thorough rinsing and air-drying, any labels on the container should be defaced before it is discarded with regular laboratory glass or plastic waste.

  • Handling Spills:

    • In the event of a small spill, ensure you are wearing the appropriate PPE.

    • Contain the spill and prevent it from entering drains.[7]

    • Carefully sweep up the solid material, avoiding dust formation, and place it in a suitable, closed container for disposal.[2][7]

    • The contaminated cleaning materials should also be treated as hazardous waste.

  • Disposal of Unused or Waste Product:

    • Surplus and non-recyclable solutions should be offered to a licensed disposal company.[7]

    • The preferred method of disposal is through a chemical incinerator equipped with an afterburner and scrubber.[7] This ensures the complete destruction of the compound, preventing its release into the environment.

    • Never dispose of this chemical in the regular trash or down the sewer system.[8][9]

Regulatory Compliance: Adherence to EPA and OSHA Standards

The disposal of hazardous waste is strictly regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[9][10] Your institution's Environmental Health and Safety (EHS) office will have specific protocols that are in compliance with federal, state, and local regulations. It is imperative that you are familiar with and adhere to your institution's specific guidelines.

Furthermore, OSHA's Laboratory Standard requires employers to develop and implement a written Chemical Hygiene Plan (CHP).[4][5] This plan should detail the specific procedures for the safe handling and disposal of hazardous chemicals in your laboratory.

Emergency Procedures: Preparedness is Key

In the event of an accidental exposure, immediate and appropriate action is critical.

  • Eye Contact: Immediately rinse with pure water for at least 15 minutes, removing contact lenses if present and easy to do so. Seek immediate medical attention.[1]

  • Skin Contact: Take off contaminated clothing immediately and wash the affected area with soap and plenty of water.[1]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen.[1]

  • Ingestion: Rinse the mouth with water. Do not induce vomiting. Seek immediate medical attention.[1]

Always have the Safety Data Sheet (SDS) for this compound readily available for emergency responders.

By adhering to these procedures, you are not only ensuring your own safety and that of your colleagues but also upholding the principles of responsible scientific practice.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Chloro-5-methyl-1H-pyrrolo[2,3-b]pyridine
Reactant of Route 2
4-Chloro-5-methyl-1H-pyrrolo[2,3-b]pyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.